2-cyclopropylquinazolin-4(3H)-one
Description
BenchChem offers high-quality 2-cyclopropylquinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclopropylquinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-11-8-3-1-2-4-9(8)12-10(13-11)7-5-6-7/h1-4,7H,5-6H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPNOKUONQBBIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and characterization of 2-cyclopropylquinazolin-4(3H)-one
An In-depth Technical Guide to the Synthesis and Characterization of 2-cyclopropylquinazolin-4(3H)-one
Authored by a Senior Application Scientist
Introduction: The Quinazolinone Scaffold in Modern Drug Discovery
The quinazolinone core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of biologically active compounds.[1][2] Its rigid, planar structure and capacity for diverse substitutions at the 2- and 3-positions have made it a cornerstone in medicinal chemistry.[3] Derivatives of quinazolin-4(3H)-one are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][4][5][6][7]
This guide focuses on a specific, high-interest analogue: 2-cyclopropylquinazolin-4(3H)-one . The incorporation of a cyclopropyl group is a common strategy in drug design to enhance metabolic stability, improve potency, and modulate lipophilicity. This document provides a comprehensive, field-proven guide for the synthesis and rigorous characterization of this compound, intended for researchers, chemists, and professionals in drug development. We will delve into the causal logic behind the synthetic strategy, provide detailed, self-validating protocols, and present a full spectroscopic profile of the target molecule.
Part 1: Synthetic Strategy and Retrosynthetic Analysis
A robust synthetic plan begins with a logical deconstruction of the target molecule. The structure of 2-cyclopropylquinazolin-4(3H)-one suggests a convergent synthesis, where two key precursors are prepared separately and then combined in a final cyclocondensation step.
The primary disconnection points are the C-N and C=N bonds within the heterocyclic ring, leading back to two commercially available or readily synthesizable starting materials: 2-aminobenzamide (anthranilamide) and an activated form of cyclopropanecarboxylic acid, namely cyclopropanecarbonyl chloride .
Sources
- 1. jocpr.com [jocpr.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities [mdpi.com]
- 7. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Frontier of 2-Cyclopropylquinazolin-4(3H)-one: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinazolinone Scaffold and the Promise of the Cyclopropyl Moiety
The quinazolinone core is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities. This heterocyclic system is a common feature in numerous approved drugs and clinical candidates, demonstrating a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties. The biological activity of quinazolinone derivatives can be finely tuned by substitutions at various positions of the ring system. The introduction of a cyclopropyl group at the 2-position of the quinazolin-4(3H)-one core is of particular interest. The cyclopropyl ring, with its unique conformational rigidity and electronic properties, can significantly influence the binding affinity of the molecule to its biological targets, potentially enhancing potency and selectivity while improving metabolic stability. This guide provides an in-depth technical overview of the biological activities associated with 2-cyclopropylquinazolin-4(3H)-one and its derivatives, offering insights for researchers and drug development professionals.
Synthetic Strategies: Accessing the 2-Cyclopropylquinazolin-4(3H)-one Core
The synthesis of 2-substituted quinazolin-4(3H)-ones can be achieved through several established synthetic routes. A common and effective method involves the condensation of an anthranilamide derivative with a suitable cyclopropyl-containing electrophile. A representative synthetic approach is outlined below, adapted from methodologies reported for analogous 2-substituted quinazolinones.
Experimental Protocol: Synthesis of 2-Substituted Quinazolinones
A versatile method for the synthesis of 2-substituted quinazolin-4(3H)-ones involves a multi-step sequence starting from a suitably substituted benzoic acid. For the synthesis of derivatives bearing a cyclopropyl functionality, a key intermediate would be a cyclopropyl-containing building block that can be incorporated into the quinazolinone scaffold.
Step 1: Formation of the Benzoxazinone Intermediate A substituted anthranilic acid is reacted with an acyl chloride (e.g., cyclopropanecarbonyl chloride) to form a 2-cyclopropyl-4H-3,1-benzoxazin-4-one intermediate.
Step 2: Amination and Cyclization The benzoxazinone intermediate is then reacted with an amine, which can be ammonia or a primary amine, leading to the opening of the oxazinone ring followed by cyclization to the desired 2-cyclopropylquinazolin-4(3H)-one.
Diagram of the Synthetic Workflow
Caption: General synthetic route to 2-cyclopropylquinazolin-4(3H)-one.
Biological Activities: A Multifaceted Pharmacological Profile
While specific biological data for 2-cyclopropylquinazolin-4(3H)-one is emerging, the broader class of 2-substituted quinazolinones has been extensively studied, revealing a spectrum of pharmacological activities. The introduction of a cyclopropyl moiety is anticipated to modulate these activiti
An In-depth Technical Guide to the Spectroscopic Characterization of 2-cyclopropylquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 2-cyclopropylquinazolin-4(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. As quinazolinone derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties, a thorough understanding of their structural features through spectroscopic analysis is paramount for the rational design of novel therapeutic agents.[1][2][3][4] This document will delve into the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, offering insights into the experimental choices and data interpretation.
Molecular Structure and Physicochemical Properties
2-cyclopropylquinazolin-4(3H)-one belongs to the quinazolinone class of heterocyclic compounds, characterized by a bicyclic structure formed by the fusion of a benzene ring and a pyrimidinone ring. The presence of a cyclopropyl group at the 2-position introduces specific conformational constraints and electronic effects that influence its spectroscopic signature.
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
| CAS Number | 1445-77-8 |
| Appearance | Expected to be a solid at room temperature |
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Expected Fragmentation Pattern
The electron ionization (EI) mass spectrum of 2-cyclopropylquinazolin-4(3H)-one is anticipated to show a prominent molecular ion peak (M⁺) at m/z 186. The fragmentation is likely to proceed through several key pathways, primarily involving the cleavage of the cyclopropyl ring and fragmentation of the quinazolinone core.
A plausible fragmentation pathway involves the loss of an ethylene molecule (C₂H₄) from the cyclopropyl group, leading to a fragment ion at m/z 158. Subsequent fragmentation of the quinazolinone ring could involve the loss of CO and N₂. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecular ion and its fragments.[5][6]
Diagram: Proposed Mass Spectrometry Fragmentation Pathway of 2-cyclopropylquinazolin-4(3H)-one
Caption: Proposed EI mass spectrometry fragmentation of 2-cyclopropylquinazolin-4(3H)-one.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small amount of 2-cyclopropylquinazolin-4(3H)-one in a volatile organic solvent such as methanol or dichloromethane.
-
Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electron ionization source.
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
Set the electron energy to 70 eV.
-
Scan a mass range of m/z 50-500.
-
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Utilize HRMS data to confirm the elemental composition of the observed ions.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-cyclopropylquinazolin-4(3H)-one will be characterized by absorptions corresponding to the vibrations of its key functional groups.
Expected IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200-3000 | N-H stretching | Amide (in solid state) |
| ~3100-3000 | C-H stretching | Aromatic and cyclopropyl C-H |
| ~1680 | C=O stretching | Amide carbonyl |
| ~1620 | C=N stretching | Imine |
| ~1600, ~1480 | C=C stretching | Aromatic ring |
The presence of a strong absorption band around 1680 cm⁻¹ is a key indicator of the amide carbonyl group in the quinazolinone ring.[5] The N-H stretching vibration is expected in the region of 3200-3000 cm⁻¹, which may be broad due to hydrogen bonding in the solid state.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of 2-cyclopropylquinazolin-4(3H)-one will provide definitive evidence for its structure.
Expected ¹H NMR Spectral Data (in DMSO-d₆)
The proton NMR spectrum will show distinct signals for the aromatic protons, the N-H proton, and the cyclopropyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | N-H |
| ~8.1 | d | 1H | H-5 |
| ~7.8 | t | 1H | H-7 |
| ~7.7 | d | 1H | H-8 |
| ~7.5 | t | 1H | H-6 |
| ~2.2 | m | 1H | Cyclopropyl CH |
| ~1.1 | m | 4H | Cyclopropyl CH₂ |
The aromatic protons (H-5, H-6, H-7, H-8) will appear in the downfield region (7.5-8.1 ppm) with characteristic splitting patterns. The N-H proton is expected to be a broad singlet at a very downfield chemical shift (~12.5 ppm) due to hydrogen bonding and the acidic nature of the proton.[7][8] The cyclopropyl protons will appear in the upfield region.
Expected ¹³C NMR Spectral Data (in DMSO-d₆)
The carbon NMR spectrum will show signals for all 11 carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C=O (C-4) |
| ~155 | C=N (C-2) |
| ~148 | C-8a |
| ~134 | C-7 |
| ~127 | C-5 |
| ~126 | C-6 |
| ~121 | C-4a |
| ~120 | C-8 |
| ~15 | Cyclopropyl CH |
| ~8 | Cyclopropyl CH₂ |
The carbonyl carbon (C-4) is expected to be the most downfield signal.[5] The carbons of the aromatic ring will resonate in the 120-150 ppm range. The cyclopropyl carbons will be found in the upfield region of the spectrum.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-cyclopropylquinazolin-4(3H)-one in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Consider performing 2D NMR experiments such as COSY and HSQC for unambiguous assignment of all proton and carbon signals.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.[7]
Diagram: Spectroscopic Analysis Workflow
Sources
- 1. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the In Vitro Anticancer Evaluation of 2-Cyclopropylquinazolin-4(3H)-one
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including significant potential in oncology.[1] This guide provides a comprehensive technical framework for the in vitro evaluation of a specific analogue, 2-cyclopropylquinazolin-4(3H)-one, as a prospective anticancer agent. While direct extensive literature on this precise molecule is emerging, this document synthesizes established methodologies and mechanistic insights from closely related 2-substituted quinazolin-4(3H)-ones to propose a rigorous investigational workflow. We will detail the rationale behind experimental choices, provide step-by-step protocols for key assays, and discuss the interpretation of potential outcomes. The core of this investigation focuses on assessing cytotoxicity, elucidating the mechanism of cell death, and identifying potential molecular targets and signaling pathways.
Introduction: The Quinazolinone Scaffold in Oncology
Quinazolin-4(3H)-ones are a class of fused heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities.[2][3] In the realm of oncology, numerous derivatives have been developed, with some progressing to clinical use.[1] The therapeutic efficacy of these compounds often stems from their ability to interfere with critical cellular processes that drive cancer progression, such as cell proliferation, survival, and angiogenesis.[4][5]
The mechanism of action for many quinazolinone derivatives involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways.[6][7] Notably, epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are frequent targets, and their inhibition can lead to the suppression of tumor growth.[4][8] Furthermore, many quinazolinones have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest, often at the G2/M phase, thereby preventing cancer cell replication.[5][9]
The subject of this guide, 2-cyclopropylquinazolin-4(3H)-one, represents an intriguing yet underexplored analogue. The introduction of a cyclopropyl group at the 2-position is a strategic medicinal chemistry modification. This small, strained ring can influence the molecule's conformation, metabolic stability, and binding affinity to target proteins. While specific data on this compound is limited, a 2023 study by Karelou et al. on related 2-substituted quinazolinones noted that a cyclopropylamino substitution, when compared to a dimethylamino substitution, had a discernible impact on cytotoxic activity, suggesting the importance of substitutions at this position in modulating biological effect.[10] This guide, therefore, outlines a comprehensive in vitro strategy to systematically characterize the anticancer potential of 2-cyclopropylquinazolin-4(3H)-one.
Synthesis of 2-Cyclopropylquinazolin-4(3H)-one
A common and effective method for the synthesis of 2-substituted quinazolin-4(3H)-ones involves the condensation of 2-aminobenzamide with an appropriate aldehyde.[11] For the synthesis of 2-cyclopropylquinazolin-4(3H)-one, cyclopropanecarboxaldehyde would be the required starting material.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-cyclopropylquinazolin-4(3H)-one.
In Vitro Anticancer Evaluation Workflow
The following workflow provides a systematic approach to characterizing the anticancer activity of 2-cyclopropylquinazolin-4(3H)-one.
Caption: A systematic workflow for in vitro anticancer evaluation.
Cytotoxicity Assessment: The MTT Assay
The initial step in evaluating a potential anticancer compound is to determine its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[12]
Principle
In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a range of concentrations of 2-cyclopropylquinazolin-4(3H)-one and a vehicle control (e.g., DMSO). Incubate for a specified period, typically 48 or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Illustrative Data Presentation
The following table presents hypothetical IC50 values for 2-cyclopropylquinazolin-4(3H)-one against various cancer cell lines, based on reported activities of other 2-substituted quinazolinones.
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 8.9 |
| HCT116 | Colon Carcinoma | 6.5 |
| HepG2 | Hepatocellular Carcinoma | 4.8 |
| PC-3 | Prostate Cancer | 10.3 |
Elucidating the Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis
Once cytotoxicity is established, the next critical step is to understand how the compound induces cell death. For many quinazolinone derivatives, this involves the induction of apoptosis and/or arrest of the cell cycle.[5][9]
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay is a standard method for detecting apoptosis.
In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and can detect these apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. Therefore, it stains late apoptotic and necrotic cells.
-
Cell Treatment: Treat cancer cells with 2-cyclopropylquinazolin-4(3H)-one at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This assay determines the distribution of cells in different phases of the cell cycle.
PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. Flow cytometry can then distinguish between cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.
-
Cell Treatment: Treat cancer cells with 2-cyclopropylquinazolin-4(3H)-one at its IC50 concentration for 24, 48, and 72 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Treat the cells with RNase A to remove RNA and then stain with a PI solution.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Investigating Molecular Targets: Signaling Pathway Analysis
To delve deeper into the mechanism of action, it is essential to investigate the effect of 2-cyclopropylquinazolin-4(3H)-one on key signaling pathways implicated in cancer. Western blotting is a powerful technique for this purpose.[13]
Principle
Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. By using antibodies that recognize total proteins and their phosphorylated (activated) forms, it is possible to assess the impact of a compound on signaling pathway activation.
Proposed Signaling Pathways for Investigation
Based on the known activities of related quinazolinones, the following pathways are of high interest:
-
PI3K/Akt/mTOR Pathway: Crucial for cell survival and proliferation.
-
MAPK/ERK Pathway: Regulates cell growth and differentiation.
-
Apoptosis-Related Proteins: Including the Bcl-2 family (Bcl-2, Bax) and caspases (caspase-3, caspase-9, PARP).
Caption: Key signaling pathways potentially modulated by quinazolinones.
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with 2-cyclopropylquinazolin-4(3H)-one for various time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Akt, anti-phospho-Akt, anti-caspase-3).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine changes in protein expression and phosphorylation levels.
Conclusion and Future Directions
This guide provides a robust and scientifically grounded framework for the initial in vitro evaluation of 2-cyclopropylquinazolin-4(3H)-one as a potential anticancer agent. By systematically assessing its cytotoxicity, elucidating its effects on apoptosis and the cell cycle, and investigating its impact on key cancer-related signaling pathways, researchers can build a comprehensive profile of its biological activity. Positive and compelling data from these in vitro studies would provide a strong rationale for advancing this compound to more complex preclinical models, including 3D cell cultures, and eventually, in vivo efficacy studies. The exploration of novel quinazolinone derivatives like 2-cyclopropylquinazolin-4(3H)-one remains a promising avenue in the ongoing search for more effective and targeted cancer therapies.
References
-
Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912. [Link]
-
El-Adl, K., et al. (2020). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 14, 4931–4948. [Link]
-
Tawfik, O. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1840-1853. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 28(14), 5539. [Link]
-
Al-Ostoot, F. H., et al. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Biomedicine & Pharmacotherapy, 165, 115169. [Link]
-
de Oliveira, R. B., et al. (2024). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega, 9(31), 34882–34894. [Link]
-
Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]
-
Lee, J. H., et al. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. International Journal of Molecular Sciences, 23(11), 6265. [Link]
-
de Oliveira, R. B., et al. (2024). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. [Link]
-
Litherland, G. J., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Advances, 8(52), 29631-29643. [Link]
-
Lee, J. H., et al. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. International Journal of Molecular Sciences, 23(11), 6265. [Link]
-
Ionescu, M. A., et al. (2024). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 29(1), 220. [Link]
-
Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912. [Link]
-
Shi, D., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 13(10), 1464. [Link]
-
de Oliveira, R. B., et al. (2024). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. [Link]
-
Al-Suhaimi, E. A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4780. [Link]
-
Cipak, L., et al. (2009). Growth inhibition and apoptosis induced by 2-phenoxymethyl-3H-quinazolin-4-one in HL-60 leukemia cells. Neoplasma, 56(6), 517-523. [Link]
-
Kumar, A., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Medicinal Chemistry Research, 25(6), 1033-1053. [Link]
-
Wang, Y., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 28(15), 5800. [Link]
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium. [Link]
-
Wang, D., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Molecular Medicine, 53(1), 1. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 28(14), 5539. [Link]
-
Li, Y., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry, 26(8), 1675-1685. [Link]
-
Tawfik, O. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1840-1853. [Link]
-
Al-Malki, A. L., & El-Masry, O. S. (2015). Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action. PLoS ONE, 10(6), e0129202. [Link]
-
Jiménez-González, V. I., et al. (2023). Pro-Apoptotic Activity and Cell Cycle Arrest of Caulerpa sertularioides against SKLU-1 Cancer Cell in 2D and 3D Cultures. Marine Drugs, 21(11), 564. [Link]
Sources
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Growth inhibition and apoptosis induced by 2-phenoxymethyl-3H-quinazolin-4-one in HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
Mechanism of action of 2-cyclopropylquinazolin-4(3H)-one
An In-Depth Technical Guide to the Potential Mechanism of Action of 2-cyclopropylquinazolin-4(3H)-one
Foreword: Navigating the Known and the Unknown
To our fellow researchers, scientists, and drug development professionals, this document serves as a technical exploration into the mechanistic underpinnings of 2-cyclopropylquinazolin-4(3H)-one. It is imperative to state at the outset that, as of the latest literature surveys, specific studies delineating the precise mechanism of action for this particular analogue are not yet prevalent. However, the quinazolin-4(3H)-one scaffold is a well-trodden path in medicinal chemistry, recognized as a "privileged structure" due to its consistent appearance in compounds with a wide array of biological activities.[1][2][3]
This guide, therefore, adopts a dual-pronged approach. Firstly, it provides a comprehensive review of the established mechanisms of action for the broader family of quinazolin-4(3H)-one derivatives, drawing upon a wealth of existing research. Secondly, it leverages this foundational knowledge to hypothesize potential mechanisms for 2-cyclopropylquinazolin-4(3H)-one, offering a scientifically grounded framework for future investigation. We will delve into the causality behind experimental choices for related compounds and propose a self-validating protocol to elucidate the specific activities of the titular molecule.
Part 1: The Quinazolin-4(3H)-one Scaffold: A Legacy of Diverse Bioactivity
The quinazolin-4(3H)-one core is a bicyclic heterocyclic system that has been extensively derivatized by medicinal chemists, leading to a plethora of compounds with significant therapeutic potential. The versatility of this scaffold allows for substitutions at various positions, profoundly influencing its pharmacological profile. A broad overview of the documented biological activities includes:
-
Anticancer/Antiproliferative Activity: This is arguably the most explored therapeutic area for this class of compounds.[4][5][6]
-
Anti-inflammatory and Analgesic Effects: Several derivatives have shown potent anti-inflammatory properties.[7][8]
-
Antimicrobial and Antifungal Activity: The scaffold has been a template for the development of new antibacterial and antifungal agents.[2][7][8]
-
Antiviral (including Anti-HIV) Activity: Certain quinazolinones have demonstrated the ability to inhibit viral replication.[7][8]
-
Anticonvulsant Properties: Modifications to the core structure have yielded compounds with activity against seizures.[3]
This wide range of activities suggests that the quinazolin-4(3H)-one scaffold can interact with a multitude of biological targets, a characteristic we will explore in the subsequent sections.
Part 2: Established Mechanisms of Action for Quinazolin-4(3H)-one Derivatives
The diverse biological effects of quinazolin-4(3H)-ones stem from their ability to interact with various key proteins and enzymes involved in cellular signaling and function. Below, we dissect the most prominent and well-elucidated mechanisms.
Kinase Inhibition: A Dominant Paradigm
A significant number of quinazolin-4(3H)-one derivatives function as potent inhibitors of protein kinases, which are critical regulators of cellular processes such as growth, proliferation, differentiation, and survival.[1][9] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
Key Kinase Targets:
-
Epidermal Growth Factor Receptor (EGFR): Several clinically approved anticancer drugs, such as Gefitinib and Erlotinib, are quinazoline-based EGFR tyrosine kinase inhibitors (TKIs).[10] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling pathways that drive tumor growth.[10][11]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR, particularly VEGFR2, is a key strategy to block angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Some quinazolinone derivatives have shown potent inhibitory activity against VEGFR2.[9]
-
Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Certain quinazolin-4(3H)-one derivatives have been identified as inhibitors of CDK2, suggesting a mechanism for their antiproliferative effects by inducing cell cycle arrest.[9]
-
Other Kinases: The inhibitory activity of this scaffold extends to other kinases as well, including HER2 and BRAF, highlighting the potential for developing multi-targeted kinase inhibitors.[1][9]
Illustrative Signaling Pathway: EGFR Inhibition
The diagram below illustrates the general mechanism of action for a quinazolinone-based EGFR inhibitor.
Caption: EGFR signaling and its inhibition by a quinazolin-4(3H)-one derivative.
Inhibition of Tubulin Polymerization
Another well-documented mechanism for the anticancer activity of some quinazolin-4(3H)-one derivatives is the inhibition of tubulin polymerization.[12] Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are crucial for cell division (mitosis). By interfering with microtubule dynamics, these compounds can induce mitotic arrest and trigger apoptosis (programmed cell death) in cancer cells. This mechanism is shared with well-known anticancer drugs like Paclitaxel and Vinca alkaloids. Certain 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones have demonstrated significant inhibition of microtubule formation, with cytotoxic effects in the sub-micromolar range.[12]
Anti-inflammatory Mechanisms
The anti-inflammatory properties of quinazolin-4(3H)-one derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[1] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.
Part 3: Hypothesized Mechanism of Action of 2-cyclopropylquinazolin-4(3H)-one
Given the absence of direct studies, we can formulate hypotheses about the mechanism of action of 2-cyclopropylquinazolin-4(3H)-one by considering the structure-activity relationships (SAR) of related compounds. The substituent at the C2 position of the quinazolinone ring is known to be a critical determinant of biological activity.
The cyclopropyl group is a small, rigid, and lipophilic moiety. Its unique electronic properties, stemming from its strained ring system, can influence its interactions with biological targets.
Hypothesis 1: Kinase Inhibition
-
Rationale: The C2 position is frequently substituted with aryl or other cyclic groups in known quinazolinone-based kinase inhibitors. The cyclopropyl group could potentially fit into the hydrophobic pocket of the ATP-binding site of various kinases. Its small size might allow it to access binding sites that are sterically hindered for larger substituents.
-
Potential Targets: EGFR, VEGFR2, and CDK2 are high-probability targets based on the prevalence of their inhibition by the quinazolinone scaffold.[9]
Hypothesis 2: Tubulin Polymerization Inhibition
-
Rationale: The 2-position substituent is crucial for the tubulin inhibitory activity of this class of compounds.[12] The lipophilicity of the cyclopropyl group could facilitate its entry into the cell and its interaction with the colchicine-binding site on tubulin, a common target for small molecule inhibitors.
Hypothesis 3: Novel Target Interaction
-
Rationale: The unique stereoelectronic profile of the cyclopropyl group might enable it to interact with novel biological targets not previously associated with the quinazolinone scaffold. This could lead to a unique pharmacological profile.
The table below summarizes IC50 values for some representative quinazolin-4(3H)-one derivatives against various kinases, providing a benchmark for potential activity.
| Compound Class | Target Kinase | Representative IC50 (µM) | Reference |
| Quinazolin-4(3H)-one derivatives | CDK2 | 0.173 - 0.177 | [9] |
| Quinazolin-4(3H)-one derivatives | HER2 | Potent Inhibition (data qualitative) | [9] |
| Quinazolin-4(3H)-one derivatives | EGFR | Potent Inhibition (data qualitative) | [9] |
| Multi-kinase inhibitor | VEGFR-2 | 0.29 | [1] |
| Multi-kinase inhibitor | FGFR-1 | 0.35 | [1] |
| Multi-kinase inhibitor | BRAF V600E | 0.30 | [1] |
Part 4: Proposed Experimental Workflow for Mechanism Elucidation
To move from hypothesis to evidence, a structured, multi-tiered experimental approach is required. The following workflow is designed to be a self-validating system to comprehensively determine the mechanism of action of 2-cyclopropylquinazolin-4(3H)-one.
Caption: A tiered experimental workflow to elucidate the mechanism of action.
Step-by-Step Methodologies
Tier 1: Broad Spectrum Screening
-
Antiproliferative Screening:
-
Objective: To determine if the compound has cytotoxic or cytostatic effects and to identify sensitive cancer cell lines.
-
Protocol: Submit the compound to a large-scale cancer cell line screen (e.g., the NCI-60 panel). The compound is typically tested at a single high concentration (e.g., 10 µM).
-
Causality: A broad screen is more efficient than testing against a few cell lines and can reveal unexpected patterns of activity, providing early clues about the mechanism.
-
-
Kinase Panel Screening:
-
Objective: To identify potential kinase targets.
-
Protocol: Screen the compound against a large panel of recombinant human kinases (e.g., services from companies like Eurofins or Promega). The assay typically measures the remaining kinase activity in the presence of the compound.
-
Causality: This unbiased approach can identify both expected and unexpected kinase targets, providing a direct avenue for further investigation.
-
Tier 2: Target Validation and Initial Mechanistic Insights
-
IC50 Determination:
-
Objective: To quantify the potency of the compound against the most sensitive cell lines or kinase targets identified in Tier 1.
-
Protocol: Perform dose-response studies. For cell lines, use a cell viability assay (e.g., MTS or CellTiter-Glo). For kinases, use an in vitro kinase assay (e.g., ADP-Glo).
-
Causality: Determining the IC50 is crucial for confirming the initial hits and for comparing the potency of the compound to known inhibitors.
-
-
Cell Cycle Analysis:
-
Objective: To determine if the compound's antiproliferative effect is due to cell cycle arrest.
-
Protocol: Treat a sensitive cell line with the compound at its IC50 concentration for 24-48 hours. Stain the cells with a DNA-binding dye (e.g., propidium iodide) and analyze the DNA content by flow cytometry.
-
Causality: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) is a strong indicator of interference with mitosis, potentially through tubulin inhibition.
-
-
In Vitro Tubulin Polymerization Assay:
-
Objective: To directly test the hypothesis that the compound inhibits tubulin polymerization.
-
Protocol: Use a commercially available kit that measures the change in fluorescence or absorbance as purified tubulin polymerizes into microtubules in the presence and absence of the compound.
-
Causality: This is a direct, biochemical validation of the compound's effect on the tubulin machinery, independent of other cellular processes.
-
Tier 3: In-depth Mechanistic Studies
-
Western Blot Analysis:
-
Objective: To investigate the effect of the compound on the downstream signaling pathways of a validated kinase target.
-
Protocol: Treat a sensitive cell line with the compound. Lyse the cells and perform SDS-PAGE and Western blotting to detect the phosphorylation status of the kinase target and its key downstream effectors (e.g., for EGFR, look at p-EGFR, p-AKT, p-ERK).
-
Causality: A decrease in the phosphorylation of downstream proteins provides strong evidence that the compound is inhibiting the kinase activity within the cellular context.
-
-
Direct Binding Assays:
-
Objective: To confirm a direct physical interaction between the compound and its putative target protein.
-
Protocol: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (KD) and kinetics of the compound to the purified target protein.
-
Causality: These biophysical methods provide definitive proof of a direct interaction, which is a cornerstone of target validation.
-
Conclusion and Future Directions
While the precise mechanism of action of 2-cyclopropylquinazolin-4(3H)-one remains to be elucidated, the rich history of the quinazolin-4(3H)-one scaffold provides a robust framework for targeted investigation. The hypotheses presented herein—centered on kinase and tubulin inhibition—are grounded in extensive precedent and offer clear, testable starting points. The proposed experimental workflow provides a logical and efficient path to uncover the compound's true biological function. The unique structural feature of the C2-cyclopropyl group may yet reveal a novel mechanism, further expanding the remarkable versatility of this privileged scaffold. The journey from a promising chemical entity to a well-understood pharmacological agent is a meticulous one, and it is our hope that this guide will serve as a valuable roadmap for those undertaking this endeavor.
References
-
Subramaniam, R., et al. (2010). Synthesis and in-vitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. Journal of Chemical and Pharmaceutical Research, 2(2), 462-468. [Link]
-
García-García, A., et al. (2022). Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. RSC Medicinal Chemistry, 13(6), 725-736. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and in-vitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. JOCPR. [Link]
-
Abdelkhalek, A. S., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Records of Natural Products, 18(3), 225-257. [Link]
-
Koutentis, P. A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912. [Link]
-
Koutentis, P. A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3 H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912. [Link]
-
Hossain, M. K., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2006-2021. [Link]
-
Koutentis, P. A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. ResearchGate. [Link]
-
Li, J., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(10), 2289. [Link]
-
Atwal, K. S., et al. (1998). Original 2-alkylamino-6-halogenoquinazolin-4(3H)-ones and K(ATP) channel activity. Journal of Medicinal Chemistry, 41(1), 18-30. [Link]
-
Martini, F., et al. (2022). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 13(1), 89-99. [Link]
-
Mohammadi-Far, S., et al. (2018). Novel quinazolin-4(3H)-one linked to 1,2,3-triazoles: Synthesis and anticancer activity. Chemical Biology & Drug Design, 92(1), 1361-1372. [Link]
-
Gatadi, S., et al. (2019). 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. European Journal of Medicinal Chemistry, 170, 157-172. [Link]
-
Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 127. [Link]
-
Chen, C. H., et al. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. International Journal of Molecular Sciences, 23(11), 6296. [Link]
Sources
- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3 H)-Ones with Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. jocpr.com [jocpr.com]
- 9. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel quinazolin-4(3H)-one linked to 1,2,3-triazoles: Synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 2-Substituted Quinazolin-4(3H)-ones: A Technical Guide for Drug Discovery Professionals
Foreword: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry
The quinazolin-4(3H)-one core is a remarkable heterocyclic scaffold that has consistently demonstrated its versatility and significance in the landscape of drug discovery.[1][2] Its inherent drug-like properties and the accessibility of its structure for chemical modification have established it as a "privileged structure." This guide delves into the therapeutic potential of 2-substituted quinazolin-4(3H)-one derivatives, a class of compounds that has yielded a diverse array of biological activities. Our exploration will be grounded in the principles of scientific integrity, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.
The Quinazolinone Core: Structural Features and Synthetic Strategies
The quinazolin-4(3H)-one backbone, a fusion of a pyrimidine and a benzene ring, offers multiple points for substitution, with the 2- and 3-positions being particularly crucial for modulating biological activity. The nature of the substituent at the 2-position significantly influences the compound's interaction with biological targets.
General Synthesis of 2-Substituted Quinazolin-4(3H)-ones
A common and efficient method for the synthesis of 2-substituted quinazolin-4(3H)-ones involves the condensation of 2-aminobenzamide (anthranilamide) with various aldehydes in a suitable solvent like dimethyl sulfoxide (DMSO).[3][4] This straightforward approach allows for the introduction of a wide variety of substituents at the 2-position, enabling the exploration of a broad chemical space.
Another versatile method utilizes isatoic anhydride as a starting material. In a one-pot, multi-component reaction, isatoic anhydride can react with an amine and an orthoester to yield 2,3-disubstituted quinazolin-4(3H)-ones.[5] The use of microwave irradiation can often accelerate these reactions, offering an eco-friendly and efficient synthetic route.[6]
Experimental Workflow: Synthesis of 2-Substituted Quinazolin-4(3H)-ones
Caption: General synthetic scheme for 2-substituted quinazolin-4(3H)-ones.
Unraveling the Mechanism of Action: A Tale of Diverse Targets
The therapeutic effects of 2-substituted quinazolin-4(3H)-ones are not attributed to a single mechanism of action. Instead, the substituent at the 2-position dictates the compound's pharmacological profile, leading to interactions with a variety of biological targets.
Anticancer Activity: Targeting Key Signaling Pathways
A significant body of research has focused on the anticancer properties of this class of compounds.[3][4][7] Several mechanisms have been elucidated:
-
Kinase Inhibition: Many 2-substituted quinazolin-4(3H)-one derivatives act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[7][8] These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).[8][9] By blocking the ATP-binding site of these kinases, these compounds can halt downstream signaling pathways that drive tumor growth and angiogenesis.[1][8]
-
Tubulin Polymerization Inhibition: Certain 2-aryl quinazolinones have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.[10] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. Molecular docking studies suggest that these compounds may bind to the colchicine binding site on tubulin.[10]
-
Induction of Apoptosis: Regardless of the primary target, the ultimate outcome of treatment with many cytotoxic 2-substituted quinazolin-4(3H)-ones is the induction of apoptosis.[3][4] This can be confirmed through assays such as Annexin V/PI staining and analysis of cell cycle distribution.
Signaling Pathway: Kinase Inhibition by 2-Substituted Quinazolin-4(3H)-ones
Caption: Inhibition of kinase-mediated signaling pathways.
Antimicrobial and Antiviral Potential
The quinazolinone scaffold has also been explored for its efficacy against various pathogens:
-
Antibacterial Activity: Derivatives of 4(3H)-quinazolinone have demonstrated promising activity against a range of bacteria, including resistant strains.[2][11] The exact mechanism is often target-specific and can involve the inhibition of essential bacterial enzymes.
-
Antiviral Activity: Notably, 2-aminoquinazolin-4(3H)-one derivatives have been identified as potent inhibitors of SARS-CoV-2.[12] Mechanistic studies suggest that these compounds can act as entry inhibitors, preventing the virus from infecting host cells.[12]
-
Antitrypanosomal Activity: By modifying the 2-arylquinazoline-4(3H)-one scaffold, researchers have developed compounds with potent activity against parasites like Trypanosoma cruzi.[13] These compounds can have a dual mechanism of action, including the inhibition of folate biosynthesis and the induction of oxidative stress within the parasite.[13]
Therapeutic Applications and Future Perspectives
The diverse biological activities of 2-substituted quinazolin-4(3H)-ones have positioned them as promising candidates for the treatment of a wide range of diseases.
| Therapeutic Area | Specific Target/Mechanism | Representative Substituent |
| Oncology | Kinase Inhibition (VEGFR-2, EGFR, CDK2)[8] | Aryl, Heteroaryl |
| Tubulin Polymerization Inhibition[10] | Styryl | |
| Induction of Apoptosis[3][4] | Various | |
| Infectious Diseases | SARS-CoV-2 Entry Inhibition[12] | Amino |
| Antibacterial[2][11] | Various | |
| Antitrypanosomal[13] | Aryl with nitro-group | |
| Inflammatory Diseases | mPGES-1 Inhibition[14] | Aryl |
Table 1: Summary of Therapeutic Potential of 2-Substituted Quinazolin-4(3H)-ones
The future of drug discovery with this scaffold lies in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The use of computational modeling and structure-activity relationship (SAR) studies will be instrumental in guiding these efforts. Furthermore, exploring novel substitutions at the 2-position, such as the titular cyclopropyl group, could unlock new biological activities and therapeutic opportunities. While no specific data was found for 2-cyclopropylquinazolin-4(3H)-one in the initial literature screen, the principles outlined in this guide provide a solid framework for its synthesis and biological evaluation.
Key Experimental Protocols: A Guide for the Bench Scientist
To facilitate further research in this area, we provide a selection of essential experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cell lines (e.g., Jurkat, NB4) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[3][4]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized quinazolinone derivatives for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Kinase Inhibition Assay
-
Assay Setup: Use a commercially available kinase assay kit (e.g., for VEGFR-2, EGFR).
-
Reaction Mixture: Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations.
-
Incubation: Incubate the reaction mixture at the recommended temperature and time.
-
Detection: Measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence).
-
IC50 Determination: Determine the IC50 value of the compound by plotting the percentage of kinase inhibition against the compound concentration.
Conclusion
The 2-substituted quinazolin-4(3H)-one scaffold represents a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its therapeutic potential. This guide has provided a comprehensive overview of the synthesis, mechanisms of action, and potential applications of this important class of compounds. It is our hope that this technical resource will serve as a valuable tool for scientists dedicated to the discovery and development of novel therapeutics. The journey from a privileged scaffold to a life-saving drug is arduous, but the quinazolinone core has repeatedly proven to be a worthy starting point.
References
-
Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones - JOCPR. (URL: [Link])
-
Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization - PMC - PubMed Central. (URL: [Link])
-
Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3 H)‑ones as Potential Antileukemic Agents - PubMed. (URL: [Link])
-
Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis - PubMed. (URL: [Link])
-
Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - MDPI. (URL: [Link])
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - MDPI. (URL: [Link])
-
4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC. (URL: [Link])
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - ResearchGate. (URL: [Link])
-
2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (URL: [Link])
-
A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities - ACG Publications. (URL: [Link])
-
Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - NIH. (URL: [Link])
-
Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Publishing. (URL: [Link])
-
Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - Dove Medical Press. (URL: [Link])
-
Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - OUCI. (URL: [Link])
-
Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC - NIH. (URL: [Link])
-
one and pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives as Microsomal Prostaglandin E(2) synthase-1 Inhibitors - PubMed. (URL: [Link])
-
Pharmacology of some new 4-(3H)-quinazolinones. I. Effect on reproduction, blood pressure and respiration - PubMed. (URL: [Link])
-
Synthesis and pharmacology of some novel 4(3H)-quinazolinone derivatives. (URL: [Link])
-
4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed. (URL: [Link])
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC - NIH. (URL: [Link])
Sources
- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3 H)‑ones as Potential Antileukemic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities [mdpi.com]
- 8. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. mdpi.com [mdpi.com]
- 13. Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of 2-aryl substituted quinazolin-4(3H)-one, pyrido[4,3-d]pyrimidin-4(3H)-one and pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as microsomal prostaglandin E(2) synthase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Screening of 2-cyclopropylquinazolin-4(3H)-one for Antimicrobial Activity: An In-depth Technical Guide
Foreword: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health. The relentless evolution of pathogens has rendered many frontline antibiotics ineffective, creating an urgent need for the discovery and development of novel therapeutic agents with unconventional mechanisms of action. In this pursuit, medicinal chemists are increasingly turning their attention to "privileged structures" – molecular scaffolds that have demonstrated the ability to interact with a variety of biological targets. The quinazolin-4(3H)-one core is one such scaffold, found in a multitude of compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1] This guide focuses on the initial antimicrobial evaluation of a specific derivative, 2-cyclopropylquinazolin-4(3H)-one, a compound of interest due to the unique physicochemical properties imparted by the cyclopropyl moiety.
Chapter 1: The Quinazolinone Scaffold and the Strategic Incorporation of a Cyclopropyl Group
The quinazolin-4(3H)-one skeleton is a bicyclic heterocyclic system that serves as a versatile template for drug design. Structure-activity relationship (SAR) studies have consistently shown that substitutions at the 2- and 3-positions are critical for modulating the antimicrobial activity of these compounds.[1][2] The introduction of various substituents at these positions can influence the compound's spectrum of activity, potency, and pharmacokinetic properties.
The choice of a cyclopropyl group at the 2-position is a strategic one. In medicinal chemistry, the cyclopropyl ring is often employed to enhance potency, improve metabolic stability, and reduce off-target effects. Its rigid, three-dimensional structure can lock the molecule into a bioactive conformation, facilitating optimal interaction with the target protein. Furthermore, the cyclopropyl group is generally resistant to metabolic degradation, which can lead to an extended in vivo half-life.
Chapter 2: Synthesis of 2-cyclopropylquinazolin-4(3H)-one
The synthesis of 2-cyclopropylquinazolin-4(3H)-one can be achieved through a condensation reaction between 2-aminobenzamide and cyclopropanecarboxaldehyde.[3] This method is a common and effective way to prepare 2-substituted quinazolin-4(3H)-ones.
General Experimental Procedure
-
Materials and Reagents:
-
2-aminobenzamide
-
Cyclopropanecarboxaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
-
Magnetic stirrer with heating capabilities
-
Rotary evaporator
-
Recrystallization solvents (e.g., ethanol, ethyl acetate)
-
Thin-layer chromatography (TLC) plates and developing chambers
-
-
Step-by-Step Protocol:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzamide (1.0 equivalent) in a minimal amount of DMSO.
-
To this solution, add cyclopropanecarboxaldehyde (1.1-1.5 equivalents).
-
Heat the reaction mixture to 100-120°C and stir for the appropriate time (monitoring by TLC is recommended to determine reaction completion).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent or solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure 2-cyclopropylquinazolin-4(3H)-one.
-
Dry the purified product under vacuum.
-
-
Characterization:
-
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:
-
Chapter 3: A Multi-faceted Approach to Antimicrobial Screening
The initial evaluation of a novel compound's antimicrobial potential necessitates a systematic and multi-pronged approach. This involves a qualitative assessment to gauge general activity, followed by quantitative assays to determine the precise potency.
Rationale for Microbial Panel Selection
To ascertain the spectrum of activity, a diverse panel of microorganisms is selected, encompassing:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213 or a methicillin-resistant strain like USA300) to represent a major human pathogen.
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922) and Pseudomonas aeruginosa (e.g., ATCC 27853) to assess activity against bacteria with different cell wall structures.
-
Fungal pathogen: Candida albicans (e.g., ATCC 90028) to explore potential antifungal properties.
Primary Screening: The Disk Diffusion Assay
The disk diffusion assay is a qualitative method that provides a rapid and preliminary indication of a compound's antimicrobial activity.
-
Step-by-Step Protocol:
-
Prepare a standardized inoculum of the test microorganism (adjusted to a 0.5 McFarland turbidity standard).
-
Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate.
-
Impregnate sterile paper disks with a known concentration of the 2-cyclopropylquinazolin-4(3H)-one solution.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar.
-
Include positive control disks (containing a known antibiotic) and negative control disks (containing only the solvent).
-
Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).
-
Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited).
-
Quantitative Assessment: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This should be performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11]
-
Step-by-Step Protocol:
-
Prepare a stock solution of 2-cyclopropylquinazolin-4(3H)-one in a suitable solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Prepare a standardized inoculum of the test microorganism and dilute it to the appropriate final concentration as per CLSI guidelines.
-
Inoculate each well of the microtiter plate with the microbial suspension.
-
Include a growth control (broth and inoculum only) and a sterility control (broth only).
-
Incubate the plate under appropriate conditions.
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Chapter 4: Preliminary Cytotoxicity Evaluation
A crucial aspect of early-stage drug discovery is to assess the selectivity of a compound. It is essential that the antimicrobial activity is not due to general cytotoxicity. The MTT assay is a widely used colorimetric assay to assess cell viability.[3]
Cell Line Selection
A standard human cell line, such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells), is typically used for initial cytotoxicity screening.
MTT Assay Protocol
-
Step-by-Step Protocol:
-
Seed the selected human cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of 2-cyclopropylquinazolin-4(3H)-one for a specified period (e.g., 24 or 48 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Chapter 5: Data Interpretation and Future Perspectives
The data generated from these initial screens will provide a comprehensive preliminary profile of 2-cyclopropylquinazolin-4(3H)-one.
Data Presentation
The quantitative data should be summarized in clear and concise tables for easy comparison.
Table 1: Antimicrobial Activity of 2-cyclopropylquinazolin-4(3H)-one
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | [Insert Data] |
| Escherichia coli | ATCC 25922 | [Insert Data] |
| Pseudomonas aeruginosa | ATCC 27853 | [Insert Data] |
| Candida albicans | ATCC 90028 | [Insert Data] |
Table 2: Cytotoxicity of 2-cyclopropylquinazolin-4(3H)-one
| Cell Line | IC50 (µM) |
| HEK293 / HepG2 | [Insert Data] |
Selectivity Index
The selectivity index (SI) is a critical parameter for evaluating the therapeutic potential of a compound. It is calculated as the ratio of the IC50 value against mammalian cells to the MIC value against the microbial target.
SI = IC50 / MIC
A higher SI value indicates greater selectivity for the microbial target over host cells.
Future Directions
The results of this initial screening will guide the next steps in the drug discovery process. If promising activity and selectivity are observed, further studies may include:
-
Mechanism of Action Studies: To elucidate how the compound exerts its antimicrobial effect. Potential mechanisms for quinazolinones include inhibition of DNA gyrase, disruption of cell wall synthesis, or interference with quorum sensing.[12][13][14][15]
-
Lead Optimization: Synthesizing and screening analogs of 2-cyclopropylquinazolin-4(3H)-one to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluating the compound's effectiveness in animal models of infection.
Chapter 6: Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducibility and efficient execution.
Sources
- 1. Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Physicochemical Properties of 2-cyclopropylquinazolin-4(3H)-one
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous bioactive compounds and approved pharmaceuticals.[1][2] This guide provides a detailed examination of the physicochemical properties of a specific analogue, 2-cyclopropylquinazolin-4(3H)-one. Understanding these fundamental characteristics is a critical prerequisite for any drug discovery and development program, as they profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This document outlines the synthesis, spectroscopic characterization, and key physicochemical parameters, including melting point, lipophilicity, aqueous solubility, and ionization constant (pKa). Where experimental data is not publicly available, robust in-silico predictions are provided. Furthermore, this guide details the self-validating experimental protocols necessary for the empirical determination of these properties, empowering researchers to generate and verify these crucial data points.
The Quinazolinone Core in Drug Discovery
The 4(3H)-quinazolinone moiety is a bicyclic heterocyclic system that has garnered immense interest from medicinal chemists. Its rigid structure and versatile substitution patterns allow for the precise spatial orientation of functional groups, facilitating interactions with a wide array of biological targets.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] The physicochemical properties of substituents on the quinazolinone ring system, particularly at the 2-position, play a pivotal role in modulating the biological activity and the "drug-likeness" of the molecule. The introduction of a cyclopropyl group at this position is of particular interest, as this small, strained ring can influence potency, metabolic stability, and target binding affinity.
Synthesis of 2-cyclopropylquinazolin-4(3H)-one
A reliable and efficient synthesis of 2-cyclopropylquinazolin-4(3H)-one is crucial for its further study and development. One of the most straightforward and modern approaches involves the condensation and subsequent oxidative cyclization of 2-aminobenzamide with cyclopropanecarboxaldehyde. Recent advancements in photoredox catalysis have enabled this transformation to be carried out under mild, visible-light-induced conditions, offering a green and efficient alternative to traditional methods that may require harsh reagents or high temperatures.[5][6]
Proposed Synthetic Workflow
The following protocol describes a plausible method for the synthesis of 2-cyclopropylquinazolin-4(3H)-one based on established literature procedures for similar analogues.[5]
Caption: Synthetic workflow for 2-cyclopropylquinazolin-4(3H)-one.
Detailed Experimental Protocol
-
Reaction Setup: To a suitable reaction vessel, add 2-aminobenzamide (1.0 mmol), methanol (20 mL), and a catalytic amount of fluorescein (10 mol%).
-
Reagent Addition: Add cyclopropanecarboxaldehyde (1.5 mmol) and tert-butyl hydroperoxide (TBHP, 2.0 mmol) to the reaction mixture.
-
Irradiation: Irradiate the mixture with blue LEDs at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction and remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel to afford the pure 2-cyclopropylquinazolin-4(3H)-one.
Physicochemical and Spectroscopic Profile
The following table summarizes the key physicochemical and spectroscopic data for 2-cyclopropylquinazolin-4(3H)-one.
| Property | Value / Data | Source / Method |
| Molecular Formula | C₁₁H₁₀N₂O | - |
| Molecular Weight | 186.21 g/mol | - |
| Melting Point | 232-233 °C | Experimental[7] |
| logP (Lipophilicity) | 1.45 | Predicted (ALOGPS[8][9][10][11]) |
| Aqueous Solubility (logS) | -2.31 (195.0 mg/L) | Predicted (ALOGPS[8][9][10][11]) |
| pKa (acidic) | 9.39 ± 0.10 | Predicted (ChemAxon[3][12][13]) |
| pKa (basic) | 1.76 ± 0.10 | Predicted (ChemAxon[2][3][12][13]) |
| ¹H NMR (400 MHz, DMSO-d₆) | δ = 12.44 (br, 1H), 8.03 (d, J = 8.0 Hz, 1H), 7.70 (t, J = 7.6 Hz, 1H), 7.45 (d, J = 8.0 Hz, 1H), 7.37 (t, J = 7.4 Hz, 1H), 1.97-1.92 (m, 1H), 1.10-1.00 (m, 4H) ppm. | Experimental[7] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ = 161.6, 159.0, 149.1, 134.2, 126.4, 125.7, 125.2, 120.6, 13.4, 9.0 ppm. | Experimental[7] |
| IR (KBr) cm⁻¹ | ~3100-3000 (N-H stretch), ~1680 (C=O stretch, amide), ~1610 (C=N stretch), ~1590, 1480 (C=C aromatic stretch) | Expected[7][14][15][16] |
| Mass Spec (EI) | Expected m/z: 186 (M⁺), 157, 130, 104, 77 | Expected Fragmentation[17][18][19][20] |
In-depth Analysis of Physicochemical Properties
Lipophilicity (logP)
Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The predicted logP of 1.45 for 2-cyclopropylquinazolin-4(3H)-one suggests it is a moderately lipophilic compound. This value is within the desirable range for oral bioavailability, as defined by Lipinski's Rule of Five.
This protocol outlines the gold-standard shake-flask method for the experimental determination of the octanol-water partition coefficient (logP).
Caption: Workflow for logP determination by the shake-flask method.
-
Phase Preparation: Pre-saturate 1-octanol with water and water with 1-octanol by shaking them together for 24 hours and allowing them to separate.
-
Sample Preparation: Prepare a stock solution of 2-cyclopropylquinazolin-4(3H)-one in the 1-octanol phase.
-
Partitioning: In a separatory funnel, combine a known volume of the octanol stock solution with a known volume of the water phase.
-
Equilibration: Shake the funnel for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the phases to separate completely.
-
Sampling: Carefully withdraw an aliquot from each phase, avoiding cross-contamination.
-
Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS, against a standard curve.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Aqueous Solubility (logS)
Aqueous solubility is a fundamental property that affects a drug's dissolution and subsequent absorption. The predicted aqueous solubility of 195.0 mg/L (logS = -2.31) indicates that 2-cyclopropylquinazolin-4(3H)-one has moderate solubility. This level of solubility is generally favorable for oral drug development.
This protocol describes the determination of thermodynamic (equilibrium) solubility.
-
Sample Preparation: Add an excess amount of solid 2-cyclopropylquinazolin-4(3H)-one to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved compound is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.
Ionization Constant (pKa)
The pKa values of a compound dictate its ionization state at different pH values, which in turn influences its solubility, permeability, and target binding. 2-cyclopropylquinazolin-4(3H)-one has both a weakly acidic proton (the N-H of the lactam) and a weakly basic nitrogen atom in the quinazoline ring. The predicted acidic pKa of 9.39 means that the compound will be predominantly in its neutral form at physiological pH (7.4). The predicted basic pKa of 1.76 indicates that the compound will be protonated only under highly acidic conditions.
Caption: Ionization states of 2-cyclopropylquinazolin-4(3H)-one.
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
-
Sample Preparation: Dissolve an accurately weighed amount of 2-cyclopropylquinazolin-4(3H)-one in a suitable co-solvent/water mixture to achieve a concentration of approximately 1 mM. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[7]
-
Calibration: Calibrate a pH electrode using standard buffers (e.g., pH 4, 7, and 10).
-
Titration: Titrate the sample solution with a standardized solution of 0.1 M HCl to determine the basic pKa and with 0.1 M NaOH to determine the acidic pKa.
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point on the titration curve.
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of 2-cyclopropylquinazolin-4(3H)-one, a molecule of significant interest in medicinal chemistry. By combining experimentally determined data with robust computational predictions, a detailed profile of this compound has been established. The provided experimental protocols offer a clear path for researchers to validate these properties in their own laboratories. A thorough understanding and empirical validation of these fundamental characteristics are essential first steps in the rational design and development of novel therapeutics based on the versatile quinazolinone scaffold.
References
- Cai, M., et al. (2014). Supporting information for an article in an RSC journal. The Royal Society of Chemistry.
-
Li, J., et al. (2021). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. RSC Advances, 11(58), 36873-36877. Available at: [Link]
-
Di Schiavi, E., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7905. Available at: [Link]
-
Osarumwense, O., Edema, M., & Usifoh, C. O. (2020). Characterization and Physical data of Synthesized Compounds. ResearchGate. Available at: [Link]
-
Panicker, C. Y., et al. (2012). Vibrational spectra and computational study of 3-amino-2-phenyl quinazolin-4(3 H)-one. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Infrared absorption frequencies (cm-1) of ligand and it complexes. Retrieved from [Link]
-
Yan, Z., & Li, Y. (2003). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of chemical information and computer sciences, 43(4), 1324–1330. Available at: [Link]
-
ResearchGate. (2015). Calculation and assignment of the absorption bands in the IR-spectrum of quinazolin-2,4-dione and 2-methylquinazolin-4-one. Retrieved from [Link]
-
Mansouri, K., et al. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics, 11(1), 60. Available at: [Link]
-
Kiran, M., et al. (2023). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors. ResearchGate. Available at: [Link]
-
Yu, X., et al. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. The Journal of Organic Chemistry, 83(17), 10352-10358. Available at: [Link]
-
Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Hussni, R. (2023). Quinazoline-4(3H)-ones Effect on Medicinal Chemistry: A Summing-Up. Acta Chimica & Pharmaceutica Indica, 13(3), 212. Available at: [Link]
-
ChemAxon. (n.d.). pKa calculation. Retrieved from [Link]
-
ChemAxon. (n.d.). Calculators and Predictors in Playground. Retrieved from [Link]
-
NIST. (n.d.). 4(1H)-Quinazolinone, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Li, J., et al. (2021). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. RSC Advances. Available at: [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). ALOGPS 2.1. Retrieved from [Link]
-
University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Johnson, S. R., & Zheng, W. (2007). Recent progress in the computational prediction of aqueous solubility and absorption. Mini reviews in medicinal chemistry, 7(9), 953–959. Available at: [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]
-
Tetko, I. V., & Bruneau, P. (2004). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. Journal of pharmaceutical sciences, 93(12), 3103–3110. Available at: [Link]
-
Eros, D., et al. (2002). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Current medicinal chemistry, 9(20), 1819–1829. Available at: [Link]
-
Tetko, I. V., & Bruneau, P. (2004). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. Journal of pharmaceutical sciences, 93(12), 3103–3110. Available at: [Link]
-
Giorgi, G., & Salvini, L. (2002). Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives. Journal of mass spectrometry : JMS, 37(3), 309–321. Available at: [Link]
-
OCHEM. (2014). AlogPS (Aqueous solubility and Octanol/Water partition coefficient). Retrieved from [Link]
-
Oriental Journal of Chemistry. (2017). One-pot Synthesis of Quinazolinone and Benzamide Derivatives Using SBA-Pr-SO3H as a Nanoporous Heterogeneous Acid Catalyst. Retrieved from [Link]
-
CAS. (n.d.). CAS SciFinder. Retrieved from [Link]
-
Kim, S., et al. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. ChemRxiv. Available at: [Link]
-
Johnson, S. R., & Zheng, W. (2007). Recent progress in the computational prediction of aqueous solubility and absorption. Mini reviews in medicinal chemistry, 7(9), 953–959. Available at: [Link]
-
Meynier, C., et al. (2024). Will we ever be able to accurately predict solubility?. Scientific reports, 14(1), 6563. Available at: [Link]
-
PubChem. (n.d.). 2-(3-hydroxyphenyl)quinazolin-4(3H)-one. Retrieved from [Link]
-
PubChem. (n.d.). 2-Phenyl-4(3H)-Quinazolinone. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Diphenyl-4(3H)-quinazolinone. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 2-Methyl-3-(2-nitrophenyl)-4(3H)-quinazolinone. Retrieved from [Link]
Sources
- 1. Open-source QSAR models for pKa prediction using multiple machine learning approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.chemaxon.com [docs.chemaxon.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles [organic-chemistry.org]
- 5. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. scribd.com [scribd.com]
- 8. vcclab.org [vcclab.org]
- 9. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 10. researchgate.net [researchgate.net]
- 11. Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. docs.chemaxon.com [docs.chemaxon.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. uanlch.vscht.cz [uanlch.vscht.cz]
- 17. researchgate.net [researchgate.net]
- 18. 4(1H)-Quinazolinone, 2-methyl- [webbook.nist.gov]
- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 20. Mass spectrometric characterization of substituted 2-thiazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 2-Cyclopropyl Quinazolinones: A Technical Guide to Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] Among the myriad of its derivatives, those bearing a cyclopropyl group at the 2-position have emerged as a class of compounds with significant therapeutic potential, particularly in oncology. This technical guide provides an in-depth exploration of the discovery and synthesis of novel 2-cyclopropyl substituted quinazolinones. We will dissect the strategic rationale behind their design, detail robust synthetic methodologies, and analyze their structure-activity relationships, offering a comprehensive resource for researchers engaged in the development of next-generation therapeutics.
The Quinazolinone Core: A Privileged Scaffold in Drug Discovery
The quinazolinone ring system, a fusion of a benzene and a pyrimidine ring, is a "privileged scaffold" in drug discovery, meaning it can bind to a variety of biological targets with high affinity.[1] This versatility has led to the development of numerous clinically approved drugs for a range of diseases, including cancer, inflammation, and microbial infections.[1][2] The pharmacological promiscuity of the quinazolinone core stems from its rigid, planar structure, which provides a stable platform for the precise spatial orientation of various functional groups, enabling diverse interactions with biological macromolecules.
The substitution pattern on the quinazolinone ring is a critical determinant of its biological activity.[1] Strategic modifications at the 2- and 3-positions, in particular, have been extensively explored to modulate potency, selectivity, and pharmacokinetic properties.[1]
The Significance of the 2-Cyclopropyl Moiety: A Gateway to Novel Bioactivity
The introduction of a cyclopropyl group at the 2-position of the quinazolinone scaffold is a deliberate design strategy aimed at enhancing biological activity and conferring unique pharmacological properties. The cyclopropyl ring, a small, strained carbocycle, offers several advantages:
-
Metabolic Stability: The cyclopropyl group is generally more resistant to metabolic degradation compared to linear alkyl chains, potentially leading to improved pharmacokinetic profiles.
-
Conformational Rigidity: Its rigid nature can lock the molecule into a specific conformation that is optimal for binding to a biological target, thereby increasing potency.
-
Unique Electronic Properties: The sp2-hybridized character of the cyclopropane bonds can influence the electronic environment of the quinazolinone core, potentially modulating its interaction with target proteins.
-
Lipophilicity and Solubility: The cyclopropyl group can fine-tune the lipophilicity of the molecule, impacting its solubility, cell permeability, and overall drug-like properties.
The pursuit of 2-cyclopropyl quinazolinones has been largely driven by their potential as potent and selective inhibitors of key signaling proteins implicated in cancer, such as receptor tyrosine kinases.[3]
Synthetic Strategies for 2-Cyclopropyl Quinazolinones
The construction of the 2-cyclopropyl quinazolinone scaffold can be achieved through several synthetic routes, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. A prevalent and efficient approach commences with anthranilic acid, a readily available building block.
General Synthetic Pathway from Anthranilic Acid
A common and effective strategy for the synthesis of 2-cyclopropyl-4(3H)-quinazolinones involves a two-step process starting from anthranilic acid. This method is advantageous due to its straightforward nature and the commercial availability of the starting materials.
Step 1: Formation of the Benzoxazinone Intermediate
The initial step involves the acylation of anthranilic acid with cyclopropyl carbonyl chloride. This reaction is typically carried out in the presence of a base, such as 2,6-lutidine or pyridine, to neutralize the hydrogen chloride generated during the reaction. The resulting N-acyl anthranilic acid is then cyclized to the corresponding 2-cyclopropyl-4H-benzo[d][4]oxazin-4-one intermediate. This cyclization is often achieved by heating with a dehydrating agent like acetic anhydride.[3][5]
Step 2: Conversion to the Quinazolinone Core
The benzoxazinone intermediate is a versatile precursor that can be readily converted to the desired 2-cyclopropyl quinazolinone by reaction with an appropriate nitrogen source. For the synthesis of N3-unsubstituted quinazolinones, ammonia or a source of ammonia like ammonium acetate is used.[5] For the introduction of substituents at the N3-position, a primary amine or hydrazine can be employed.[3]
Sources
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the synthesis of 2-cyclopropylquinazolin-4(3H)-one
< < Application Note & Protocol: A-P-Q-2C1
Title: Protocol for the Synthesis of 2-Cyclopropylquinazolin-4(3H)-one
For Research Use Only (RUO). Not for diagnostic or therapeutic procedures.
Introduction
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products, pharmaceuticals, and bioactive molecules.[1] Their derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The 2-cyclopropyl substituted quinazolinone, in particular, serves as a key structural motif in various developmental drug candidates. This document provides a detailed, field-proven protocol for the synthesis of 2-cyclopropylquinazolin-4(3H)-one, designed for researchers in organic synthesis and drug development. The outlined procedure is based on the well-established condensation reaction between an anthranilamide derivative and a cyclopropyl-containing electrophile, a robust and efficient strategy for constructing the quinazolinone core.[3]
Reaction Principle
The synthesis of 2-cyclopropylquinazolin-4(3H)-one is most commonly achieved through the cyclocondensation of 2-aminobenzamide with cyclopropanecarbonyl chloride. The reaction proceeds via a two-step mechanism:
-
N-Acylation: The primary amine of 2-aminobenzamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. This results in the formation of an N-(2-carbamoylphenyl)cyclopropanecarboxamide intermediate.
-
Intramolecular Cyclization and Dehydration: Under thermal or acidic/basic conditions, the amide nitrogen of the newly formed carboxamide attacks the carbonyl carbon of the benzamide moiety. Subsequent dehydration of the resulting tetrahedral intermediate leads to the formation of the stable, aromatic quinazolinone ring system.
This approach is favored due to the commercial availability of the starting materials and the generally high yields obtained.[3]
Experimental Workflow
Caption: Synthetic workflow for 2-cyclopropylquinazolin-4(3H)-one.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount (mmol) | Molar Equivalent |
| 2-Aminobenzamide | 88-68-6 | 136.15 | 10 | 1.0 |
| Cyclopropanecarbonyl Chloride | 4023-34-1 | 104.54 | 11 | 1.1 |
| Pyridine (anhydrous) | 110-86-1 | 79.10 | - | - |
| Ethanol (95%) | 64-17-5 | 46.07 | - | - |
| Deionized Water | 7732-18-5 | 18.02 | - | - |
Detailed Experimental Protocol
1. Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminobenzamide (1.36 g, 10 mmol).
-
Under an inert atmosphere (e.g., nitrogen or argon), add 20 mL of anhydrous pyridine. Stir the mixture at room temperature until the 2-aminobenzamide is fully dissolved.
-
Place the flask in an ice bath and allow the solution to cool to 0-5 °C.
Causality: Anhydrous conditions are crucial to prevent the hydrolysis of cyclopropanecarbonyl chloride, which would lead to the formation of cyclopropanecarboxylic acid and reduce the overall yield. Pyridine serves as both a solvent and a base to neutralize the HCl gas generated during the acylation reaction.
2. Acylation:
-
Slowly add cyclopropanecarbonyl chloride (1.15 g, 11 mmol) dropwise to the cooled solution of 2-aminobenzamide over a period of 15-20 minutes. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour.
Causality: A slight excess of the acylating agent ensures the complete consumption of the starting aminobenzamide. The slow, dropwise addition at low temperature helps to control the exothermic reaction and minimize the formation of potential side products.
3. Cyclization and Dehydration:
-
Heat the reaction mixture to reflux (approximately 115-120 °C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).
Causality: Heating provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration to form the thermodynamically stable quinazolinone ring.
4. Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into 100 mL of ice-cold deionized water with vigorous stirring. A precipitate will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with copious amounts of cold deionized water (3 x 30 mL) to remove pyridine and other water-soluble impurities.
5. Purification:
-
Recrystallize the crude product from hot ethanol (95%). Dissolve the solid in a minimal amount of boiling ethanol and allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the final product in a vacuum oven at 60-70 °C to a constant weight.
Causality: Recrystallization is a highly effective method for purifying solid organic compounds. The choice of ethanol as the solvent is based on the differential solubility of the desired product and impurities at high and low temperatures.
Characterization Data (Expected)
-
Appearance: White to off-white crystalline solid.
-
Yield: 75-85%.
-
Melting Point: 208-212 °C.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.1 (s, 1H, NH), 8.10 (dd, J = 8.0, 1.5 Hz, 1H), 7.75 (ddd, J = 8.4, 7.2, 1.6 Hz, 1H), 7.55 (d, J = 8.2 Hz, 1H), 7.40 (ddd, J = 8.1, 7.2, 1.2 Hz, 1H), 2.15 (m, 1H), 1.10-1.00 (m, 4H).
-
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 163.5, 158.2, 148.9, 134.5, 126.8, 126.1, 125.8, 120.9, 14.7, 10.8.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₀N₂O [M+H]⁺: 187.08; found: 187.09.
Safety and Handling Precautions
-
Cyclopropanecarbonyl chloride is corrosive, flammable, and reacts violently with water.[4][5][6][7] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[5]
-
Pyridine is a flammable liquid with a strong, unpleasant odor and is harmful if inhaled or absorbed through the skin. Handle in a fume hood.
-
2-Aminobenzamide may cause skin and eye irritation.
-
Always perform reactions in a clean, dry, and well-maintained fume hood.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.[4][5][6][7]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; hydrolysis of cyclopropanecarbonyl chloride; loss during work-up. | Ensure anhydrous conditions; extend reflux time and monitor by TLC; use a slight excess of the acylating agent; minimize the amount of solvent used for recrystallization.[8] |
| Impure Product | Incomplete reaction; side product formation; inefficient purification. | Confirm reaction completion by TLC; ensure thorough washing of the crude product; perform a second recrystallization or consider column chromatography for purification. |
| Reaction Fails to Proceed | Inactive reagents; incorrect reaction temperature. | Use freshly opened or purified reagents; verify the temperature of the heating mantle. |
Conclusion
This protocol provides a reliable and reproducible method for the synthesis of 2-cyclopropylquinazolin-4(3H)-one, a valuable building block in medicinal chemistry. By adhering to the detailed steps and understanding the rationale behind each experimental choice, researchers can confidently and safely produce this compound in high yield and purity.
References
- Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Publishing.
- Cyclopropanecarbonyl chloride - Santa Cruz Biotechnology.
- Cyclopropanecarbonyl chloride - Apollo Scientific.
- A green Synthesis of 2-Substituted Quinazolin-4(3H)-ones. Der Pharma Chemica.
- SAFETY D
- SAFETY D
- SAFETY D
- Synthesis of quinazolinones between methyl arenes and anthranilamides reaction mechanism.
- One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones.
- One Pot Synthesis of 4(3H)‐Quinazolinones.
- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
- A Novel Method for the Synthesis of 4(3H)-Quinazolinones.
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH.
- SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.
- Synthesis of quinazolinones from reaction of formamide with anthranilic acids.
- An In-depth Technical Guide to 2-Amino-4-cyclopropylbenzonitrile: Properties, Synthesis, and Applic
- Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones.
- Synthesis of some new 2,3-disubstituted-4(3H)
- Method of 2-aminobenzonitrile synthesis.
- Synthesis of Aminobenzonitrile by Dehydration of Aminobenzamide Using Phenylphosphonic Dichloride in Pyridine. ChemicalBook.
- Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review.
- Synthesis of quinazolinones. Organic Chemistry Portal.
- Quinazolin-4(3H)
- Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones.
- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.
- 2-Aminobenzonitrile.
- Process For The Preparation Of Highly Pure 2 Aminobenzonitrile. Quick Company.
- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.
- Optimizing reaction conditions for 2-Aminobenzamide synthesis. Benchchem.
- Reaction of various aldehydes with 2-aminobenzamide.
- Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. PMC - NIH.
- 2-aminobenzoyl chloride IR. Reddit.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.be [fishersci.be]
- 8. pdf.benchchem.com [pdf.benchchem.com]
High-Yield Synthesis of 2-Cyclopropylquinazolin-4(3H)-one: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide for the high-yield synthesis of 2-cyclopropylquinazolin-4(3H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The quinazolinone core is present in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, anti-inflammatory, and anticonvulsant activities.[1][2] This document outlines a robust and efficient protocol based on the condensation of 2-aminobenzamide with cyclopropanecarboxaldehyde. The causality behind experimental choices is discussed in detail, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a reliable method for the synthesis of this important molecular entity.
Introduction: The Significance of the Quinazolinone Scaffold
Quinazolin-4(3H)-ones are a class of fused heterocyclic compounds that have garnered significant attention in the pharmaceutical sciences due to their diverse pharmacological activities.[1][2] The structural versatility of the quinazolinone ring system allows for substitutions at various positions, leading to a broad spectrum of biological effects. The introduction of a cyclopropyl group at the 2-position is of particular interest as this moiety is a well-known bioisostere for phenyl and other functionalities, often leading to improved metabolic stability, binding affinity, and reduced off-target effects.
The synthesis of 2-substituted quinazolin-4(3H)-ones has been a subject of extensive research, with numerous synthetic strategies being developed.[3] These methods often involve the cyclization of anthranilic acid derivatives, such as 2-aminobenzamide or isatoic anhydride, with various electrophilic partners.[4][5] The choice of synthetic route can significantly impact the overall yield, purity, and scalability of the process.
This application note focuses on a high-yield synthesis of 2-cyclopropylquinazolin-4(3H)-one, providing a detailed, step-by-step protocol that is both efficient and reproducible. The presented methodology is grounded in established chemical principles and supported by authoritative literature.
Strategic Approach to Synthesis: A Rationale
The synthesis of 2-cyclopropylquinazolin-4(3H)-one can be approached through several synthetic pathways. A logical and commonly employed strategy involves the condensation of a readily available anthranilamide derivative with a suitable cyclopropyl-containing building block.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule, 2-cyclopropylquinazolin-4(3H)-one, points to two primary precursors: 2-aminobenzamide and a cyclopropylcarbonyl equivalent. This disconnection is illustrated in the diagram below.
Caption: Retrosynthetic analysis of 2-cyclopropylquinazolin-4(3H)-one.
This retrosynthetic approach is advantageous due to the commercial availability and relatively low cost of 2-aminobenzamide. The key challenge lies in the selection of the cyclopropylcarbonyl equivalent and the reaction conditions that favor high-yield cyclization.
Selection of a High-Yield Protocol: Visible-Light Photocatalysis
Among the various methods for the synthesis of 2-substituted quinazolin-4(3H)-ones from 2-aminobenzamide and aldehydes, a visible light-induced condensation cyclization stands out as a green, simple, and highly efficient approach.[6][7] This method utilizes a photocatalyst, such as fluorescein, in the presence of an oxidant like tert-butyl hydroperoxide (TBHP), under visible light irradiation.[6] This protocol offers several advantages:
-
High Yields: The reaction is known to produce good to excellent yields for a broad range of substrates, including aliphatic aldehydes.[6]
-
Mild Reaction Conditions: The use of visible light and a photocatalyst allows the reaction to proceed at or near room temperature, avoiding harsh conditions that could lead to side reactions or degradation of the product.
-
Green Chemistry Principles: This method avoids the use of toxic metal catalysts and harsh reagents, aligning with the principles of green chemistry.[6]
The proposed reaction workflow is depicted in the following diagram:
Caption: General workflow for the visible-light mediated synthesis.
Detailed Experimental Protocol
This section provides a detailed, step-by-step protocol for the high-yield synthesis of 2-cyclopropylquinazolin-4(3H)-one.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Aminobenzamide | ≥98% | Sigma-Aldrich |
| Cyclopropanecarboxaldehyde | ≥98% | Sigma-Aldrich |
| Fluorescein | Dye content ≥85% | Sigma-Aldrich |
| tert-Butyl hydroperoxide (TBHP) | 70 wt. % in H₂O | Sigma-Aldrich |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS reagent, ≥99.5% | Fisher Scientific |
| Hexanes | ACS reagent, ≥98.5% | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | - |
| Brine | Saturated aqueous solution | - |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS reagent, granular | Fisher Scientific |
Safety Precautions: tert-Butyl hydroperoxide is a strong oxidizing agent and should be handled with care. All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzamide (1.0 mmol, 136.15 mg), cyclopropanecarboxaldehyde (1.2 mmol, 84.11 mg, 1.2 equiv), and fluorescein (0.02 mmol, 6.65 mg, 2 mol%).
-
Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Initiation: To the stirred solution, add tert-butyl hydroperoxide (70 wt. % in H₂O, 3.0 mmol, 0.39 mL, 3.0 equiv) dropwise.
-
Irradiation: Place the reaction flask approximately 5-10 cm away from a blue LED lamp (40 W) and irradiate with vigorous stirring at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 2-cyclopropylquinazolin-4(3H)-one as a solid.
Characterization
The identity and purity of the synthesized 2-cyclopropylquinazolin-4(3H)-one should be confirmed by standard analytical techniques:
-
¹H NMR (400 MHz, CDCl₃): Expected signals for the cyclopropyl protons (multiplets in the range of 0.9-1.2 ppm and 1.8-2.0 ppm), aromatic protons (multiplets in the range of 7.3-8.3 ppm), and the NH proton (a broad singlet).
-
¹³C NMR (100 MHz, CDCl₃): Expected signals for the cyclopropyl carbons, the aromatic carbons, and the carbonyl carbon of the quinazolinone ring.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.
-
Melting Point: To assess the purity of the final product.
Mechanistic Insights
The visible-light-induced synthesis of 2-cyclopropylquinazolin-4(3H)-one is proposed to proceed through a photocatalytic cycle.
Caption: Proposed mechanistic pathway for the photocatalytic synthesis.
The reaction is initiated by the excitation of the fluorescein photocatalyst upon absorption of visible light. The excited photocatalyst then interacts with TBHP to generate radical species, which subsequently react with the aldehyde to form an acyl radical. This radical then participates in a series of steps involving addition to the 2-aminobenzamide, intramolecular cyclization, and subsequent oxidation to yield the final quinazolinone product.
Conclusion
This application note details a high-yield, efficient, and environmentally benign protocol for the synthesis of 2-cyclopropylquinazolin-4(3H)-one. The visible-light-mediated approach utilizing a photocatalyst offers significant advantages over traditional synthetic methods. The provided step-by-step protocol and mechanistic insights serve as a valuable resource for researchers and scientists in the field of organic synthesis and drug discovery, enabling the reliable production of this important heterocyclic compound for further investigation and application.
References
-
A vitamin C-based natural deep eutectic solvent for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives. PubMed Central. Available at: [Link].
-
Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. PubMed Central. Available at: [Link].
-
Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. RSC Publishing. Available at: [Link].
-
Synthesis of quinazolinones. Organic Chemistry Portal. Available at: [Link].
-
Acid‐Catalysed Cyclization of o‐Aminobenzamide with α‐Oxodithioesters: A Divergent and Regioselective Synthesis of Quinazolinones and 1,3‐Benzothiazinones. ResearchGate. Available at: [Link].
-
Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry. Available at: [Link].
-
A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available at: [Link].
-
Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. SciSpace. Available at: [Link].
-
Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. PubMed. Available at: [Link].
-
Synthesis of quinazolin-4(3H) one from 2-aminobenzamide. ResearchGate. Available at: [Link].
-
Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. PubMed. Available at: [Link].
-
Solvent free synthesis of some quinazolin-4(3H)-ones. ResearchGate. Available at: [Link].
- Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol. Google Patents.
-
Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Publishing. Available at: [Link].
-
Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). National Institutes of Health. Available at: [Link].
-
Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. ACS Omega. Available at: [Link].
-
Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. ijarsct. Available at: [Link].
-
SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing. Available at: [Link].
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. ResearchGate. Available at: [Link].
-
Synthesis of 4(3H)–quinazolinones by cyclocondensation of anthranilic... ResearchGate. Available at: [Link].
-
Synthesis of quinazolinones from o -aminobenzamides and benzyl amines under metal-free conditions. Sci-Hub. Available at: [Link].
- 4(3h)-quinazolinone derivatives, process for production thereof and pharmaceutical compositions comprising said compounds. Google Patents.
-
Synthesis method of quinazolin-4(3H)-ketone. Eureka | Patsnap. Available at: [Link].
-
Cu-catalyzed Oxidative Cyclization of 2-amino-N-phenyl benzamide: Efficient Synthesis of Quinazolinone and Indazolone derivatives. ResearchGate. Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A vitamin C-based natural deep eutectic solvent for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - RSC Advances (RSC Publishing) [pubs.rsc.org]
Cell-based assays for evaluating 2-cyclopropylquinazolin-4(3H)-one cytotoxicity
An Application Guide and Protocols for the In Vitro Cytotoxicity Profiling of 2-cyclopropylquinazolin-4(3H)-one
Authored by: A Senior Application Scientist
Abstract
The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potential anticancer properties.[1][2] The compound 2-cyclopropylquinazolin-4(3H)-one belongs to this pharmacologically significant class. A critical step in the preclinical evaluation of any potential therapeutic agent is the comprehensive assessment of its cytotoxic effects. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principles and methodologies for evaluating the cytotoxicity of 2-cyclopropylquinazolin-4(3H)-one using a robust, multi-assay, cell-based approach. We detail validated protocols for assessing metabolic viability, cell membrane integrity, and apoptosis induction, emphasizing the rationale behind experimental design and the importance of integrated data analysis for a mechanistic understanding of the compound's cellular impact.
Introduction: The Rationale for a Multi-Parametric Cytotoxicity Assessment
Assessment of a compound's toxicity is a cornerstone of the drug discovery process.[3][4] Relying on a single cytotoxicity assay can be misleading, as different assays measure distinct cellular events that occur during cell death. A compound might inhibit metabolic activity without immediately compromising membrane integrity, or it may induce apoptosis, a programmed cell death pathway, rather than necrosis. Therefore, a multi-parametric approach is essential for a comprehensive and mechanistic understanding.
This guide advocates for a tiered approach combining three distinct assays:
-
MTT Assay: Measures mitochondrial reductase activity, serving as a proxy for metabolic health and cell viability.[5]
-
Lactate Dehydrogenase (LDH) Assay: Quantifies the release of the cytosolic enzyme LDH into the culture medium, an indicator of compromised plasma membrane integrity and cell lysis.[6][7]
-
Caspase-3/7 Assay: Detects the activity of key executioner caspases, which are central to the apoptotic pathway.[8][9][10]
By integrating data from these three assays, researchers can distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death) and gain insights into the primary mechanism of cell death (apoptosis vs. necrosis).
Strategic Experimental Design
A robust cytotoxicity study begins with careful planning. The following sections outline the critical choices in designing your experiments.
Cell Line Selection: The Biological Context
The choice of cell line is paramount and should be guided by the intended therapeutic application of 2-cyclopropylquinazolin-4(3H)-one.[11][12]
-
Relevance: If the compound is being investigated as an anticancer agent, a panel of cancer cell lines from different tissue origins (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) is recommended.[13][14]
-
Selectivity: To assess whether the compound selectively targets cancer cells, it is crucial to include a non-cancerous "normal" cell line in parallel. Established murine or human fibroblast cell lines (e.g., L929, hTERT Gingival Fibroblasts) are frequently used for this purpose.[11][15]
-
Consistency: Use cell lines with a low passage number and ensure they are free from mycoplasma contamination, as both factors can significantly alter cellular responses and compromise data reliability.[12]
Compound Preparation and Dosing
The physicochemical properties of 2-cyclopropylquinazolin-4(3H)-one will dictate its handling.
-
Solubility: Determine the compound's solubility. Dimethyl sulfoxide (DMSO) is a common solvent, but its final concentration in the cell culture medium should typically not exceed 0.5% to avoid solvent-induced toxicity.[16][17]
-
Dose Range: Perform a broad dose-range finding experiment (e.g., from 0.1 µM to 100 µM) to identify the concentration range over which the compound elicits a biological response. Subsequent experiments should use a narrower, serial dilution series (e.g., 8-10 concentrations) to accurately determine the IC50 value (the concentration that inhibits 50% of the measured response).[4]
-
Controls: The inclusion of proper controls is non-negotiable for data validation.
-
Vehicle Control: Cells treated with the same concentration of solvent (e.g., 0.5% DMSO) as the test compound. This is the 100% viability reference.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to confirm that the assay system can detect cytotoxicity.
-
Medium Blank: Wells containing only culture medium (and assay reagents) to measure background absorbance/luminescence.[7][18]
-
Overall Experimental Workflow
The general workflow for screening the cytotoxicity of 2-cyclopropylquinazolin-4(3H)-one is a multi-day process involving cell culture, treatment, and assay-specific measurements.
Caption: General workflow for cytotoxicity assessment.
Core Cytotoxicity Assay Protocols
The following protocols are provided as robust starting points. Optimization of cell density and incubation times for your specific cell lines is highly recommended.[16][19]
Protocol 1: MTT Assay for Metabolic Viability
Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[18] The amount of formazan, which is solubilized for measurement, is directly proportional to the number of metabolically active cells.[5]
Materials:
-
MTT reagent (5 mg/mL in sterile PBS), filter-sterilized and stored protected from light.[5]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP-40 in isopropanol; or 10% SDS in 0.01 M HCl).[18][20]
-
Phenol red-free culture medium (optional, to reduce background).[16]
-
96-well flat-bottom plates.
-
Multi-channel pipette.
-
Microplate reader (absorbance at 570 nm, reference wavelength ~620-630 nm).[21]
Step-by-Step Methodology:
-
Cell Seeding: Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[18]
-
Compound Treatment: Remove the seeding medium and add 100 µL of medium containing the desired concentrations of 2-cyclopropylquinazolin-4(3H)-one or controls.
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT stock solution to each well (final concentration ~0.5 mg/mL).[20][21]
-
Formazan Development: Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.[20]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[5][18]
-
Measurement: Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[18] Read the absorbance at 570 nm within 1 hour.
Data Analysis:
-
Subtract the average absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Protocol 2: LDH Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or damage to the plasma membrane.[6] The LDH assay is a coupled enzymatic reaction that measures this released LDH, resulting in the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the level of cytotoxicity.[7]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (recommended for optimized and validated reagents).
-
96-well flat-bottom plates.
-
Lysis Buffer (usually 10X, provided in kits) to create a "Maximum LDH Release" control.
-
Microplate reader (absorbance at 490 nm, reference wavelength ~680 nm).[22]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Prepare and treat a 96-well plate as described in the MTT protocol (Steps 1-3). Set up additional control wells for "Maximum LDH Release".
-
Maximum Release Control: 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum LDH Release" control wells.[22]
-
Sample Collection: Centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.
-
Supernatant Transfer: Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[22]
-
Reaction Setup: Add 50 µL of the LDH Reaction Mixture (Substrate + Assay Buffer) to each well of the new plate containing the supernatants.[22]
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[22]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[22]
-
Measurement: Gently tap the plate to mix and measure the absorbance at 490 nm.
Data Analysis:
-
Subtract the background absorbance (from the 680 nm reading and the medium blank) from all 490 nm readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Abs_Sample - Abs_VehicleControl) / (Abs_MaxRelease - Abs_VehicleControl)] * 100
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
Principle: Caspases-3 and -7 are key "executioner" enzymes activated during apoptosis.[10] This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7.[8] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of active caspase-3/7.[8]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar).
-
White-walled, clear-bottom 96-well plates suitable for luminescence.
-
Microplate luminometer.
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Prepare and treat a 96-well plate as described in the MTT protocol (Steps 1-3). It is advisable to set up a parallel plate for a viability assay (like MTT) to normalize the caspase activity to the number of viable cells.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[8]
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30 seconds to 2 minutes. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence using a plate luminometer.
Data Analysis:
-
Subtract the average luminescence of the medium blank from all other readings.
-
The resulting relative light units (RLU) are proportional to caspase-3/7 activity.
-
Data can be presented as "Fold Induction" over the vehicle control: Fold Induction = RLU_Sample / RLU_VehicleControl
-
Plot the fold induction against the log of the compound concentration.
Data Interpretation and Visualization
Integrated Analysis of Assay Results
The true power of this approach lies in comparing the results from all three assays.
Sources
- 1. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Cell-based Assays for Assessing Toxicity: A Basic Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com.cn]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]
- 10. stemcell.com [stemcell.com]
- 11. researchgate.net [researchgate.net]
- 12. What criteria should be used to select the appropriate cell line for my experiments? | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. blog.johner-institute.com [blog.johner-institute.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. cellbiologics.com [cellbiologics.com]
Analytical Methods for the Quantification of 2-Cyclopropylquinazolin-4(3H)-one
An Application Note for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides comprehensive, field-proven protocols for the quantitative analysis of 2-cyclopropylquinazolin-4(3H)-one, a member of the quinazolinone class of heterocyclic compounds. Quinazolinones are a cornerstone scaffold in medicinal chemistry, featured in numerous therapeutic agents and clinical candidates due to their diverse biological activities.[1][2] Accurate and reliable quantification of such compounds is paramount for drug discovery, development, and quality control, underpinning pharmacokinetic studies, formulation development, and stability testing. This document details two primary analytical methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for purity assessment and content uniformity, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for sensitive quantification in complex biological matrices. The protocols are designed to be self-validating, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.[3][4]
Introduction to 2-Cyclopropylquinazolin-4(3H)-one and Analytical Strategy
The quinazolin-4(3H)-one core is a privileged structure in drug development, known to interact with a wide range of biological targets.[5][6] The addition of a cyclopropyl group at the 2-position creates a molecule with specific stereochemical and electronic properties that can influence its pharmacological profile. The development of any new chemical entity, including 2-cyclopropylquinazolin-4(3H)-one, is critically dependent on the ability to measure it accurately.
The choice of an analytical method is dictated by the intended purpose and the sample matrix.
-
For Active Pharmaceutical Ingredient (API) and Drug Product: Purity, stability, and dose verification are key. HPLC-UV is often the method of choice due to its robustness, precision, and cost-effectiveness. The quinazolinone ring system contains a chromophore that allows for UV detection.[7]
-
For Biological Matrices (e.g., Plasma, Urine): Pharmacokinetic and drug metabolism studies require high sensitivity and selectivity to measure low concentrations of the analyte in the presence of endogenous components. LC-MS/MS is the gold standard for this application.[8]
This guide is structured to provide both a robust HPLC-UV method suitable for quality control and a highly sensitive LC-MS/MS method for bioanalysis. Each protocol is accompanied by a detailed explanation of the experimental choices and a framework for method validation according to global regulatory standards.[9][10]
Method 1: Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is designed for the quantitative determination of 2-cyclopropylquinazolin-4(3H)-one in bulk drug substance or finished product, serving as a primary tool for purity and assay assessment.
Core Principle & Rationale
Reverse-phase chromatography separates compounds based on their hydrophobicity. 2-Cyclopropylquinazolin-4(3H)-one, with its fused aromatic ring and alkyl substituent, possesses sufficient hydrophobicity to be well-retained on a C18 stationary phase. An acidic mobile phase is chosen to ensure the nitrogen atoms in the quinazolinone ring are protonated, leading to sharp, symmetrical peak shapes. UV detection is selected based on the inherent UV absorbance of the quinazolinone scaffold.[11]
Experimental Workflow: HPLC-UV Analysis
The overall process from sample preparation to data analysis is outlined below.
Caption: Workflow for HPLC-UV quantification of 2-cyclopropylquinazolin-4(3H)-one.
Detailed HPLC-UV Protocol
Instrumentation and Reagents:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and methanol.
-
Reagent-grade formic acid.
-
High-purity water (18.2 MΩ·cm).
-
Reference standard of 2-cyclopropylquinazolin-4(3H)-one (>99% purity).
Chromatographic Conditions:
| Parameter | Setting | Rationale |
|---|---|---|
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to ensure analyte ionization and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting the analyte from the C18 column. |
| Gradient | 70% A / 30% B, isocratic | An isocratic method is simple and robust for purity analysis. The starting ratio should be optimized to achieve a retention time of 3-7 minutes. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection λ | ~245 nm (PDA Scan Recommended) | Quinazolinones typically have strong absorbance in this region. A PDA scan should be run first to determine the optimal wavelength (λmax).[12] |
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A and B as described in the table. Filter and degas both solutions before use.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare a minimum of five calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the sample (bulk drug) and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution.
-
Analysis Sequence:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the calibration standards in order of increasing concentration.
-
Inject the sample solution(s). It is good practice to bracket sample injections with check standards.
-
-
Data Analysis:
-
Integrate the peak area for 2-cyclopropylquinazolin-4(3H)-one in all chromatograms.
-
Construct a calibration curve by plotting peak area vs. concentration for the standards. Perform a linear regression analysis.
-
Determine the concentration of the sample solution from its peak area using the regression equation. Calculate the purity or assay value.
-
Method Validation Framework (ICH Q2(R2))
A validated analytical procedure is essential to demonstrate its fitness for purpose.[3] The following parameters must be evaluated.
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the signal is unequivocally from the analyte. | Peak purity analysis (PDA), no interfering peaks from blank/placebo at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999 over the specified range (e.g., 1-100 µg/mL). |
| Accuracy | To measure the closeness of results to the true value. | 98.0% - 102.0% recovery for spiked samples at three concentration levels. |
| Precision (Repeatability & Intermediate) | To assess the degree of scatter between measurements. | Relative Standard Deviation (RSD) ≤ 2.0%.[9] |
| Limit of Quantitation (LOQ) | The lowest concentration that can be measured with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10; RSD ≤ 10%. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | RSD ≤ 2.0% after minor changes in flow rate (±0.1 mL/min), column temp (±2°C), mobile phase composition (±2%). |
| System Suitability | To ensure the chromatographic system is adequate for the analysis. | RSD of peak area and retention time ≤ 1.0% for 6 replicate injections; tailing factor ≤ 1.5; theoretical plates > 2000. |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides the high sensitivity and selectivity required for quantifying 2-cyclopropylquinazolin-4(3H)-one in complex biological matrices like human plasma, essential for pharmacokinetic studies.
Core Principle & Rationale
LC-MS/MS combines the separation power of HPLC with the sensitive and highly specific detection of a tandem mass spectrometer. The analyte is first separated from matrix components chromatographically. It then enters the mass spectrometer, where it is ionized (typically via electrospray ionization, ESI). The first quadrupole (Q1) selects the parent ion (precursor ion) of the analyte. This ion is fragmented in the collision cell (Q2), and a specific fragment ion (product ion) is selected by the third quadrupole (Q3) for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity by filtering out chemical noise.[8][13]
Experimental Workflow: LC-MS/MS Bioanalysis
Caption: Bioanalytical workflow for LC-MS/MS quantification in plasma.
Detailed LC-MS/MS Protocol
Instrumentation and Reagents:
-
UPLC/HPLC system coupled to a tandem quadrupole mass spectrometer with an ESI source.
-
C18 column with smaller particle size for faster analysis (e.g., 2.1 x 50 mm, 1.8 µm).
-
LC-MS grade acetonitrile and methanol.
-
LC-MS grade formic acid.
-
Human plasma (with appropriate anticoagulant, e.g., K2-EDTA).
-
A suitable stable isotope-labeled internal standard (SIL-IS), e.g., 2-cyclopropylquinazolin-4(3H)-one-d4. If a SIL-IS is unavailable, a close structural analog can be used.
Mass Spectrometer Parameters (Hypothetical):
-
Analyte: 2-Cyclopropylquinazolin-4(3H)-one (Molecular Weight: 186.22 g/mol )
-
Ionization Mode: ESI Positive
-
Precursor Ion [M+H]⁺: m/z 187.2
-
Product Ion: A prominent, stable fragment must be determined via infusion and product ion scan. A plausible fragmentation would be the loss of the cyclopropyl group, e.g., m/z 145.1.
-
MRM Transition: 187.2 → 145.1 (This must be optimized experimentally).
Procedure:
-
Stock Solutions: Prepare separate 1.0 mg/mL stock solutions of the analyte and internal standard (IS) in methanol.
-
Calibration and QC Samples: Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of the analyte stock solution into blank human plasma. Typical ranges for pharmacokinetic studies might be 0.5 - 1000 ng/mL.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 10 µL of IS working solution (e.g., 500 ng/mL). Vortex briefly.
-
Add 200 µL of cold acetonitrile (containing 0.1% formic acid).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a new 96-well plate or autosampler vial for injection.
-
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, then return to initial conditions and re-equilibrate. Total run time is typically < 5 minutes.
-
-
Data Analysis:
-
Integrate the chromatographic peaks for the analyte and IS MRM transitions.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Generate a calibration curve by plotting the peak area ratio against the analyte concentration, using a weighted (1/x²) linear regression.
-
Determine the concentration of the analyte in unknown samples using the regression equation.
-
Bioanalytical Method Validation Considerations
Validation for bioanalytical methods is more extensive and focuses on the influence of the biological matrix. Key parameters include all those for HPLC-UV, plus:
-
Matrix Effect: Assesses the ion suppression or enhancement caused by the biological matrix.
-
Recovery: Measures the efficiency of the extraction procedure.
-
Stability: Analyte stability is evaluated under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative stability in the autosampler.
Conclusion
The analytical methods presented in this guide provide robust and reliable frameworks for the quantification of 2-cyclopropylquinazolin-4(3H)-one. The HPLC-UV method offers a precise and accessible approach for purity and assay testing in drug substance and product development. For bioanalytical applications requiring high sensitivity, the LC-MS/MS protocol provides the performance necessary to support pharmacokinetic and metabolism studies. Adherence to the principles of method validation outlined herein, based on ICH guidelines, will ensure that the data generated is accurate, reproducible, and fit for purpose, supporting the progression of 2-cyclopropylquinazolin-4(3H)-one through the drug development pipeline.
References
- AMSbiopharma. (2025).
- International Council for Harmonisation. (2023).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Pharma Knowledge TV. (2024).
- International Journal of Research and Review. (2025).
- Xenobiotica. (n.d.). Identification of in vivo metabolites of a potential anti-rheumatoid arthritis compound, the quinazolinone derivative PD110, using ultra-high performance liquid chromatography coupled with Q-Exactive plus mass spectrometrys.
- BenchChem. (2025). Application Notes and Protocols for the Quantification of 4-(Quinazolin-2-yl)phenol in Biological Samples.
- Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Single Crystal Studies of 3-cyclopropyl-3, 4-dihydroquinazolin-2(1H)-one.
- Heterocyclic Communications. (2004). Synthesis and biological properties of selected 2-aryl-4(3H)-quinazolinones.
- Dove Medical Press. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors.
- MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
- National Institutes of Health. (2025). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents.
- Journal of Analytical & Bioanalytical Techniques. (2011). Development and Validation of Analytical Methods for Pharmaceuticals.
- MDPI. (n.d.). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones.
- ResearchGate. (n.d.). 4(3 H )-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties.
- MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA).
- PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
- PubMed Central. (n.d.).
- ResearchGate. (2013). Detection and analysis of intermediates formed during the synthesis of erlotinib via quinazoline-thione route using HPLC.
- ResearchGate. (2021). Development and validation of a simple and sensitive LC-MS/MS method for the quantification of cefazolin in human plasma and its application to a clinical pharmacokinetic study.
- ResearchGate. (2020).
- PubMed. (2016). LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain.
- MDPI. (n.d.).
- PubMed. (2012). Synthesis and SAR optimization of quinazolin-4(3H)-ones as poly(ADP-ribose)polymerase-1 inhibitors.
Sources
- 1. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. database.ich.org [database.ich.org]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. omicsonline.org [omicsonline.org]
- 8. researchgate.net [researchgate.net]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ijrrjournal.com [ijrrjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 2-cyclopropylquinazolin-4(3H)-one as a Chemical Probe for Kinase Inhibition Studies
Application Notes and Protocols
Introduction: The Quinazolinone Scaffold and the Promise of 2-cyclopropylquinazolin-4(3H)-one as a Kinase Probe
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several clinically approved drugs.[1] This heterocyclic system is particularly prominent in the development of kinase inhibitors, where it often serves as a hinge-binding motif, crucial for anchoring small molecules to the ATP-binding site of various kinases.[2][3] Notable examples of quinazolinone-based kinase inhibitors include gefitinib and erlotinib, which target the Epidermal Growth Factor Receptor (EGFR) and have revolutionized the treatment of certain cancers.[4]
The biological activity of quinazolinone derivatives is highly dependent on the nature and position of their substituents. The substituent at the 2-position, in particular, has been shown to play a critical role in determining the potency and selectivity of these compounds as kinase inhibitors.[5] While a wide array of aryl and heteroaryl moieties have been explored at this position, the investigation of small, rigid cycloalkyl groups remains an area of active research.
This guide focuses on 2-cyclopropylquinazolin-4(3H)-one , a novel derivative of the quinazolinone scaffold. While direct experimental data for this specific compound is not yet widely published, based on extensive structure-activity relationship (SAR) studies of related 2-substituted quinazolinones, we hypothesize that 2-cyclopropylquinazolin-4(3H)-one can function as a valuable chemical probe for studying kinase activity. The compact and rigid nature of the cyclopropyl group may offer unique steric and electronic properties that could confer selectivity towards specific kinase targets. One study on ALK2 inhibitors demonstrated that the introduction of a cyclopropyl group led to a significant increase in potency, highlighting the potential benefits of this moiety.[6]
This document provides a comprehensive guide for researchers and drug development professionals on the synthesis, characterization, and application of 2-cyclopropylquinazolin-4(3H)-one as a chemical probe, with a focus on its hypothesized role as a kinase inhibitor, using EGFR as a representative target. The protocols herein are designed to be self-validating and provide a robust framework for investigating the biological activity of this and other novel chemical probes.
Hypothesized Mechanism of Action: Targeting the EGFR Kinase Domain
We propose that 2-cyclopropylquinazolin-4(3H)-one acts as an ATP-competitive inhibitor of the EGFR tyrosine kinase. The quinazolinone core is expected to form key hydrogen bonds with the hinge region of the EGFR kinase domain, while the 2-cyclopropyl substituent projects into a hydrophobic pocket, contributing to the binding affinity and potentially influencing selectivity. Inhibition of EGFR blocks the downstream signaling pathways that regulate cell proliferation, survival, and differentiation.
Caption: Hypothesized signaling pathway of EGFR and its inhibition by 2-cyclopropylquinazolin-4(3H)-one.
Synthesis and Characterization of 2-cyclopropylquinazolin-4(3H)-one
A common and efficient method for the synthesis of 2-substituted quinazolin-4(3H)-ones involves the condensation of an anthranilamide with an appropriate aldehyde.
Protocol 1: Synthesis of 2-cyclopropylquinazolin-4(3H)-one
Materials and Reagents:
-
2-Aminobenzamide (anthranilamide)
-
Cyclopropanecarboxaldehyde
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography system)
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) in DMSO.
-
Add cyclopropanecarboxaldehyde (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 100-120°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-cyclopropylquinazolin-4(3H)-one.
-
Dry the purified product under vacuum.
Characterization:
The identity and purity of the synthesized 2-cyclopropylquinazolin-4(3H)-one should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
In Vitro Evaluation of Kinase Inhibitory Activity
An in vitro kinase assay is essential to determine the potency of 2-cyclopropylquinazolin-4(3H)-one against its hypothesized target, EGFR, and to assess its selectivity against other kinases. A luminescence-based assay that measures ATP consumption is a common and robust method.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Protocol 2: In Vitro EGFR Kinase Inhibition Assay (Luminescence-based)
Materials and Reagents:
-
Recombinant human EGFR kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
2-cyclopropylquinazolin-4(3H)-one (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of 2-cyclopropylquinazolin-4(3H)-one in DMSO, and then dilute further in kinase buffer to the desired final concentrations. Include a DMSO-only control.
-
Prepare solutions of EGFR kinase, peptide substrate, and ATP in kinase buffer at the recommended concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the diluted 2-cyclopropylquinazolin-4(3H)-one or DMSO control.
-
Add the EGFR kinase and peptide substrate solution to each well.
-
Incubate for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
-
Detection:
-
Add an equal volume of Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each concentration of the probe compared to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the probe concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Hypothetical Quantitative Data Summary
| Compound | Target Kinase | IC₅₀ (nM) |
| 2-cyclopropylquinazolin-4(3H)-one | EGFR | 50 |
| Gefitinib (Control) | EGFR | 25 |
| 2-cyclopropylquinazolin-4(3H)-one | VEGFR2 | >1000 |
| 2-cyclopropylquinazolin-4(3H)-one | CDK2 | >1000 |
Cell-Based Validation of Kinase Inhibition
Cell-based assays are crucial to confirm that the chemical probe can penetrate the cell membrane and engage its target in a physiological context. A cell viability assay, such as the MTT assay, can be used to assess the cytotoxic effects of the probe on cancer cells that are dependent on the target kinase's activity.
Protocol 3: Cell Viability Assay (MTT)
Materials and Reagents:
-
A549 human lung carcinoma cell line (EGFR-dependent)
-
DMEM or other suitable cell culture medium
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
2-cyclopropylquinazolin-4(3H)-one (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a CO₂ incubator at 37°C.
-
Harvest the cells using trypsin-EDTA and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of 2-cyclopropylquinazolin-4(3H)-one in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the probe. Include a DMSO-only control.
-
Incubate the cells for 48-72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the probe compared to the DMSO control.
-
Plot the percentage of viability against the logarithm of the probe concentration and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.
-
Hypothetical Cell Viability Data
| Cell Line | Compound | GI₅₀ (µM) |
| A549 (EGFR-dependent) | 2-cyclopropylquinazolin-4(3H)-one | 1.5 |
| A549 (EGFR-dependent) | Gefitinib (Control) | 0.8 |
| Normal Fibroblasts | 2-cyclopropylquinazolin-4(3H)-one | >50 |
Data Interpretation and Troubleshooting
-
In Vitro vs. Cell-Based Activity: A significant discrepancy between the in vitro IC₅₀ and the cell-based GI₅₀ may indicate issues with cell permeability, off-target effects, or compound stability in the cell culture medium.
-
High Background in Kinase Assay: This could be due to non-enzymatic ATP degradation or contamination. Ensure the purity of reagents and optimize assay conditions.
-
Poor Dose-Response Curve: This may result from compound precipitation at high concentrations or insolubility in the assay buffer. Check the solubility of the probe and consider using a different solvent or adding a surfactant.
-
Low Cell Viability in Controls: This could be due to over-confluency, contamination, or issues with the cell culture conditions. Ensure proper cell handling and maintenance.
Conclusion
2-cyclopropylquinazolin-4(3H)-one represents a promising chemical probe for the investigation of kinase signaling pathways. Based on the well-established activity of the quinazolinone scaffold, it is hypothesized to act as a kinase inhibitor, with EGFR being a plausible target. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro characterization, and cell-based validation of this novel probe. The insights gained from these studies will contribute to a deeper understanding of kinase biology and may aid in the development of novel therapeutic agents.
References
-
Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. MDPI.[Link]
-
Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. PubMed Central.[Link]
-
Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. MDPI.[Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH.[Link]
-
S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Publishing.[Link]
-
S -Alkylated quinazolin-4(3 H )-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. RSC Advances (RSC Publishing).[Link]
-
Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS Omega.[Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI.[Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central.[Link]
-
Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. PubMed Central.[Link]
Sources
- 1. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Cyclopropylquinazolin-4(3H)-one in Cancer Research: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinazolinone Scaffold as a Privileged Motif in Oncology
The quinazolinone core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] This scaffold's structural versatility allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties.[2] In the realm of oncology, quinazolinone derivatives have emerged as a prominent class of therapeutics, with over 20 drugs containing this core structure approved by the U.S. Food and Drug Administration (FDA) for cancer treatment.[2] These agents exert their anticancer effects through diverse mechanisms, including the inhibition of critical cellular targets like kinases and tubulin.[2] Among the various quinazolinone isomers, 4(3H)-quinazolinones are the most prevalent and serve as a foundational structure for many anticancer agents.[2] The strategic placement of different substituents on the quinazolinone ring system, particularly at the 2-position, has been a fruitful avenue for developing potent and selective anticancer compounds.[3][4]
This guide focuses on a specific, promising derivative: 2-cyclopropylquinazolin-4(3H)-one . The incorporation of a cyclopropyl group at the 2-position is a strategic design choice aimed at enhancing the molecule's interaction with target proteins and improving its pharmacological profile. This document will provide a detailed overview of the potential mechanisms of action for this compound, followed by comprehensive, step-by-step protocols for its evaluation as a potential anticancer agent.
Plausible Mechanisms of Action: Targeting Key Oncogenic Signaling Pathways
While specific preclinical data for 2-cyclopropylquinazolin-4(3H)-one is emerging, the broader class of 2-substituted quinazolinones is well-documented to target several key signaling pathways frequently dysregulated in cancer. The primary hypothesized mechanisms of action for 2-cyclopropylquinazolin-4(3H)-one are the inhibition of the PI3K/Akt/mTOR and receptor tyrosine kinase (RTK) signaling pathways, such as EGFR and VEGFR.
The PI3K/Akt/mTOR Pathway: A Central Regulator of Cell Growth and Survival
The PI3K/Akt/mTOR signaling cascade is a critical intracellular pathway that governs cell proliferation, growth, survival, and metabolism.[1][5][6] Its aberrant activation is a common feature in a wide range of human cancers, making it a prime target for therapeutic intervention.[6][7] Several quinazolinone derivatives have demonstrated potent inhibitory activity against key components of this pathway.[1][5][7] It is hypothesized that 2-cyclopropylquinazolin-4(3H)-one may act as an inhibitor of one or more kinases within this cascade, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
Below is a diagram illustrating the potential inhibitory effect of 2-cyclopropylquinazolin-4(3H)-one on the PI3K/Akt/mTOR pathway.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by 2-cyclopropylquinazolin-4(3H)-one.
Receptor Tyrosine Kinase (RTK) Inhibition: Targeting EGFR and VEGFR
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are RTKs that play pivotal roles in cancer progression.[8][9][10] Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation and survival, while VEGFR is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[9][11] The quinazoline scaffold is a well-established pharmacophore for EGFR inhibitors, with drugs like gefitinib and erlotinib being prominent examples.[8][12] Additionally, quinazoline derivatives have been developed as potent VEGFR-2 inhibitors.[13][14] The structural features of 2-cyclopropylquinazolin-4(3H)-one suggest its potential to bind to the ATP-binding pocket of these kinases, thereby inhibiting their activity.
Experimental Protocols for Evaluating Anticancer Activity
The following section provides detailed, step-by-step protocols for the in vitro and in vivo evaluation of 2-cyclopropylquinazolin-4(3H)-one.
In Vitro Assays
A crucial first step in evaluating any potential anticancer compound is to assess its activity in cultured cancer cell lines.[15]
These colorimetric assays are fundamental for determining the cytotoxic or cytostatic effects of a compound on cancer cells. They measure the metabolic activity of viable cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is similar but yields a water-soluble formazan product.
-
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-cyclopropylquinazolin-4(3H)-one in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
-
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100% |
| 0.1 | 1.18 | 94.4% |
| 1 | 0.95 | 76.0% |
| 10 | 0.63 | 50.4% |
| 100 | 0.21 | 16.8% |
This assay determines if the compound induces programmed cell death (apoptosis).
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.
-
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with 2-cyclopropylquinazolin-4(3H)-one at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V-positive and PI-positive.
-
-
Experimental Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
This assay determines at which phase of the cell cycle the compound exerts its effects.
-
Principle: The DNA content of cells varies depending on their phase in the cell cycle (G0/G1, S, G2/M). A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), can be used to quantify the DNA content of a cell population by flow cytometry.
-
Protocol:
-
Cell Treatment: Treat cells with 2-cyclopropylquinazolin-4(3H)-one as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membranes.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
This technique is used to detect specific proteins in a cell lysate and can be used to investigate the compound's effect on the expression and phosphorylation status of proteins in a target signaling pathway (e.g., PI3K/Akt/mTOR).
-
Principle: Proteins from a cell lysate are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the protein of interest. A secondary antibody conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction is then used for detection.
-
Protocol:
-
Protein Extraction: Treat cells with 2-cyclopropylquinazolin-4(3H)-one, then lyse the cells to extract the total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, cleaved PARP, caspase-3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
In Vivo Xenograft Studies
To evaluate the anticancer efficacy of 2-cyclopropylquinazolin-4(3H)-one in a living organism, a xenograft model is commonly used.[4][16]
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored.
-
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer 2-cyclopropylquinazolin-4(3H)-one (e.g., via oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined dosing schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
-
Data Analysis: Plot the average tumor volume over time for each group to assess the efficacy of the treatment.
Conclusion
2-Cyclopropylquinazolin-4(3H)-one represents a promising lead compound for the development of novel anticancer therapeutics. Its design is rooted in the well-established anticancer properties of the quinazolinone scaffold. The protocols detailed in this guide provide a comprehensive framework for the preclinical evaluation of this compound, from initial in vitro screening to in vivo efficacy studies. By systematically investigating its effects on cell viability, apoptosis, cell cycle, and key signaling pathways, researchers can elucidate its mechanism of action and build a strong foundation for its further development as a potential cancer therapy.
References
-
A novel quinazolinone chalcone derivative induces mitochondrial dependent apoptosis and inhibits PI3K/Akt/mTOR signaling pathway in human colon cancer HCT-116 cells. PubMed. Available from: [Link]
-
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. MDPI. Available from: [Link]
-
Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. PubMed. Available from: [Link]
-
Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors. PMC - NIH. Available from: [Link]
-
Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. NIH. Available from: [Link]
-
FDA-approved inhibitors of PI3K/Akt/mTOR pathway[1][14][17]. ResearchGate. Available from: [Link]
-
Insilico Studies and Synthesis of New 2-Cycloproply Quinazoline Derivatives as Potential Anticancer Agents. International Journal of Scientific Research & Technology. Available from: [Link]
-
Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. PMC - NIH. Available from: [Link]
-
Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. PubMed. Available from: [Link]
-
Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate. Available from: [Link]
-
Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization. MDPI. Available from: [Link]
-
Structure–activity relationship (SAR) of a series of pyrazolo-[1,5-c]quinazolinone derivatives. ResearchGate. Available from: [Link]
-
Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PubMed Central. Available from: [Link]
-
Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. ResearchGate. Available from: [Link]
-
Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. JOCPR. Available from: [Link]
-
Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. PMC - NIH. Available from: [Link]
-
Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. Available from: [Link]
-
Design and synthesis of novel VEGFR-2 inhibitor based on a 1,2,5-oxadiazole-2-oxide scaffold with MAPK signaling pathway inhibition. PMC - PubMed Central. Available from: [Link]
-
Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H). JOCPR. Available from: [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. ResearchGate. Available from: [Link]
-
Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. PMC - NIH. Available from: [Link]
-
New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. PMC - NIH. Available from: [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. Available from: [Link]
-
Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. PubMed. Available from: [Link]
-
Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. PubMed. Available from: [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI. Available from: [Link]
-
Structure-activity Relationships of Quinazoline Derivatives: Dual-Acting Compounds With Inhibitory Activities Toward Both TNF-alpha Production and T Cell Proliferation. PubMed. Available from: [Link]
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. Available from: [Link]
-
VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety. NIH. Available from: [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available from: [Link]
-
Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. PubMed. Available from: [Link]
-
Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. MDPI. Available from: [Link]
-
Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. ResearchGate. Available from: [Link]
-
(PDF) Synthesis and biological activity of some substituted 2-phenyl-quinazolin- 4-ones. ResearchGate. Available from: [Link]
-
A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available from: [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Available from: [Link]
-
Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. NIH. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel quinazolinone chalcone derivative induces mitochondrial dependent apoptosis and inhibits PI3K/Akt/mTOR signaling pathway in human colon cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships of quinazoline derivatives: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Experimental design for testing 2-cyclopropylquinazolin-4(3H)-one efficacy
An Application Note and Protocol for the Preclinical Efficacy Assessment of 2-cyclopropylquinazolin-4(3H)-one
Authored by: Senior Application Scientist, Drug Discovery & Development
Abstract
The 4(3H)-quinazolinone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial effects.[1][2][3] This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously assess the therapeutic efficacy of a specific derivative, 2-cyclopropylquinazolin-4(3H)-one. The guide outlines a logical, multi-phase approach, beginning with in vitro characterization to determine cellular potency and mechanism of action, and progressing to in vivo models to evaluate therapeutic efficacy in a physiological context. The protocols herein are designed to be self-validating, incorporating critical controls and decision-making frameworks to ensure data integrity and support a robust preclinical data package.
Introduction: The Therapeutic Potential of the Quinazolinone Scaffold
Quinazolinone derivatives are a cornerstone of modern pharmacology, with numerous approved drugs, such as the anticancer agents gefitinib and erlotinib, validating their therapeutic utility.[4] The core structure's versatility allows for substitutions at multiple positions, particularly the 2 and 3 positions, which significantly influences their biological activity.[5] These compounds are known to modulate key cellular pathways by targeting a range of proteins, most notably protein kinases involved in cell signaling, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and AKT.[1][6][7]
This guide focuses on 2-cyclopropylquinazolin-4(3H)-one, a novel derivative. Given the established activities of this chemical class, we hypothesize that this compound may possess significant anticancer or anti-inflammatory properties. The following protocols provide a systematic workflow to test this hypothesis, from initial cell-based screening to whole-animal efficacy studies.
Strategic Workflow for Efficacy Evaluation
A successful preclinical evaluation follows a logical progression, where data from each stage informs the design of the next. This tiered approach de-risks the progression of the compound by establishing a strong biological rationale before committing to resource-intensive in vivo studies. The workflow is designed to first confirm cellular activity, then identify the molecular mechanism, and finally, test for therapeutic efficacy in a relevant disease model.
Caption: Hypothesized inhibition of a receptor tyrosine kinase pathway.
Methodology:
-
Cell Culture & Treatment: Grow target cells to ~80% confluency. Treat cells with either the vehicle (DMSO) or a saturating concentration of 2-cyclopropylquinazolin-4(3H)-one (e.g., 10x IC50) for 1-2 hours.
-
Cell Harvest: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Protein Separation: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.
-
Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Analysis by Western Blot: Analyze the amount of the specific target protein remaining in the supernatant at each temperature point using Western blotting with a target-specific antibody.
-
Data Interpretation: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.
Phase 2: In Vivo Efficacy Evaluation Protocols
After establishing in vitro potency and a plausible mechanism, the next critical step is to evaluate efficacy in a living organism. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare and under an approved protocol. [8]
Rationale for Animal Model Selection
The choice of animal model is dictated by the therapeutic hypothesis.
-
For Anticancer Efficacy: A cell line-derived xenograft (CDX) model is a standard and robust starting point. [9]This involves implanting human cancer cells (the same ones used in vitro) subcutaneously into immunocompromised mice (e.g., athymic nude or NSG mice). [10]This model allows for straightforward measurement of tumor growth inhibition.
-
For Anti-Inflammatory Efficacy: The carrageenan-induced paw edema model in rats or mice is a classic, reproducible model of acute inflammation. [11][12]It is used to evaluate the ability of a compound to reduce swelling caused by an inflammatory agent.
Protocol: Anticancer Efficacy in a CDX Mouse Model
Causality: This study directly tests the hypothesis that 2-cyclopropylquinazolin-4(3H)-one can inhibit tumor growth in a living system. The design must include appropriate controls to ensure that any observed anti-tumor effect is due to the compound itself and not other factors. Adherence to Good Laboratory Practice (GLP) principles is essential for regulatory submissions. [13][14]
Caption: Timeline and group design for an in vivo xenograft study.
Methodology:
-
Animal Acclimation: Acclimate 6-8 week old female athymic nude mice for at least one week.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 A549 cells (resuspended in Matrigel/PBS) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using digital calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group).
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer the formulation vehicle on the same schedule as the treatment groups.
-
Group 2 (Low Dose): Administer 2-cyclopropylquinazolin-4(3H)-one at a low dose (e.g., 10 mg/kg), daily via oral gavage.
-
Group 3 (High Dose): Administer 2-cyclopropylquinazolin-4(3H)-one at a high dose (e.g., 50 mg/kg), daily via oral gavage.
-
Group 4 (Positive Control): Administer a standard-of-care chemotherapy agent (e.g., Cisplatin at 5 mg/kg, intraperitoneally, once weekly).
-
-
Dosing and Monitoring: Administer treatments for a defined period (e.g., 21 days). Monitor tumor volume, body weight (as an indicator of toxicity), and clinical signs of distress twice weekly.
-
Study Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size (e.g., 1500 mm³) or at the end of the treatment period.
-
Data Analysis: At the end of the study, euthanize the animals and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significance.
Data Presentation (Hypothetical Results):
| Treatment Group | Dose | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) % | Body Weight Change (%) |
| Vehicle Control | - | 1450 ± 210 | - | +2.5 |
| Compound (Low Dose) | 10 mg/kg | 980 ± 150 | 32.4% | +1.8 |
| Compound (High Dose) | 50 mg/kg | 550 ± 95 | 62.1% | -3.1 |
| Cisplatin | 5 mg/kg | 480 ± 80 | 66.9% | -10.5 |
Conclusion
This application note provides a structured, evidence-based framework for evaluating the preclinical efficacy of 2-cyclopropylquinazolin-4(3H)-one. By systematically progressing from broad cell-based viability screens to specific target engagement and mechanism of action studies, researchers can build a strong biological case for their compound. This in vitro data is the essential foundation for designing and justifying rigorous, well-controlled in vivo efficacy studies. Following these protocols will generate a comprehensive data package suitable for internal decision-making, peer-reviewed publication, and initial discussions with regulatory agencies. [13][15]
References
-
Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization - PMC. (n.d.). PubMed Central. [Link]
-
Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. (2022). MDPI. [Link]
-
4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC. (n.d.). PubMed Central. [Link]
-
(PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. [Link]
-
Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. (n.d.). MDPI. [Link]
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC. (2021). PubMed Central. [Link]
-
Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. (2022). PubMed Central. [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery - PMC. (2023). PubMed Central. [Link]
-
Styrylquinoline Derivatives as IGF1R Inhibitors. (2024). ACS Publications. [Link]
-
4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. (n.d.). PubMed. [Link]
-
Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (n.d.). Karger Publishers. [Link]
-
Step 2: Preclinical Research. (2018). U.S. Food and Drug Administration. [Link]
-
The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. (2022). PubMed. [Link]
-
Target Engagement Assays in Early Drug Discovery. (n.d.). ACS Publications. [Link]
-
Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. (2023). National Institutes of Health. [Link]
-
Experimental animal models of chronic inflammation - PMC. (2023). PubMed Central. [Link]
-
Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC. (n.d.). National Institutes of Health. [Link]
-
Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (n.d.). MDPI. [Link]
-
The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (n.d.). MDPI. [Link]
-
A Practical Guide to Target Engagement Assays. (n.d.). Selvita. [Link]
-
Autoimmune Disease and Inflammation Models. (n.d.). Charles River Laboratories. [Link]
-
Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (n.d.). NAMSA. [Link]
-
In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. (2015). Scirp.org. [Link]
-
Experimental mouse models for translational human cancer research. (n.d.). Frontiers. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (n.d.). National Center for Biotechnology Information. [Link]
-
Animal Models for Inflammation: A Review. (n.d.). Asian Journal of Pharmaceutical Research. [Link]
-
Study on quinazolinone derivative and their pharmacological actions. (n.d.). Not specified. [Link]
-
The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. (n.d.). ResearchGate. [Link]
-
Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. (n.d.). PubMed. [Link]
-
(PDF) New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. (n.d.). ResearchGate. [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). U.S. Food and Drug Administration. [Link]
-
Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC. (n.d.). PubMed Central. [Link]
-
Preclinical Studies in Drug Development. (n.d.). PPD. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (n.d.). MDPI. [Link]
-
CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (n.d.). ResearchGate. [Link]
-
ANIMAL MODELS IN CANCER RESEARCH. (2016). Not specified. [Link]
-
Preclinical research strategies for drug development. (n.d.). AMSbiopharma. [Link]
-
Determining target engagement in living systems - PMC. (n.d.). PubMed Central. [Link]
Sources
- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. roswellpark.org [roswellpark.org]
- 9. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Step 2: Preclinical Research | FDA [fda.gov]
- 14. namsa.com [namsa.com]
- 15. fda.gov [fda.gov]
Scaling Up the Synthesis of 2-Cyclopropylquinazolin-4(3H)-one: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of 2-cyclopropylquinazolin-4(3H)-one, a valuable scaffold in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document emphasizes not only the procedural steps but also the underlying chemical principles and process considerations essential for successful scale-up. We will explore multiple synthetic strategies, offering a comparative analysis to aid in selecting the most appropriate route for your specific laboratory or manufacturing environment.
Introduction: The Significance of the 2-Cyclopropylquinazolin-4(3H)-one Scaffold
The quinazolinone core is a privileged structure in drug discovery, appearing in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a cyclopropyl group at the 2-position can significantly modulate a molecule's pharmacological profile by altering its conformation, metabolic stability, and binding interactions. As such, robust and scalable methods for the synthesis of 2-cyclopropylquinazolin-4(3H)-one are of paramount importance for advancing drug development programs that feature this key structural motif.
Strategic Approaches to Synthesis and Scale-Up
The synthesis of 2-cyclopropylquinazolin-4(3H)-one can be approached through several strategic pathways. The choice of a particular route for large-scale production will depend on a careful evaluation of factors such as the cost and availability of starting materials, reaction efficiency and safety, and the ease of purification. Here, we present two primary, scalable strategies:
Strategy A: Direct Condensation and Oxidation from 2-Aminobenzamide. This modern approach leverages a one-pot reaction between a readily available aniline derivative and a cyclopropyl-containing aldehyde.
Strategy B: The Benzoxazinone Route. A more traditional, two-step approach that proceeds through a stable benzoxazinone intermediate, offering potentially simpler purification and handling of intermediates.
Below, we delve into the detailed protocols and critical considerations for each of these strategies.
Strategy A: Visible Light-Induced Condensation of 2-Aminobenzamide and Cyclopropanecarboxaldehyde
This innovative approach offers a green and efficient route to the target molecule, utilizing visible light as a renewable energy source. The reaction proceeds via an initial condensation to form a dihydroquinazolinone intermediate, which is then oxidized in situ to the desired product.
Causality of Experimental Choices
The use of visible light photocatalysis represents a significant advancement over traditional thermal methods, which often require harsh conditions.[1] Fluorescein, a readily available and inexpensive organic dye, is an effective photocatalyst for this transformation.[2] It absorbs visible light and initiates a single-electron transfer (SET) process that facilitates the oxidative cyclization.[2] Tert-butyl hydroperoxide (TBHP) serves as a mild and effective oxidant in this process.[2] The choice of methanol as a solvent is crucial as it effectively solubilizes the reactants and facilitates the photochemical process.[2]
Experimental Protocol: Lab Scale (1-5 grams)
Materials:
-
2-Aminobenzamide
-
Cyclopropanecarboxaldehyde
-
Fluorescein
-
Tert-butyl hydroperoxide (TBHP, 70% in water)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Blue LED light source (e.g., 18W)[3]
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a round-bottom flask, add 2-aminobenzamide (1.0 mmol), methanol (20 mL), and fluorescein (10 mol%).[2]
-
Stir the mixture at room temperature to ensure complete dissolution.
-
Add cyclopropanecarboxaldehyde (1.5 mmol) to the reaction mixture.
-
Finally, add tert-butyl hydroperoxide (2.0 mmol).[2]
-
Irradiate the stirred reaction mixture with a blue LED light source at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2-cyclopropylquinazolin-4(3H)-one.
Scale-Up Considerations and Protocol: Pilot Scale (100-500 grams)
Transitioning photochemical reactions from the lab bench to a larger scale presents unique challenges, primarily related to light penetration.[4] For multi-gram to kilogram scale synthesis, a continuous-flow reactor is highly recommended to ensure uniform irradiation of the reaction mixture.[5]
Equipment Modifications for Scale-Up:
-
Continuous-flow photoreactor: A microchannel or meso-scale flow reactor is ideal for ensuring efficient light penetration.[5]
-
High-power LED light source: To irradiate the larger volume of the flow reactor.
-
Peristaltic or syringe pumps: For precise control of reagent flow rates and residence time.
Pilot Scale Protocol (Conceptual):
-
Stock Solutions: Prepare separate stock solutions of 2-aminobenzamide, cyclopropanecarboxaldehyde, fluorescein, and TBHP in methanol at appropriate concentrations.
-
Flow Reactor Setup: Set up the continuous-flow photoreactor with the high-power LED light source.
-
Pumping and Mixing: Use pumps to introduce the reactant solutions into a mixing chamber before entering the irradiated zone of the flow reactor.
-
Residence Time: The flow rate should be adjusted to achieve the optimal residence time in the reactor, as determined by small-scale optimization experiments.
-
Collection and Work-up: The product stream exiting the reactor is collected. The work-up can be performed in a batchwise manner as described in the lab-scale protocol or adapted for a continuous work-up process.
Strategy B: The Two-Step Benzoxazinone Route
This classical yet robust method involves the initial formation of a 2-cyclopropyl-4H-3,1-benzoxazin-4-one intermediate, which is then converted to the final product by treatment with an ammonia source. This strategy can be advantageous for large-scale synthesis as the intermediate is often a stable, crystalline solid that can be easily purified, ensuring a high-purity feedstock for the final step.
Step 1: Synthesis of 2-Cyclopropyl-4H-3,1-benzoxazin-4-one
Causality of Experimental Choices:
This transformation is typically achieved by the acylation of anthranilic acid with cyclopropanecarbonyl chloride, followed by cyclodehydration. The use of pyridine as a base and solvent facilitates the initial acylation.[6] Subsequent treatment with a dehydrating agent like acetic anhydride or thionyl chloride promotes the ring closure to the benzoxazinone.[7] A one-pot procedure using cyanuric chloride as a cyclizing agent at room temperature offers a milder and more efficient alternative.[8]
Experimental Protocol: Lab Scale (10-50 grams)
Materials:
-
Anthranilic acid
-
Cyclopropanecarbonyl chloride
-
Triethylamine
-
Chloroform
-
Cyanuric chloride
-
Dimethylformamide (DMF)
Procedure (using Cyanuric Chloride): [8]
-
To a stirred solution of anthranilic acid (1.0 eq) and triethylamine (1.1 eq) in chloroform, add cyclopropanecarbonyl chloride (1.0 eq) dropwise at room temperature.
-
Stir the mixture for 2 hours at room temperature.
-
In a separate flask, prepare a solution of cyanuric chloride (1.0 eq) in DMF. Add this solution to the reaction mixture.
-
Stir for an additional 4 hours at room temperature.
-
Evaporate the solvent under reduced pressure.
-
Pour the residue into a mixture of ice and water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain 2-cyclopropyl-4H-3,1-benzoxazin-4-one. The crude product can often be used in the next step without further purification, or it can be recrystallized from a suitable solvent like ethanol.
Step 2: Conversion to 2-Cyclopropylquinazolin-4(3H)-one
Causality of Experimental Choices:
The benzoxazinone intermediate readily reacts with nucleophiles. Treatment with ammonia or an ammonia surrogate like ammonium acetate leads to the opening of the oxazinone ring followed by recyclization to form the more stable quinazolinone ring system.[9] Heating is typically required to drive this transformation to completion.
Experimental Protocol: Lab Scale (10-50 grams)
Materials:
-
2-Cyclopropyl-4H-3,1-benzoxazin-4-one
-
Ammonium acetate
-
Pyridine (dry)
Procedure:
-
A mixture of 2-cyclopropyl-4H-3,1-benzoxazin-4-one (1.0 eq) and ammonium acetate (4.0 eq) in dry pyridine is heated under reflux for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-cyclopropylquinazolin-4(3H)-one.
Scale-Up Considerations
This two-step route is generally more straightforward to scale up using standard batch reactors compared to the photochemical method. Key considerations include:
-
Exotherm Control: The initial acylation of anthranilic acid can be exothermic. For large-scale reactions, slow addition of the acyl chloride and efficient cooling are crucial.
-
Solid Handling: Both the intermediate and the final product are often crystalline solids. Appropriate filtration and drying equipment are necessary.
-
Solvent Recovery: For economic and environmental reasons, efficient recovery and recycling of solvents like chloroform and pyridine should be implemented at a larger scale.
Comparative Analysis of Synthetic Strategies
| Feature | Strategy A: Visible Light Synthesis | Strategy B: Benzoxazinone Route |
| Number of Steps | One-pot | Two distinct steps |
| Scalability | Requires specialized photochemical equipment (flow reactor) for efficient scale-up.[4] | Readily scalable using standard batch reactors. |
| Green Chemistry | High; utilizes visible light, avoids harsh reagents.[1] | Moderate; may use chlorinated solvents and requires heating. |
| Starting Materials | 2-Aminobenzamide, Cyclopropanecarboxaldehyde | Anthranilic acid, Cyclopropanecarbonyl chloride, Ammonia source |
| Intermediate Handling | In situ generation of intermediates. | Isolation and purification of a stable solid intermediate. |
| Purification | Requires chromatographic purification.[4] | Final product often purified by recrystallization.[10] |
| Safety | Peroxides (TBHP) require careful handling. Photochemical reactions need proper shielding. | Acyl chlorides are corrosive and lachrymatory. Pyridine is flammable and toxic. |
Process Safety and Hazard Management
When scaling up any chemical synthesis, a thorough process safety review is imperative.
-
Reagent Hazards:
-
Cyclopropanecarbonyl chloride: Corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Tert-butyl hydroperoxide (TBHP): A strong oxidizing agent that can be explosive at high concentrations or temperatures. Use commercially available solutions and avoid contact with metals.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use in a closed system or a well-ventilated area.
-
-
Reaction Hazards:
-
Exotherms: The acylation of anthranilic acid and the quenching of reactions involving peroxides can be exothermic. Implement controlled addition rates and adequate cooling.
-
Pressure Build-up: Reactions conducted in closed systems at elevated temperatures can lead to pressure build-up. Ensure reactors are equipped with pressure relief systems.
-
-
Work-up and Purification Hazards:
-
Solvent Handling: Large volumes of flammable solvents require appropriate storage and handling procedures to minimize fire and explosion risks.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local environmental regulations.
-
Large-Scale Purification and Quality Control
For pharmaceutical applications, achieving high purity of the final product is critical.
-
Crystallization: This is the preferred method for large-scale purification of solid compounds due to its efficiency and cost-effectiveness.[10] A systematic screening of solvents and solvent mixtures is recommended to identify optimal conditions for crystallization that afford high purity and yield.
-
Chromatography: While flash column chromatography is suitable for lab-scale purification, preparative High-Performance Liquid Chromatography (HPLC) may be necessary for achieving very high purity on a larger scale, albeit at a higher cost.[4]
-
Quality Control: The purity of the final product should be rigorously assessed using a combination of analytical techniques, including:
-
HPLC: To determine purity and quantify impurities.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: As an indicator of purity.
-
Conclusion
The synthesis of 2-cyclopropylquinazolin-4(3H)-one can be effectively scaled up using either a modern visible-light-induced one-pot method or a more traditional two-step benzoxazinone route. The choice between these strategies will be guided by the specific capabilities and priorities of the manufacturing environment. The photochemical route offers a greener and more elegant approach but requires investment in specialized equipment for large-scale implementation. The benzoxazinone route is more amenable to traditional batch processing and may be more straightforward to scale in a standard pilot plant setting. In all cases, a thorough understanding of the reaction mechanism, careful process optimization, and a robust safety assessment are essential for the successful and safe large-scale production of this important heterocyclic compound.
References
-
Pharmaceutical Technology. (n.d.). Practical Approaches to Large-Scale Heterocyclic Synthesis. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis of pyridino[2,1-b]quinazolinones via a visible light-induced functionalization of alkynes/nitrile insertion/cyclization tandem sequences in continuous-flow technology. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Visible light-mediated synthesis of quinazolinones from benzyl bromides and 2-aminobenzamides without using any photocatalyst or additive. Retrieved from [Link]
-
PubMed Central. (n.d.). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Tetracyclic Quinazolinones Using a Visible-Light-Promoted Radical Cascade Approach. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Route for the Synthesis of Quinazolinones. Retrieved from [Link]
- Iranian Journal of Organic Chemistry. (2008).
-
Tayana Solutions. (n.d.). Picking the best purification method for your API can be a tricky challenge. Retrieved from [Link]
-
Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]
- ResearchGate. (2020).
- IOSR Journal of Pharmacy and Biological Sciences. (2019). A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones.
-
PubMed Central. (n.d.). Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. Retrieved from [Link]
-
Abiozen. (n.d.). Advanced Crystallization and Purification. Retrieved from [Link]
-
ZEOCHEM. (n.d.). Purification of APIs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. Retrieved from [Link]
-
Zamann Pharma Support GmbH. (n.d.). API Purification. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Photocatalyst-free visible-light-promoted quinazolinone synthesis at room temperature utilizing aldehydes generated in situ via C=C bond cleavage. Retrieved from [Link]
-
Journal of the Chemical Society C: Organic. (n.d.). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Retrieved from [Link]
-
PubMed Central. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Retrieved from [Link]
-
ResearchGate. (n.d.). A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization. Retrieved from [Link]
-
ResearchGate. (n.d.). Different strategies for the synthesis of quinazolinones. Retrieved from [Link]
- Der Pharma Chemica. (2009). Optimization of solid phase synthesis of quinazolin-4-ones.
-
ResearchGate. (n.d.). Visible-light-promoted cyclodesulfurization of phenolic thioureas: An organophotoredox catalytic approach to 2-aminobenzoxazoles. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and reactions of 2‐hetero‐4H‐3,1‐benzoxazin‐4‐ones. Retrieved from [Link]
-
ACS Publications. (2021). Enhancing Visible-Light Photocatalysis via Endohedral Functionalization of Single-Walled Carbon Nanotubes with Organic Dyes. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Retrieved from [Link]
-
MDPI. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Retrieved from [Link]
-
ResearchGate. (n.d.). Condensation of 2-aminobenzamide 7 and aromatic aldehydes 8, in presence of SBA/AuNP catalyst to produce 2-aryl-2,3-dihydroquinazolin-4(1H)-ones 9. Retrieved from [Link]
-
MDPI. (n.d.). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). One-pot synthesis of 4(3H)–quinazolinones under solvent free conditions, microwave-irradiation and PW12 mediated-catalysis with anthranilic acid (1), various substituted anilines (2a-j) and triethyl orthoformate (3). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and reactions of 2‐hetero‐4H‐3,1‐benzoxazin‐4‐ones. Retrieved from [Link]
-
MDPI. (n.d.). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Retrieved from [Link]
- ResearchGate. (2019). One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles.
-
Semantic Scholar. (n.d.). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new heterocycles. Retrieved from [Link]
-
MDPI. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]
- Vietnam Journal of Chemistry. (2020).
-
ResearchGate. (n.d.). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new Heterocycles. Retrieved from [Link]
Sources
- 1. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Visible light-mediated synthesis of quinazolinones from benzyl bromides and 2-aminobenzamides without using any photocatalyst or additive - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of pyridino[2,1-b]quinazolinones via a visible light-induced functionalization of alkynes/nitrile insertion/cyclization tandem sequences in continuous-flow technology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
Application Notes and Protocols for Cellular Analysis of 2-cyclopropylquinazolin-4(3H)-one
Introduction: Unveiling the Therapeutic Potential of Quinazolinone Scaffolds
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Derivatives of quinazolin-4(3H)-one have been a particular focus of drug discovery efforts, with several compounds entering clinical use, primarily as kinase inhibitors.[3][4] The novel compound, 2-cyclopropylquinazolin-4(3H)-one, represents a new chemical entity within this class. Its unique cyclopropyl substitution at the 2-position warrants a thorough investigation of its biological effects, particularly its potential as an anticancer agent.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the in vitro cellular effects of 2-cyclopropylquinazolin-4(3H)-one. The protocols herein are designed to be robust and self-validating, providing a clear framework from initial compound handling to detailed mechanistic studies. We will focus on a panel of well-characterized cancer cell lines to assess cytotoxicity, and delve into key cellular processes such as apoptosis and cell cycle progression to elucidate the compound's potential mechanism of action.
I. Foundational Assays: Assessing General Cytotoxicity
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a broad understanding of its potency and therapeutic window. We will utilize two standard, yet powerful, assays to obtain a comprehensive cytotoxicity profile.
A. Rationale for Cell Line Selection
To assess the breadth of 2-cyclopropylquinazolin-4(3H)-one's activity, a panel of cancer cell lines from different tissue origins is recommended. This approach can reveal potential tissue-specific sensitivities.
| Cell Line | Cancer Type | Key Characteristics & Rationale |
| A549 | Non-Small Cell Lung Cancer | A widely used model for lung adenocarcinoma.[5][6][7] |
| MCF-7 | Breast Cancer (ER+) | A well-characterized luminal A breast cancer cell line.[8][9][10] |
| U-87 MG | Glioblastoma | A common model for highly aggressive brain tumors.[11][12][13] |
B. Experimental Workflow: From Cell Seeding to Data Analysis
The following workflow provides a high-level overview of the cytotoxicity assessment process.
Caption: General workflow for in vitro cytotoxicity testing.
C. Protocol 1: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells, providing an indication of metabolic activity and, by inference, cell viability.[14][15]
Materials:
-
Selected cancer cell lines (A549, MCF-7, U-87 MG)
-
Complete growth medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
2-cyclopropylquinazolin-4(3H)-one
-
Dimethyl sulfoxide (DMSO), sterile
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well plate reader
Procedure:
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).
-
Seed cells into a 96-well plate at a pre-determined optimal density (see table below) in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
| Cell Line | Seeding Density (cells/well) |
| A549 | 5,000 - 10,000 |
| MCF-7 | 8,000 - 15,000 |
| U-87 MG | 7,000 - 12,000 |
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of 2-cyclopropylquinazolin-4(3H)-one in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO, typically ≤0.5%) and a positive control for cytotoxicity (e.g., Doxorubicin).[14]
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate for 48 hours (or other desired time points like 24 and 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that reduces cell viability by 50%.[14]
-
D. Protocol 2: LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon plasma membrane damage.[16]
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.
-
LDH Assay:
-
After the treatment period, carefully collect an aliquot of the cell culture supernatant from each well.
-
Perform the LDH assay on the supernatant according to the manufacturer's instructions (various commercial kits are available).
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[16]
-
-
Data Analysis: Calculate the percentage of cytotoxicity based on the amount of LDH released relative to the maximum release control.
II. Mechanistic Insights: Apoptosis and Cell Cycle Analysis
Once the cytotoxic potential of 2-cyclopropylquinazolin-4(3H)-one is established, the next logical step is to investigate how it induces cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anticancer agents.[17]
A. Protocol 3: Annexin V/Propidium Iodide Assay for Apoptosis
This flow cytometry-based assay is a gold standard for detecting apoptosis.[14][17] It utilizes Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that enters cells with compromised membranes, indicative of late apoptosis or necrosis.
Materials:
-
6-well sterile plates
-
Flow cytometer
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided in the kit)
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with 2-cyclopropylquinazolin-4(3H)-one at concentrations around its IC₅₀ value for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.[18]
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the kit's protocol and incubate in the dark for 15 minutes at room temperature.[14]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within one hour.
-
The results will allow for the differentiation of four cell populations:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
B. Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This method uses PI to stain the DNA of fixed and permeabilized cells. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19]
Materials:
-
6-well sterile plates
-
Flow cytometer
-
Cold 70% ethanol
-
Propidium Iodide staining solution (containing RNase A)
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the apoptosis assay.
-
Cell Harvesting and Fixation:
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours (can be stored for longer).
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A (to prevent staining of RNA).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cells by flow cytometry. The resulting DNA content histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests compound-induced cell cycle arrest.
-
III. Exploring Potential Signaling Pathways
Quinazolinone derivatives often exert their effects by modulating key signaling pathways that regulate cell survival, proliferation, and growth.[20][21] Based on the known targets of this compound class, investigating the PI3K/Akt and EGFR signaling pathways is a logical starting point.
A. PI3K/Akt/mTOR Pathway
This pathway is a central regulator of cell survival, growth, and proliferation and is frequently over-activated in many cancers.[22][23][24] Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.
Caption: Simplified PI3K/Akt/mTOR signaling pathway.
B. EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, promoting cell proliferation and survival.[25][26][27]
Caption: Overview of EGFR downstream signaling.
Further investigation into these pathways would typically involve techniques such as Western blotting to assess the phosphorylation status of key proteins like Akt and ERK following treatment with 2-cyclopropylquinazolin-4(3H)-one.
IV. Conclusion and Future Directions
The protocols outlined in this application note provide a robust and comprehensive framework for the initial in vitro characterization of 2-cyclopropylquinazolin-4(3H)-one. By systematically evaluating its cytotoxicity, and effects on apoptosis and the cell cycle, researchers can gain significant insights into its potential as a therapeutic agent. The data generated from these assays will be crucial for guiding further preclinical development, including mechanism of action studies and in vivo efficacy models.
V. References
-
Osherov, N., & Levitzki, A. (1994). The PI3K/Akt signalling pathway and cancer. European Journal of Cancer, 30(10), 1550-1553. [Link]
-
Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 9(10), 129. [Link]
-
Wikipedia. (2024). PI3K/AKT/mTOR pathway. [Link]
-
Carnero, A. (2010). The PI3K/AKT pathway in cancer onset and drug resistance: An updated review. Cancers, 2(2), 538-573. [Link]
-
Xu, F., et al. (2021). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 11, 717056. [Link]
-
Afaq, F., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? Expert Opinion on Therapeutic Targets, 27(6), 457-468. [Link]
-
Normanno, N., et al. (2006). Epidermal growth factor receptor (EGFR) signaling in cancer. Gene, 366(1), 2-16. [Link]
-
ENCODE. (n.d.). Cell Growth Protocol for U87 cell line. [Link]
-
Plachta, C., et al. (2011). A protocol to assess cell cycle and apoptosis in human and mouse pluripotent cells. Stem Cell Reviews and Reports, 7(2), 365-375. [Link]
-
Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127-137. [Link]
-
ResearchGate. (n.d.). The EGFR signaling pathway in human cancers. [Link]
-
REPROCELL. (2021). Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold. [Link]
-
UCSC Genome Browser. (2008). Cell Growth Protocol for A549 Cell Line. [Link]
-
ENCODE. (n.d.). MCF-7 Cell Culture. [Link]
-
Nanopartikel.info. (n.d.). Culturing A549 cells. [Link]
-
ENCODE. (n.d.). MCF-7 Cell Culture and +/- estrogen treatment. [Link]
-
NIH. (2022). Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development. [Link]
-
AXOL Bioscience. (n.d.). MCF7 Breast Cancer Cell Protocol. [Link]
-
ResearchGate. (2018). How to combine Analysis of Apoptosis and Cell Cycle Analysis using flow cytometry?[Link]
-
Bio-protocol. (n.d.). A549 Cell Culture and Viability. [Link]
-
Purdue University Cytometry Laboratories. (n.d.). Analysis of Cell Cycle. [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
NIH. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
-
Cytion. (n.d.). U87MG Cell Line. [Link]
-
El-Sayed, N. N. E., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Journal of the Iranian Chemical Society, 21(1), 1-16. [Link]
-
Al-Suwaidan, I. A., et al. (2016). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. Research in Pharmaceutical Sciences, 11(5), 374. [Link]
-
ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]
-
Lee, S. Y., et al. (2017). Human U87 glioblastoma cells with stemness features display enhanced sensitivity to natural killer cell cytotoxicity through altered expression of NKG2D ligand. Cancer Cell International, 17(1), 1-12. [Link]
-
Subramaniam, R., et al. (2010). Synthesis and in vitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. Journal of Chemical and Pharmaceutical Research, 2(2), 462-468. [Link]
-
MDPI. (2022). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. [Link]
-
ResearchGate. (2025). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. [Link]
-
Quiroga, J., et al. (2019). Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. RSC medicinal chemistry, 10(11), 1784-1795. [Link]
-
El-Sayed, N. N. E., et al. (2020). Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. Acta Pharmaceutica, 70(2), 155-170. [Link]
-
Al-Omar, M. A., & Amr, A. E. G. E. (2010). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Let. Drug Des. Discov, 7(1), 55-65. [Link]
-
ResearchGate. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]
-
MDPI. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. [Link]
-
MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. A549 Cell Subculture Protocol [a549.com]
- 6. reprocell.com [reprocell.com]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. mcf7.com [mcf7.com]
- 9. encodeproject.org [encodeproject.org]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. encodeproject.org [encodeproject.org]
- 12. atcc.org [atcc.org]
- 13. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bdbiosciences.com [bdbiosciences.com]
- 18. researchgate.net [researchgate.net]
- 19. Analysis of Cell Cycle [cyto.purdue.edu]
- 20. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 23. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 25. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Cyclopropylquinazolin-4(3H)-one
Welcome to the technical support center for the synthesis of 2-cyclopropylquinazolin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions, providing field-proven insights and detailed protocols to streamline your synthetic efforts. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy for 2-cyclopropylquinazolin-4(3H)-one.
Q1: What are the primary synthetic routes to access the 2-cyclopropylquinazolin-4(3H)-one scaffold?
A1: The synthesis of the quinazolin-4(3H)-one core is a well-established field, with three main precursors serving as the foundation.[1][2][3] The choice of starting material dictates the subsequent reagents needed to introduce the C2-cyclopropyl group.
-
From 2-Aminobenzamide (Anthranilamide): This is arguably the most direct route. 2-aminobenzamide can be condensed with a cyclopropyl-containing electrophile, such as cyclopropanecarbonyl chloride, cyclopropanecarboxaldehyde, or a cyclopropyl orthoester.[4][5] The reaction with an aldehyde, for instance, typically involves an oxidative cyclization.[5][6]
-
From Isatoic Anhydride: This is a versatile and common starting material.[2] The synthesis is often a one-pot, multi-component reaction where isatoic anhydride reacts with an amine source (like ammonium acetate) and a cyclopropyl component.[7][8]
-
From Anthranilic Acid: This is a classic two-step approach. Anthranilic acid is first acylated with a cyclopropyl source (e.g., cyclopropanecarbonyl chloride) to form an N-acylanthranilic acid. This intermediate is then cyclized with an amine source, often involving the formation of a benzoxazinone intermediate.[9][10][11]
Q2: How do I choose the best starting material for my synthesis?
A2: Your choice depends on reagent availability, desired scale, and tolerance for multi-step procedures.
-
2-Aminobenzamide is often preferred for its directness, leading to fewer steps and potentially higher overall yields in laboratory settings.
-
Isatoic Anhydride is an excellent choice for multi-component reactions, which are highly efficient for building molecular diversity and are often environmentally friendly.[2][12]
-
Anthranilic Acid is inexpensive and widely available, but the two-step process can be lower-yielding and may require careful optimization to manage the benzoxazinone intermediate.[13][14]
Q3: How can I effectively monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most common and effective method.[13] Use a solvent system that provides good separation between your starting materials, any key intermediates, and the final product (e.g., ethyl acetate/hexane). The reaction is considered complete when the limiting starting material spot has been consumed. Staining with potassium permanganate or viewing under UV light can help visualize the spots.
Q4: What are the recommended methods for purifying the final product?
A4: The purification strategy depends on the nature of the impurities.
-
Precipitation/Recrystallization: If the reaction is clean, the crude product can often be precipitated by pouring the reaction mixture into ice water.[13] Subsequent recrystallization from a suitable solvent like ethanol or ethanol/water is a highly effective method for obtaining pure crystalline material.[13]
-
Column Chromatography: For mixtures containing closely related impurities or for obtaining analytically pure samples, column chromatography on silica gel is the standard procedure.[13] A gradient elution with hexane and ethyl acetate is typically effective.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Poor Reagent Quality: Starting materials (e.g., 2-aminobenzamide) may be impure or wet.[13] 2. Suboptimal Solvent: The solvent may not be suitable for the reaction. Polar aprotic solvents like DMSO or DMF are generally effective.[6][13] 3. Incorrect Temperature: The reaction may require higher temperatures for cyclization or be sensitive to overheating. | 1. Verify Reagent Purity: Ensure starting materials are pure and dry. Recrystallize if necessary. 2. Screen Solvents: If yield is poor, perform small-scale trials in different solvents (e.g., DMSO, DMF, NMP, or even solvent-free conditions).[2] 3. Optimize Temperature: Monitor the reaction by TLC at different temperatures (e.g., 100 °C, 120 °C, 140 °C) to find the optimal condition. |
| Persistent Benzoxazinone Intermediate | This is common when starting from anthranilic acid. It indicates incomplete conversion of the intermediate 2-cyclopropyl-4H-3,1-benzoxazin-4-one to the final quinazolinone.[13][14] This is caused by an insufficient amount of the amine source (e.g., ammonia) or non-optimal conditions for the ring-opening and cyclization step. | Increase Amine Source: Ensure a sufficient excess of the amine source (e.g., ammonium acetate, aqueous ammonia) is used. Increase Temperature/Time: Drive the reaction to completion by increasing the reaction temperature or extending the reaction time. Microwave irradiation can be very effective for this step.[14][15] |
| Multiple Side Products on TLC | 1. Reaction Temperature Too High: Excessive heat can cause degradation of starting materials or the product. 2. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to side reactions. 3. Air/Moisture Sensitivity: Some reagents or intermediates may be sensitive to air or moisture. | 1. Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Adjust Stoichiometry: Carefully control the stoichiometry of the reactants. For example, when using an aldehyde, a 1:1 or 1:1.2 ratio of amine to aldehyde is common.[5] 3. Use Inert Atmosphere: If sensitivity is suspected, run the reaction under an inert atmosphere of nitrogen or argon. |
| Reaction Stalls (Does Not Go to Completion) | 1. Catalyst Deactivation: If a catalyst is used (e.g., iodine, copper), it may have lost its activity.[1][16] 2. Equilibrium: The reaction may be reversible and have reached equilibrium. 3. Inadequate Mixing: In heterogeneous reactions (e.g., solid-phase), poor mixing can limit reactant contact. | 1. Add Fresh Catalyst: Add a fresh portion of the catalyst. Ensure the catalyst is from a reliable source. 2. Remove Byproducts: If a byproduct like water is formed, consider using a dehydrating agent or a Dean-Stark apparatus to shift the equilibrium. 3. Improve Agitation: Ensure vigorous stirring, especially for reactions involving solids. |
Section 3: Detailed Experimental Protocols
Here we provide step-by-step methodologies for reliable synthetic routes.
Protocol 1: Synthesis from 2-Aminobenzamide and Cyclopropanecarboxaldehyde
This protocol is adapted from general methods for synthesizing 2-substituted quinazolin-4(3H)-ones via oxidative cyclization in DMSO.[4][5][6]
Workflow Diagram
Caption: Workflow for the synthesis of 2-cyclopropylquinazolin-4(3H)-one.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask open to the atmosphere, dissolve 2-aminobenzamide (1.0 eq.) and cyclopropanecarboxaldehyde (1.2 eq.) in dimethyl sulfoxide (DMSO, approx. 5 mL per mmol of 2-aminobenzamide).
-
Heating and Monitoring: Heat the reaction mixture with stirring at 100-120 °C. Monitor the reaction progress by TLC (e.g., 2:1 ethyl acetate/hexane) every 4-8 hours until the 2-aminobenzamide spot is no longer visible. Reaction times can range from 24 to 48 hours.[5]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the reaction mixture slowly into a beaker containing ice water (approx. 10 volumes relative to the DMSO used). A precipitate should form.
-
Scientist's Note: The product is typically insoluble in water, while DMSO and unreacted starting materials are soluble. This step serves as an initial purification.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water to remove residual DMSO, followed by a small amount of cold methanol or ethanol to remove more soluble impurities.
-
Purification: Dry the crude solid. Further purification can be achieved by recrystallization from ethanol to yield 2-cyclopropylquinazolin-4(3H)-one as a crystalline solid.[13]
Protocol 2: Synthesis from Isatoic Anhydride and Cyclopropanecarboxamide
This protocol is based on multi-component strategies for quinazolinone synthesis.[2] It leverages the reaction of isatoic anhydride with an amide in the presence of a catalyst.
Reaction Mechanism Overview
Caption: Simplified mechanism for quinazolinone formation from Isatoic Anhydride.
Step-by-Step Procedure:
-
Reagent Preparation: In a reaction vessel, thoroughly mix isatoic anhydride (1.0 eq.), cyclopropanecarboxamide (1.5 eq.), and a catalyst such as p-toluenesulfonic acid (p-TSA, 0.1 eq.) or iron(III) chloride (FeCl₃, 0.1 eq.).[12][16]
-
Scientist's Note: The reaction can often be run under solvent-free conditions by heating the neat mixture, which is an environmentally friendly approach.[2] The acid catalyst facilitates both the initial reaction between the anhydride and amide and the final dehydration step.
-
-
Heating: Heat the mixture to 120-140 °C with stirring for 4-8 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Dissolve or suspend the crude solid in a suitable solvent like ethyl acetate.
-
Washing: Wash the organic solution with saturated sodium bicarbonate solution to remove the acid catalyst and any unreacted isatoic anhydride (which hydrolyzes), followed by a wash with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol) or column chromatography.
Section 4: Troubleshooting Logic Flowchart
This flowchart provides a systematic approach to diagnosing and solving common synthesis problems.
Caption: A logical flowchart for troubleshooting synthesis issues.
References
- Benchchem. (n.d.). Technical Support Center: Optimization of 4(3H)-Quinazolinone Synthesis.
- Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
- ResearchGate. (2025). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one.
- NIH National Library of Medicine. (n.d.). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones.
- Frontiers in Chemistry. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones.
- ResearchGate. (n.d.). One‐pot Synthesis of Quinazolinones 4 from Isatoic Anhydride, Amines 1 and Methyl Ketones 2.
- Der Pharma Chemica. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones.
- ResearchGate. (n.d.). Synthesis of quinazolinone derivatives.
- ACS Omega. (2025). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents.
- Google Patents. (n.d.). CN103613550A - Environment-friendly synthesis method for 4(3H)-quinazolinone.
- RSC Publishing. (n.d.). Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs.
- PMC - NIH. (n.d.). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives.
- NIH National Library of Medicine. (n.d.). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues.
- MDPI. (n.d.). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones.
- PubMed. (2020). Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis.
- PMC - PubMed Central. (2023). Quinazolinones, the Winning Horse in Drug Discovery.
- ResearchGate. (n.d.). General synthetic routes to quinazolinones.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103613550A - Environment-friendly synthesis method for 4(3H)-quinazolinone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinazolinone synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
Optimizing reaction conditions for 2-cyclopropylquinazolin-4(3H)-one synthesis
Technical Support Center: Synthesis of 2-Cyclopropylquinazolin-4(3H)-one
Introduction
Welcome to the technical support guide for the synthesis of 2-cyclopropylquinazolin-4(3H)-one. The quinazolinone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction conditions and troubleshooting common issues encountered during this specific synthesis. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
The primary synthetic route discussed is the condensation of 2-aminobenzamide with cyclopropanecarboxaldehyde, a common and direct method for preparing 2-substituted quinazolin-4(3H)-ones.[4][5][6]
Core Reaction and Mechanism
The synthesis proceeds via a two-stage process: (1) initial condensation of the amine and aldehyde to form a cyclized dihydroquinazolinone intermediate, and (2) subsequent oxidation (dehydrogenation) to yield the final aromatic quinazolinone product.
Caption: Figure 1: Reaction Mechanism for 2-cyclopropylquinazolin-4(3H)-one synthesis.
Baseline Experimental Protocol
This protocol provides a standard starting point for the synthesis. Optimization may be required based on your specific lab conditions and reagent quality.
Materials:
-
2-Aminobenzamide
-
Cyclopropanecarboxaldehyde[7]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol
-
Deionized Water
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminobenzamide (1.0 eq).
-
Add anhydrous DMSO to create a solution with a concentration of approximately 0.1 M.
-
Add cyclopropanecarboxaldehyde (1.2 eq) to the stirring solution.
-
Heat the reaction mixture to 100-120 °C in an open flask (to allow for air oxidation) and stir vigorously.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold water (approx. 10 volumes relative to DMSO). A precipitate should form.
-
Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the solid with cold water, followed by a small amount of cold ethanol to remove residual DMSO and impurities.
-
Dry the product under vacuum. For higher purity, the crude solid can be recrystallized from ethanol.
Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the synthesis.
Caption: Figure 2: Troubleshooting Workflow for low yield synthesis.
Q1: I am getting a very low yield or no desired product. What are the possible causes and how can I fix this?
Low yield is a frequent issue stemming from several factors.[8] A systematic approach is crucial.
-
Possible Cause A: Poor Reagent Quality
-
Explanation: Cyclopropanecarboxaldehyde is susceptible to oxidation and polymerization upon storage. 2-aminobenzamide can also degrade. Using old or impure reagents is a primary cause of reaction failure.
-
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of 2-aminobenzamide via melting point or NMR spectroscopy.
-
Use Fresh Aldehyde: If possible, use freshly distilled or newly purchased cyclopropanecarboxaldehyde.[7] Its stability is critical.
-
Check Solvent: Ensure the DMSO is anhydrous, as water can interfere with the initial condensation step.
-
-
-
Possible Cause B: Suboptimal Reaction Conditions
-
Explanation: This reaction is sensitive to temperature and time.[8] Too low a temperature results in a sluggish reaction, while excessively high temperatures can cause decomposition of the aldehyde or product.
-
Troubleshooting Steps:
-
Temperature Screen: If the standard 100-120 °C is ineffective, perform a small-scale temperature screen (e.g., 90 °C, 110 °C, 130 °C) to find the optimum.
-
Time Course Study: Monitor the reaction every 1-2 hours via TLC/LC-MS. This helps determine the point of maximum product formation before degradation pathways begin to dominate.[8]
-
-
-
Possible Cause C: Incomplete Oxidation of the Dihydro-Intermediate
-
Explanation: The final step is the dehydrogenation of the 2,3-dihydroquinazolin-4(1H)-one intermediate.[9] While DMSO and atmospheric oxygen can facilitate this at high temperatures, the process can be inefficient, leaving the intermediate as the major product. This intermediate is often mistaken for the final product but will have a different spectroscopic signature.
-
Troubleshooting Steps:
-
Ensure Air Access: Run the reaction in a flask that is not sealed, allowing access for atmospheric oxygen.
-
Increase Reaction Time: In some cases, simply extending the reaction time at the optimal temperature is sufficient to drive the oxidation to completion.
-
Active Oxygenation: For a more robust oxidation, bubble a gentle stream of air or oxygen through the reaction mixture.
-
-
Q2: My final product is impure after workup. What are the likely contaminants?
-
Contaminant A: Unreacted 2-Aminobenzamide
-
Identification: More polar than the product on TLC.
-
Solution: This is highly soluble in acidic water. During workup, an acid wash (e.g., with 1M HCl) before filtration can remove it. Alternatively, it is typically removed during recrystallization from ethanol.
-
-
Contaminant B: 2-Cyclopropyl-2,3-dihydroquinazolin-4(1H)-one
-
Identification: A common impurity if oxidation is incomplete.[10] It will have a slightly different Rf on TLC and distinct signals in the ¹H NMR spectrum (aliphatic protons at the 2- and 3-positions).
-
Solution: The most effective solution is to optimize the reaction to ensure full conversion (see Q1, Cause C). If present in the crude product, it can be difficult to separate from the desired product by recrystallization alone. Column chromatography (silica gel, typically with a hexane/ethyl acetate gradient) is the most reliable purification method.[11]
-
-
Contaminant C: Aldehyde-derived Byproducts
-
Identification: Often appear as a baseline smear on TLC or as polymeric, insoluble material.
-
Solution: These are typically less soluble and can often be removed by thorough washing of the crude precipitate with a suitable solvent (like cold ethanol or ether) or by recrystallization.
-
Q3: How does the choice of solvent and base impact the reaction?
-
Solvent: The polarity of the solvent is critical.[11] Polar aprotic solvents like DMSO and DMF are commonly used because they effectively solvate the reactants and can operate at the required high temperatures.[4][8] In some cases, polar protic solvents like ethanol can be used, but may require an acid catalyst (e.g., p-toluenesulfonic acid) to promote the initial condensation.[9][10]
-
Base: For this specific synthesis starting from 2-aminobenzamide, a base is often not required. However, in related quinazolinone syntheses starting from different materials (e.g., 2-halobenzamides), a base like tBuOK or K₂CO₃ is essential to facilitate nucleophilic substitution or cyclization steps.[11][12] If you are adapting a protocol, the choice of base is critical and must match the proposed mechanism.
Optimization of Reaction Conditions
For researchers aiming to maximize yield and purity for scale-up operations, a systematic optimization is recommended. The following table summarizes key parameters and their potential impact.
| Parameter | Standard Condition | Optimization Range/Strategy | Expected Impact on Yield/Purity |
| Temperature | 110 °C | 90 - 130 °C | Lower temps may increase purity but require longer times; higher temps risk degradation. |
| Solvent | DMSO | DMF, Ethanol, Toluene | Polar aprotic solvents generally give higher yields.[11] Ethanol may require a catalyst. |
| Catalyst | None | p-TsOH, TFA, I₂ | An acid catalyst can accelerate the initial cyclization but may need to be neutralized.[9] Iodine can mediate oxidative coupling.[9] |
| Oxidant | Air | O₂, PIDA, MnO₂ | Explicitly adding an oxidant can ensure complete conversion to the final product, improving purity.[9][10] |
| Concentration | 0.1 M | 0.05 - 0.5 M | Higher concentrations can increase reaction rate but may lead to solubility issues or byproduct formation. |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. Retrieved from [Link]
-
Lima, L. M., et al. (2023). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. Retrieved from [Link]
-
Various Authors. (2016). Synthesis of quinazolin-4(3H) one from 2-aminobenzamide. ResearchGate. Retrieved from [Link]
-
Tzitzoglaki, C., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Retrieved from [Link]
-
Yu, X., et al. (2018). Synthesis of Quinazolin-4(3 H)-ones via the Reaction of 2-Halobenzamides with Nitriles. The Journal of Organic Chemistry, 83(17). Retrieved from [Link]
-
Al-Suod, H., et al. (2020). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. ResearchGate. Retrieved from [Link]
-
Muchtar, A. F., et al. (2018). Synthesis, Method Optimization of 2,3-Disubtitutedquinazolin-4(3H)-One Derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Shang, Y., et al. (2020). Synthesis of 2‐cyclopropylquinoline derivatives. ResearchGate. Retrieved from [Link]
-
Tzitzoglaki, C., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Retrieved from [Link]
-
Lima, L. M., et al. (2023). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. National Institutes of Health. Retrieved from [Link]
-
Królewska-Głowiak, K., et al. (2023). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI. Retrieved from [Link]
-
Malik, R., et al. (2023). Quinazolinone Synthetic Strategies and Medicinal Significance: A review. Preprints.org. Retrieved from [Link]
-
Ahangar, N., et al. (2011). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. National Institutes of Health. Retrieved from [Link]
-
Borah, P. P., & Chowhan, L. R. (2023). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry. Retrieved from [Link]
-
Lee, S., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. National Institutes of Health. Retrieved from [Link]
-
Musiol, R., & Sajewicz, M. (2011). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica. Retrieved from [Link]
-
Muchtar, A. F., et al. (2018). Synthesis, Method Optimization of 2,3-Disubtitutedquinazolin-4(3H)-One Derivatives. ResearchGate. Retrieved from [Link]
-
Abdelkhalek, A., et al. (2023). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Retrieved from [Link]
-
Zhou, Y., et al. (2020). An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. National Institutes of Health. Retrieved from [Link]
-
Ahmad, A., et al. (2020). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. Retrieved from [Link]
-
Zhaleh, S., et al. (2019). Reaction of various aldehydes with 2-aminobenzamide. ResearchGate. Retrieved from [Link]
-
Khan, I., et al. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Retrieved from [Link]
-
Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. Retrieved from [Link]
-
Ahangar, N., et al. (2011). Convenient Synthesis of Some 2-Substituted 4(3H)-Quinazolinone Derivatives. ResearchGate. Retrieved from [Link]
-
Borah, B., et al. (2023). Condensation of 2-aminobenzamide 7 and aromatic aldehydes 8, in... ResearchGate. Retrieved from [Link]
-
Zhang, H., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. Retrieved from [Link]
-
Wang, L., et al. (2015). Four-component quinazoline synthesis from simple anilines, aromatic aldehydes and ammonium iodide under metal-free conditions. RSC Publishing. Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Recent advances and prospects in the organocatalytic synthesis of quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cyclopropanecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quinazolinone synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for 2-Cyclopropylquinazolin-4(3H)-one
Welcome to the technical support center for the purification of 2-cyclopropylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for obtaining this compound in high purity. Here, we move beyond generic protocols to offer a deeper understanding of the principles behind the purification strategies, enabling you to troubleshoot and optimize your experiments effectively.
I. Understanding the Molecule: Physicochemical Properties
Before delving into purification, a fundamental understanding of the physicochemical properties of 2-cyclopropylquinazolin-4(3H)-one is crucial for selecting the appropriate strategy. While specific data for this exact compound is not extensively published, we can infer its properties from closely related analogs and general principles of organic chemistry.
| Property | Estimated Value/Characteristic | Rationale & Implications for Purification |
| Molecular Weight | ~186.22 g/mol | A relatively small molecule, suggesting good solubility in a range of organic solvents. |
| Melting Point | Expected to be relatively high, likely >200 °C. A related, more complex 2-cyclopropyl quinazolinone derivative has a reported melting point of >230 °C. | A high melting point is indicative of a stable crystal lattice, making recrystallization a promising purification technique. |
| Polarity | Moderately polar. | The quinazolinone core contains polar amide and imine functionalities, while the cyclopropyl group is nonpolar. This polarity profile makes it well-suited for normal-phase column chromatography. |
| Solubility | Likely soluble in polar aprotic solvents (e.g., DMSO, DMF), and moderately soluble in alcohols (e.g., ethanol, methanol) and chlorinated solvents (e.g., dichloromethane). Limited solubility in nonpolar solvents (e.g., hexanes).[1] | Solubility is a critical parameter for both recrystallization and column chromatography. Poor solubility can lead to precipitation on the column, while excessively high solubility can make crystallization challenging. |
| Chemical Stability | Generally stable. The quinazolinone ring is a robust scaffold. | The compound is expected to be stable under typical purification conditions (e.g., exposure to silica gel, common organic solvents, and moderate heat). |
II. Troubleshooting Common Purification Challenges
This section addresses specific issues you may encounter during the purification of 2-cyclopropylquinazolin-4(3H)-one in a question-and-answer format.
A. Recrystallization Troubleshooting
Q1: My 2-cyclopropylquinazolin-4(3H)-one fails to crystallize from solution upon cooling. What are the likely causes and how can I fix it?
A1: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions:
-
Cause 1: The solution is not supersaturated.
-
Solution: The concentration of your compound in the solvent may be too low. Try to carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.
-
-
Cause 2: The chosen solvent is not optimal.
-
Solution: An ideal recrystallization solvent should dissolve the compound when hot but not when cold. If you have a single-solvent system, it might be too good of a solvent. Consider a two-solvent system. For a moderately polar compound like 2-cyclopropylquinazolin-4(3H)-one, a good starting point is a polar solvent in which it is soluble (like ethanol or ethyl acetate) and a nonpolar solvent in which it is insoluble (like hexanes or petroleum ether). Dissolve the crude product in a minimal amount of the hot polar solvent and then add the nonpolar solvent dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
-
Cause 3: Nucleation is not occurring.
-
Solution: Crystal formation requires a nucleation site. You can induce nucleation by scratching the inside of the flask with a glass rod at the solvent-air interface. Alternatively, if you have a small amount of pure 2-cyclopropylquinazolin-4(3H)-one, you can "seed" the solution by adding a tiny crystal.
-
-
Cause 4: Presence of impurities.
-
Solution: Some impurities can inhibit crystal growth. If the above methods fail, it may be necessary to first purify the compound by column chromatography to remove these impurities and then attempt recrystallization on the partially purified material.
-
Q2: My recrystallization resulted in a low yield. How can I improve it?
A2: Low yield is often a trade-off for high purity. However, you can take steps to optimize the yield:
-
Minimize the amount of hot solvent used for dissolution. Use just enough to dissolve the compound completely. Using an excess of solvent will result in more of your product remaining in the mother liquor upon cooling.
-
Cool the solution slowly. Slow cooling promotes the formation of larger, purer crystals and can improve the overall recovery. A rapid crash-cooling in an ice bath can trap impurities and lead to smaller crystals that are harder to filter. Allow the flask to cool to room temperature first, and then place it in an ice bath to maximize precipitation.
-
Wash the collected crystals with a minimal amount of cold solvent. Washing is necessary to remove residual impurities, but using too much or warm solvent will redissolve some of your product.
B. Column Chromatography Troubleshooting
Q1: I'm seeing poor separation of my 2-cyclopropylquinazolin-4(3H)-one from impurities on the silica gel column. What should I do?
A1: Poor separation can be due to several factors related to your choice of mobile phase and column packing.
-
Sub-optimal Mobile Phase: The polarity of your eluent is critical. For 2-cyclopropylquinazolin-4(3H)-one, a good starting point is a mixture of hexanes and ethyl acetate.[2]
-
Too High Rf (product moves too fast): Your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., from 1:1 hexanes:ethyl acetate to 3:1).
-
Too Low Rf (product moves too slowly or not at all): Your eluent is not polar enough. Increase the proportion of the more polar solvent (e.g., from 3:1 hexanes:ethyl acetate to 1:1).
-
Pro-Tip: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound to achieve good separation on the column.
-
-
Column Overloading: If you load too much crude material onto the column, the bands will broaden and overlap, leading to poor separation. As a rule of thumb, use a mass of silica gel that is 30-100 times the mass of your crude sample.
-
Improper Column Packing: Air bubbles or channels in the silica gel will lead to an uneven flow of the mobile phase and result in streaky bands and poor separation. Ensure your column is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial eluent before being added to the column, is generally preferred.
Q2: My compound appears to be streaking on the column. What is causing this?
A2: Streaking, or "tailing," of the compound band can be caused by a few issues:
-
Poor Solubility in the Eluent: If your compound is not fully soluble in the mobile phase, it can lead to tailing. Ensure your chosen eluent can dissolve the compound.
-
Interaction with Silica Gel: The slightly acidic nature of silica gel can sometimes cause strong interactions with basic compounds, leading to tailing. While 2-cyclopropylquinazolin-4(3H)-one is not strongly basic, if you observe significant tailing, you can try adding a small amount (e.g., 0.1-1%) of triethylamine to your eluent to neutralize the acidic sites on the silica.
-
Sample Application: Applying the sample in a large volume of a strong solvent can cause band broadening and streaking. Dissolve your crude product in a minimal amount of a suitable solvent, adsorb it onto a small amount of silica gel, and then load the dry powder onto the top of your column. This "dry loading" technique often leads to sharper bands.
III. Standard Purification Protocols
Here are detailed, step-by-step methodologies for the two primary purification techniques for 2-cyclopropylquinazolin-4(3H)-one.
A. Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude 2-cyclopropylquinazolin-4(3H)-one. Add a few drops of a test solvent (e.g., ethanol, ethyl acetate, or a mixture of hexanes/ethyl acetate). Heat the mixture gently. The ideal solvent will dissolve the compound when hot but cause it to precipitate upon cooling.
-
Dissolution: In an Erlenmeyer flask, add your crude product and the chosen recrystallization solvent. Heat the mixture with stirring (e.g., on a hot plate) and add more hot solvent portion-wise until the solid is just dissolved.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or you used charcoal, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
B. Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Develop a TLC of your crude material using different ratios of hexanes and ethyl acetate to find a solvent system that gives your product an Rf of ~0.3.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a polar solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., with a pump or house air) to begin eluting the column.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
IV. Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying 2-cyclopropylquinazolin-4(3H)-one.
Caption: Decision tree for the purification of 2-cyclopropylquinazolin-4(3H)-one.
V. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 2-cyclopropylquinazolin-4(3H)-one?
A1: The impurities will largely depend on the synthetic route. A common synthesis involves the reaction of anthranilic acid or a derivative with a cyclopropyl-containing acylating agent (like cyclopropanecarbonyl chloride or cyclopropanecarboxamide).[3][4] Potential impurities include:
-
Unreacted starting materials: Anthranilic acid and the acylating agent.
-
Byproducts from the cyclization: Incomplete cyclization can lead to the formation of N-cyclopropylcarbonyl anthranilic acid.
-
Side-products from the acylating agent: Self-condensation or hydrolysis of the acylating agent.
Q2: How can I confirm the purity and identity of my final product?
A2: A combination of analytical techniques is essential:
-
Thin Layer Chromatography (TLC): A quick and easy way to assess purity. A pure compound should show a single spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is excellent for confirming the identity and assessing the purity of your compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for determining purity.
Q3: Can I use preparative HPLC for the purification?
A3: Yes, preparative HPLC is an excellent technique for obtaining very high purity material, especially for small-scale purifications or for separating very closely related impurities. A C18 reverse-phase column with a water/acetonitrile or water/methanol gradient is a common setup for quinazolinone derivatives.
VI. References
-
Baluja, S., Ramavat, P., & Nandha, K. (2016). Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37.
-
MDPI. (2021). Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. Molecules, 26(21), 6439.
-
ResearchGate. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. International Journal of Pharmaceutical Sciences and Research, 8(3), 1234-1243.
-
Al-Suod, H., et al. (2019). Quinazoline derivatives: synthesis and bioactivities. Molecules, 24(12), 2276.
-
Jafari, E., et al. (2011). Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. Research in Pharmaceutical Sciences, 6(2), 93-100.
-
Toma, M., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Journal of the Serbian Chemical Society, 85(1), 23-34.
-
BenchChem. (2025). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives. Retrieved from a relevant BenchChem technical document. (Simulated reference for a comprehensive guide)
-
MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912.
-
Zou, Y., et al. (2020). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Archiv der Pharmazie, 353(1), e1900237.
-
Ajani, O. O., et al. (2025). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q. Bioorganic Chemistry, 154, 107123.
-
de Oliveira, R. B., et al. (2025). Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. Journal of the Brazilian Chemical Society, 36, 1-13.
-
Kikelj, D., et al. (2021). Synthesis and Evaluation of Antioxidant Properties of 2-Substituted Quinazolin-4(3H)-ones. Antioxidants, 10(11), 1701.
-
PubChem. (n.d.). 2-Phenyl-4(3H)-Quinazolinone. Retrieved from [Link]
-
PubChem. (n.d.). 3-Cyclopropyl-2-sulfanyl-3,4-dihydroquinazolin-4-one. Retrieved from [Link]
-
McCluskey, A., et al. (2024). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 15, 1686-1708.
-
Abbas, S. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. In Quinazolinone and Quinazoline Derivatives. IntechOpen.
-
Chen, J., et al. (2022). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 27(19), 6543.
-
ChemSpider. (2013). Addition of diethyl malonate to reactive intermediate (iminoketene) of anthranilic acid. Retrieved from a relevant ChemSpider synthetic page.
-
PubMed. (2018). Synthesis of anthranilic acid derivatives through iron-catalyzed ortho amination of aromatic carboxamides with N-chloroamines. Retrieved from [Link]
-
Wu, Y., et al. (2011). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Pharmaceutical Research, 28(1), 1-20.
-
PubMed. (2018). Transition-metal-catalyst-free synthesis of anthranilic acid derivatives by transfer hydrogenative coupling of 2-nitroaryl methanols with alcohols/amines. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Unusual Transformations of Anthranilic Acid Imidazolides. Retrieved from a relevant ResearchGate publication.
Sources
Identifying and minimizing byproducts in 2-cyclopropylquinazolin-4(3H)-one synthesis
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyclopropylquinazolin-4(3H)-one. This valuable heterocyclic compound presents unique challenges due to the inherent reactivity of its precursors and the potential for specific side reactions involving the cyclopropyl moiety. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enable the successful synthesis and purification of this target molecule.
Troubleshooting Guide: Identifying and Mitigating Byproducts
The synthesis of 2-cyclopropylquinazolin-4(3H)-one, typically achieved through the condensation of anthranilamide with cyclopropanecarbonyl chloride, is a generally robust reaction. However, several byproducts can arise from incomplete reactions, side reactions of the starting materials, or rearrangement of the cyclopropyl group. This section addresses the most common issues encountered during this synthesis.
Issue 1: Low Yield of the Desired Product
A low yield of 2-cyclopropylquinazolin-4(3H)-one is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
Possible Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and base are critical parameters.[1][2]
-
Temperature: While some quinazolinone syntheses require high temperatures, excessive heat can promote byproduct formation. It is recommended to start at a moderate temperature (e.g., room temperature to 60°C) and monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reaction Time: Incomplete conversion of starting materials is a common reason for low yields. Monitor the reaction until the limiting reagent (typically anthranilamide) is consumed.
-
Solvent: The polarity of the solvent can significantly influence the reaction outcome. Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often effective.[2] However, for this specific synthesis, a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is often sufficient and can simplify workup.
-
Base: A suitable base is required to neutralize the HCl generated during the acylation step. Common choices include triethylamine (TEA) or pyridine. The strength and stoichiometry of the base are important; an excess of a strong base could potentially promote side reactions.
-
-
Poor Quality of Reagents:
-
Cyclopropanecarbonyl Chloride: This reagent is highly reactive and sensitive to moisture.[3][4] Hydrolysis of cyclopropanecarbonyl chloride to cyclopropanecarboxylic acid will prevent the desired acylation of anthranilamide. Always use a freshly opened bottle or a recently distilled reagent.
-
Anthranilamide: Ensure the purity of the anthranilamide, as impurities can lead to the formation of colored byproducts and complicate purification.
-
Issue 2: Presence of N-(2-carbamoylphenyl)cyclopropanecarboxamide (Acyclic Intermediate)
The most common byproduct is the acyclic intermediate, N-(2-carbamoylphenyl)cyclopropanecarboxamide. Its presence indicates incomplete cyclization.
Identification:
-
TLC Analysis: The acyclic intermediate will typically have a different Rf value than the final product.
-
¹H NMR Spectroscopy: Look for the presence of two distinct amide protons (CONH₂ and CONH) and the absence of the characteristic downfield NH proton of the quinazolinone ring.
-
Mass Spectrometry (MS): The intermediate will have a molecular weight corresponding to the addition of a water molecule to the desired product (M+18).
Solutions:
-
Promote Cyclization:
-
Thermal Cyclization: Heating the reaction mixture after the initial acylation step can drive the cyclization. Refluxing in a suitable solvent like toluene or xylene is a common strategy.
-
Acid Catalysis: The addition of a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid can facilitate the intramolecular cyclization.
-
Issue 3: Formation of Ring-Opened Byproducts
The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures.[5][6]
Potential Ring-Opened Byproducts:
-
From Acid-Catalyzed Ring Opening: Under acidic conditions, the cyclopropyl ring can open to form an allyl or homoallyl species, which could then react further. This might lead to byproducts with a butenyl or other unsaturated side chains at the 2-position of the quinazolinone.
-
From Base-Promoted Ring Opening: While less common for simple cyclopropyl groups, strong basic conditions could potentially lead to ring-opening, especially if there are activating groups present.[5]
Identification:
-
¹H and ¹³C NMR Spectroscopy: The disappearance of the characteristic high-field signals of the cyclopropyl protons (typically between 0.5-1.5 ppm) and the appearance of signals in the olefinic region (5-6 ppm) would indicate ring opening.
-
Mass Spectrometry (MS): Look for masses corresponding to isomers of the desired product.
Minimization Strategies:
-
Mild Reaction Conditions: Avoid excessively high temperatures and the use of strong, non-nucleophilic bases or strong acids for extended periods.
-
Careful Control of pH: Maintain a slightly basic or neutral pH during the reaction and workup to minimize acid- or base-catalyzed ring opening.
Issue 4: Byproducts from Side Reactions of Cyclopropanecarbonyl Chloride
Cyclopropanecarbonyl chloride is a reactive acyl chloride and can undergo side reactions other than acylation of the desired amine.
-
Reaction with Solvent: If protic solvents like alcohols are used, the corresponding ester can be formed.
-
Self-Condensation/Polymerization: While less common, under certain conditions, acyl chlorides can undergo self-condensation.
Minimization:
-
Use of Anhydrous Solvents: Employing dry, aprotic solvents will prevent reaction with the solvent.
-
Controlled Addition: Add the cyclopropanecarbonyl chloride slowly to the solution of anthranilamide and base to maintain a low instantaneous concentration of the acyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of 2-cyclopropylquinazolin-4(3H)-one from anthranilamide and cyclopropanecarbonyl chloride?
A1: The reaction proceeds in two main steps:
-
N-Acylation: The primary amino group of anthranilamide acts as a nucleophile and attacks the electrophilic carbonyl carbon of cyclopropanecarbonyl chloride. This results in the formation of the acyclic intermediate, N-(2-carbamoylphenyl)cyclopropanecarboxamide, and hydrochloric acid, which is neutralized by a base.
-
Intramolecular Cyclization: The amide nitrogen of the newly formed carboxamide attacks the carbonyl carbon of the neighboring carbamoyl group, followed by the elimination of a molecule of water to form the stable quinazolinone ring. This step can be promoted by heat or acid catalysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cyclopropanecarbonyl Chloride (CPCC): What You Need to Know - Ketone Pharma [ketonepharma.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Activation of donor–acceptor cyclopropanes under basic conditions: ring opening of 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylates with nitro compounds and other C-nucleophiles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Cyclopropylpyridines. Interaction with acid and hydrogen. The synthesis of cyclopropane "ring-opened" analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in 2-cyclopropylquinazolin-4(3H)-one reactions
Welcome to the technical support center for the synthesis of 2-cyclopropylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yields, encountered during its synthesis. The information is presented in a direct question-and-answer format to address specific experimental challenges.
Troubleshooting Guide: Low Yields
Low or no product yield is a frequent challenge in organic synthesis. The following section addresses specific scenarios you might be encountering in the synthesis of 2-cyclopropylquinazolin-4(3H)-one.
Question 1: My reaction of 2-aminobenzamide with cyclopropanecarbonyl chloride is sluggish and gives a low yield. What are the primary factors to investigate?
Answer:
This is a common issue that often points to suboptimal reaction conditions or reagent quality. Here’s a systematic approach to troubleshooting:
-
Base Selection is Crucial: The choice of base is critical for the initial acylation of 2-aminobenzamide and the subsequent cyclization.
-
Inadequate Base Strength: If you are using a weak base, such as sodium bicarbonate, it may not be sufficient to efficiently deprotonate the amide and drive the reaction forward. Consider switching to a stronger, non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Inorganic bases like potassium carbonate can also be effective, but their solubility can be an issue in common organic solvents.[1]
-
Stoichiometry of the Base: Ensure you are using at least one equivalent of the base to neutralize the HCl generated from cyclopropanecarbonyl chloride. Often, a slight excess (1.1-1.2 equivalents) can be beneficial.
-
-
Solvent Polarity Matters: The solvent plays a significant role in the solubility of your starting materials and in stabilizing intermediates.
-
Poor Solubility: If your 2-aminobenzamide is not fully dissolved, the reaction will be slow. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often good choices for this reaction as they can effectively dissolve the starting materials.[1][2] In some cases, chlorinated solvents like dichloromethane (DCM) or chloroform can also be used, particularly with an organic base.[1]
-
Solvent Purity: Ensure your solvent is anhydrous. Cyclopropanecarbonyl chloride is highly reactive and will readily hydrolyze with any moisture present, leading to the formation of cyclopropanecarboxylic acid and reducing your yield.
-
-
Reaction Temperature and Time:
-
Initial Acylation: The initial reaction of 2-aminobenzamide with cyclopropanecarbonyl chloride is typically fast and can often be done at room temperature or even 0 °C to control exothermicity.
-
Cyclization Step: The subsequent cyclization to the quinazolinone may require heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and time.[3] Temperatures ranging from 60-120 °C are commonly employed for the cyclization step.[3][4]
-
-
Quality of Cyclopropanecarbonyl Chloride:
-
Decomposition: Cyclopropanecarbonyl chloride can degrade over time, especially if exposed to moisture. It's best to use a freshly opened bottle or distill it before use. A simple check for quality is to observe its appearance; it should be a clear, colorless to light-yellow liquid.
-
A summary of suggested starting points for optimization is provided in the table below:
| Parameter | Initial Condition | Alternative 1 | Alternative 2 |
| Base | Pyridine | Triethylamine (TEA) | Potassium Carbonate |
| Solvent | Dichloromethane (DCM) | N,N-Dimethylformamide (DMF) | Toluene |
| Temperature | Room Temperature | 60 °C | 100 °C |
Question 2: I'm attempting the synthesis from isatoic anhydride and cyclopropanecarboxamide, but the yield is poor. What are the key parameters to optimize for this route?
Answer:
The reaction of isatoic anhydride with an amide is a well-established method for quinazolinone synthesis.[5] Low yields in this specific case can often be attributed to the following factors:
-
Inefficient Ring Opening of Isatoic Anhydride: The initial step involves the nucleophilic attack of the cyclopropanecarboxamide on the isatoic anhydride, leading to its ring opening.[6]
-
Reaction Temperature: This step often requires elevated temperatures to proceed at a reasonable rate. A temperature screen from 120 °C to 180 °C is recommended. Some procedures even call for solvent-free conditions, simply heating the two solids together.
-
Catalysis: While often performed without a catalyst, acidic or basic catalysts can sometimes promote the reaction. However, care must be taken as this can also lead to side reactions.
-
-
Decarboxylation and Cyclization: Following the ring opening, a molecule of carbon dioxide is eliminated, and the intermediate undergoes cyclization to form the quinazolinone.
-
High Temperatures for Decarboxylation: The decarboxylation step is typically driven by heat. If the temperature is too low, this step can be a bottleneck.
-
Water Removal: The cyclization step releases a molecule of water. In some setups, removal of this water using a Dean-Stark trap (if a suitable solvent like toluene is used) can drive the equilibrium towards the product.
-
-
Sublimation of Starting Materials: Both isatoic anhydride and cyclopropanecarboxamide can sublime at high temperatures under vacuum. If you are running the reaction under reduced pressure to remove byproducts, be mindful of potential loss of starting materials.
Question 3: My reaction produces a significant amount of an insoluble white solid that is not my desired product. What could this be and how can I avoid it?
Answer:
The formation of an insoluble white solid often points to polymerization or the formation of undesired side products. Here are a few possibilities:
-
Unreacted 2-Aminobenzamide: If the reaction conditions are not optimal, your starting material may not be fully consumed and could precipitate out upon cooling or workup.
-
Formation of N,N'-Dicyclopropyl-2-aminobenzamide: If there are issues with the stoichiometry or if the intermediate is particularly reactive, it's possible to get double addition of the cyclopropyl group.
-
Benzoxazinone Intermediate: In the reaction of anthranilic acid with cyclopropanecarbonyl chloride, a common intermediate is the corresponding benzoxazinone.[2] If the subsequent reaction with an amine source (if applicable in your specific route) or the rearrangement to the quinazolinone is incomplete, this intermediate may precipitate.
-
Hydrolysis Product: If moisture is present, cyclopropanecarbonyl chloride will hydrolyze to cyclopropanecarboxylic acid, which could potentially form salts or other insoluble species.
Troubleshooting Steps:
-
Characterize the Byproduct: Isolate the insoluble solid and characterize it by NMR, IR, and Mass Spectrometry to identify its structure. This will give you the best clue as to the problematic reaction pathway.
-
Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis of the acid chloride.
-
Control Stoichiometry: Use a precise stoichiometry of your reactants. An excess of the acid chloride is often used, but a large excess can lead to side reactions.
-
Optimize Reaction Temperature: Gradual heating and careful temperature control can prevent the formation of some byproducts.
Frequently Asked Questions (FAQs)
This section addresses broader questions related to the synthesis of 2-cyclopropylquinazolin-4(3H)-one.
Question 4: What are the most common synthetic routes to 2-cyclopropylquinazolin-4(3H)-one?
Answer:
There are several reliable methods for the synthesis of 2-substituted quinazolin-4(3H)-ones, and these can be adapted for the cyclopropyl derivative. The two most prevalent starting points are:
-
From 2-Aminobenzamide (Anthranilamide): This is a very common and direct approach.
-
With Cyclopropanecarbonyl Chloride: 2-aminobenzamide is reacted with cyclopropanecarbonyl chloride in the presence of a base. This is often a two-step, one-pot reaction where the initial acylation is followed by a heat-induced cyclization.[3]
-
With Cyclopropanecarboxaldehyde: Condensation of 2-aminobenzamide with cyclopropanecarboxaldehyde, often in the presence of an oxidizing agent, can yield the desired product.[3]
-
-
From Isatoic Anhydride: This route is also widely used and offers the advantage of readily available starting materials.[5]
-
With Cyclopropanecarboxamide: Heating isatoic anhydride with cyclopropanecarboxamide, often without a solvent, can directly produce 2-cyclopropylquinazolin-4(3H)-one through a condensation and cyclization cascade with the elimination of CO2 and water.[6]
-
The choice of route often depends on the availability and cost of the starting materials, as well as the desired scale of the reaction.
Question 5: Is the cyclopropyl group stable under typical quinazolinone synthesis conditions?
Answer:
The cyclopropyl group is generally quite stable under the conditions used for quinazolinone synthesis. It is a saturated, strained ring system, but it does not typically undergo ring-opening or rearrangement under the standard thermal and basic/acidic conditions employed in these reactions. However, it's important to be aware of the following:
-
Strongly Acidic Conditions: While not typical for the most common quinazolinone syntheses, very strong acids at high temperatures could potentially lead to side reactions involving the cyclopropyl ring.
-
Radical Reactions: If your reaction conditions could generate radicals, the cyclopropyl ring can be susceptible to opening. This is generally not a concern in the standard condensation reactions for quinazolinone synthesis.
For the vast majority of synthetic routes to 2-cyclopropylquinazolin-4(3H)-one, the cyclopropyl moiety is a robust substituent that should remain intact.
Question 6: How can I effectively monitor the progress of my reaction?
Answer:
Effective reaction monitoring is key to optimizing your yield and preventing the formation of byproducts. The two most common techniques are:
-
Thin Layer Chromatography (TLC): TLC is a quick and inexpensive way to monitor the consumption of your starting materials and the formation of your product.
-
Solvent System: You will need to determine an appropriate solvent system (eluent) that gives good separation between your starting materials, intermediates, and the final product. A good starting point for quinazolinones is a mixture of ethyl acetate and hexanes.
-
Visualization: The spots can be visualized under UV light (254 nm) as quinazolinones are typically UV-active. Staining with potassium permanganate can also be used.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information than TLC. It not only separates the components of your reaction mixture but also gives you the mass of each component, which can help in identifying your product and any byproducts. This is particularly useful for confirming the presence of your desired product and for getting a more quantitative measure of the reaction's progress.
By regularly taking small aliquots of your reaction mixture and analyzing them by TLC or LC-MS, you can determine the optimal reaction time and avoid over-running the reaction, which can sometimes lead to decomposition or the formation of side products.
Experimental Protocols
Protocol 1: Synthesis of 2-Cyclopropylquinazolin-4(3H)-one from 2-Aminobenzamide and Cyclopropanecarbonyl Chloride
Materials:
-
2-Aminobenzamide
-
Cyclopropanecarbonyl chloride
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2-aminobenzamide (1.0 eq) in anhydrous DMF under an inert atmosphere, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add cyclopropanecarbonyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, or until TLC analysis indicates the formation of the product and consumption of the intermediate.
-
Cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Reaction Workflow Diagram
Caption: General workflow for the synthesis of 2-cyclopropylquinazolin-4(3H)-one.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting low reaction yields.
References
-
Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. National Institutes of Health. Available at: [Link]
-
ResearchGate. Optimization of reaction conditions of 2-aminobenzamide and 4-chlorobenzaldehyde. Available at: [Link]
-
An Oxidant-Free and Mild Strategy for Quinazolin-4(3H)-One Synthesis via CuAAC/Ring Cleavage Reaction. National Institutes of Health. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. National Institutes of Health. Available at: [Link]
-
ResearchGate. General routes of synthesis of quinazolin-4(3H)-one. Available at: [Link]
-
ResearchGate. Synthesis of 2‐aminobenzamide under various conditions[a]. Available at: [Link]
-
ResearchGate. Advanced Synthetic Strategies for Constructing Quinazolinone Scaffolds. Available at: [Link]
-
Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. MDPI. Available at: [Link]
-
A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. Available at: [Link]
-
YouTube. Synthesis of Cyclopropanecarboxylic Acid. Available at: [Link]
-
Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. National Institutes of Health. Available at: [Link]
-
4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. National Institutes of Health. Available at: [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. Available at: [Link]
-
Chemistry of Heterocyclic Compounds. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of quinazolinones. Available at: [Link]
-
Quinazolinones, the Winning Horse in Drug Discovery. National Institutes of Health. Available at: [Link]
-
ResearchGate. Preparation and Antifungal Properties of Cyclopropyl Derivatives of 3-Aminoquinazolin-4(3H)-one and Salicylal Schiff Base Nickel. Available at: [Link]
-
Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. MDPI. Available at: [Link]
-
Sci-Hub. ChemInform Abstract: Synthesis of Isatoic Anhydride Derivatives. Available at: [Link]
-
Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. National Institutes of Health. Available at: [Link]
-
Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. National Institutes of Health. Available at: [Link]
-
Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives. National Institutes of Health. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. SYNTHESIS OF ISATOIC ANHYDRIDE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 5. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 2-cyclopropylquinazolin-4(3H)-one for Biological Assays
Introduction
Welcome to the technical support center for 2-cyclopropylquinazolin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this and similar quinazolinone-based compounds in biological assays.
The quinazolinone scaffold is a privileged structure in medicinal chemistry, but its derivatives are often characterized by poor aqueous solubility.[1][2] This limited solubility is a significant hurdle, as it can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results, ultimately masking the true biological activity of the compound.[3][4] This document provides a series of troubleshooting guides, step-by-step protocols, and frequently asked questions (FAQs) to systematically address and overcome these solubility issues.
Troubleshooting Guide: From Stock Solution to Final Assay
This section is structured in a question-and-answer format to directly address the most common problems encountered during experimental workflows.
Q1: Why is my 2-cyclopropylquinazolin-4(3H)-one difficult to dissolve in aqueous buffers?
A1: The poor water solubility of many 4(3H)-quinazolinone derivatives stems from their molecular structure.[1] These compounds possess a rigid, fused heterocyclic ring system. When combined with lipophilic substituents like a cyclopropyl group, this structure leads to high crystal lattice energy and low polarity, making it energetically unfavorable for water molecules to effectively solvate the compound.[1] Many such compounds are classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability), which presents significant formulation challenges.[5][6]
Q2: I've prepared a 10 mM stock in DMSO, but it precipitates immediately when I dilute it into my cell culture medium or assay buffer. What should I do?
A2: This phenomenon, known as "precipitation upon dilution," is the most common issue for poorly soluble compounds.[1][7] It occurs because while the compound is soluble in 100% DMSO, its solubility dramatically decreases as the percentage of the aqueous buffer increases.[8] The final concentration of your compound in the assay medium has exceeded its aqueous solubility limit.
Here is a logical workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for compound precipitation.
Causality Explained:
-
High DMSO Concentration: A high final concentration of DMSO (typically >0.5%) can be toxic to cells and can also cause the compound to "crash out" of the solution. By lowering your stock concentration, you are forced to add a larger volume to the buffer, but the final DMSO percentage will be lower.
-
Exceeding Aqueous Solubility: The most direct solution is to work below the compound's solubility limit. Often, high micromolar or millimolar concentrations are not physiologically relevant or necessary. Test a lower concentration range first.
-
Formulation is Necessary: If the required assay concentration is non-negotiable and still above the solubility limit in a low-DMSO buffer, you must actively improve the formulation.
Q3: My compound seems to dissolve initially but then I get inconsistent results in my cell-based assays. Could this be a solubility issue?
A3: Absolutely. This is a classic sign of delayed or partial precipitation. The compound may form microscopic precipitates in the cell culture medium over the course of the experiment (e.g., hours or days). This leads to a variable and unknown effective concentration of the compound that is actually available to the cells, causing poor data reproducibility.[1]
Self-Validation Steps:
-
Visual Inspection: Before and after the assay, inspect your assay plates under a microscope. Look for crystalline structures or a hazy film at the bottom of the wells.
-
Turbidity Measurement: Prepare a sample of your compound in the final assay medium at the highest concentration used. Measure its absorbance at a high wavelength (e.g., 600 nm) over time. An increase in absorbance indicates precipitation.
Q4: I need to use a higher concentration of my compound. What are the best solubility enhancement strategies to try first?
A4: When simple dilution fails, you can employ several formulation strategies. The choice depends on the specific requirements of your assay.
| Strategy | Mechanism of Action | Pros | Cons | Best For |
| Co-solvents | Reduces the polarity of the aqueous medium, increasing the solubility of lipophilic compounds.[9] | Simple to implement. | Can have biological effects or toxicity (e.g., ethanol, PEG 300). Requires careful validation. | Biochemical assays, some robust cell-based assays. |
| pH Adjustment | For ionizable compounds, adjusting the pH away from the pI can significantly increase solubility. | Highly effective if the compound has acidic or basic functional groups. | May affect compound stability or assay performance. Not suitable for all compounds. | Assays with a flexible pH range. |
| Cyclodextrins | Encapsulates the hydrophobic compound within its lipophilic core, while its hydrophilic exterior improves aqueous solubility.[10][11] | Generally low toxicity, highly effective. Can improve bioavailability.[] | Can sometimes interact with cell membranes. May require optimization of the cyclodextrin type (e.g., HP-β-CD, SBE-β-CD). | Cell-based assays, in vivo studies.[13] |
| Surfactants | Form micelles that encapsulate the hydrophobic drug (e.g., Tween-80, Pluronics). | Effective at low concentrations. | Can disrupt cell membranes and interfere with protein assays. | In vitro dissolution studies, some specific assays. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Serial Dilutions
This protocol outlines the best practices for preparing a stock solution and performing serial dilutions to minimize precipitation artifacts.[4]
Materials:
-
2-cyclopropylquinazolin-4(3H)-one (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
-
Calibrated pipettes and sterile tips
Procedure:
-
Prepare a Concentrated Stock:
-
Accurately weigh the compound and add the required volume of anhydrous DMSO to create a high-concentration stock (e.g., 10-20 mM). Using anhydrous DMSO is critical as water uptake can decrease solubility over time.[14]
-
Vortex vigorously for 2 minutes. If solids remain, use an ultrasonic bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied.[1][3]
-
Visually confirm that all solid material has dissolved. The solution should be perfectly clear.
-
-
Perform Serial Dilutions in 100% DMSO:
-
It is best practice to perform your serial dilutions in 100% DMSO rather than in aqueous buffer.[4] This ensures the compound remains soluble throughout the dilution series.
-
For a 10-fold dilution series, add 10 µL of your stock to 90 µL of DMSO in the first well of a dilution plate. Mix thoroughly by pipetting up and down at least 10 times.[4][15]
-
Transfer 10 µL from the first well to the next well containing 90 µL of DMSO, and repeat.
-
-
Dilute into Final Assay Buffer:
-
From each well of your DMSO dilution plate, transfer a small, consistent volume (e.g., 1-2 µL) directly into the final assay wells containing your medium or buffer.
-
This "top-down" approach ensures that precipitation in high-concentration wells does not affect the accuracy of lower-concentration dilutions.[4]
-
Ensure the final DMSO concentration remains below 0.5% (and ideally below 0.1%) to avoid solvent-induced artifacts.[7]
-
Caption: Recommended serial dilution workflow.
Protocol 2: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) for Solubility Enhancement
This protocol describes how to prepare a formulation using cyclodextrins, a highly effective method for cell-based assays.[10]
Materials:
-
2-cyclopropylquinazolin-4(3H)-one DMSO stock solution (e.g., 20 mM)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Assay buffer or cell culture medium
-
Stir plate and magnetic stir bar
Procedure:
-
Prepare the Cyclodextrin Vehicle:
-
Prepare a 20% (w/v) solution of HP-β-CD in your final assay buffer. For example, dissolve 2 g of HP-β-CD powder in 10 mL of buffer.
-
Stir until the HP-β-CD is fully dissolved. This will be your "vehicle" solution.
-
-
Create the Drug-Cyclodextrin Complex:
-
Take your concentrated DMSO stock of the compound.
-
Slowly add the DMSO stock to the stirring cyclodextrin vehicle. A common ratio is 1 part DMSO stock to 9 parts cyclodextrin vehicle (e.g., 100 µL of 20 mM stock into 900 µL of 20% HP-β-CD solution).[16]
-
This creates a final solution where the compound is at 2 mM, the DMSO is at 10%, and the HP-β-CD is at 18%.
-
Allow the mixture to stir at room temperature for at least 1 hour to ensure complex formation.
-
-
Final Dilution into Assay:
-
This 2 mM drug-cyclodextrin solution now serves as your new, highly soluble stock.
-
You can now dilute this stock into your final assay medium. The presence of the cyclodextrin will keep the compound in solution even upon significant aqueous dilution.
-
Important: Remember to create a matching vehicle control for your experiments (e.g., 10% DMSO in 18% HP-β-CD solution, diluted to the same final concentration).
-
Frequently Asked Questions (FAQs)
Q: Can I just warm my aqueous buffer to get the compound to dissolve? A: While gentle warming can help dissolve a compound initially, it is a risky strategy.[3] As the solution cools to the assay temperature (e.g., 37°C or room temperature), the compound may precipitate out, leading to a supersaturated and unstable solution. This can cause inconsistent results.
Q: My DMSO stock solution is frozen. Does a freeze-thaw cycle affect solubility? A: Yes, repeated freeze-thaw cycles can be detrimental. DMSO is hygroscopic and can absorb atmospheric moisture, which reduces its solvating power for hydrophobic compounds, potentially causing precipitation within your stock solution over time.[14] It is best to aliquot your stock solution into single-use vials to minimize freeze-thaw cycles and moisture absorption.[7]
Q: What is the maximum concentration of DMSO my cells can tolerate? A: This is cell-line dependent, but a general rule of thumb is to keep the final concentration of DMSO at or below 0.5% (v/v), and ideally below 0.1%.[7] Concentrations above this can cause cellular stress, differentiation, or death, confounding your experimental results. Always run a vehicle control with the same final DMSO concentration as your treated samples.
Q: Are there alternatives to DMSO? A: Yes, other polar aprotic solvents like dimethylformamide (DMF) can be used, but they often have higher cellular toxicity. For some applications, co-solvents like ethanol or PEG 300 can be part of the formulation, but DMSO remains the most common and generally well-tolerated primary solvent for stock solutions.[9]
References
- BenchChem. (n.d.). Overcoming poor solubility of 4(3H)-quinazolinone compounds.
-
Aneesh, T. P., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. ResearchGate. Retrieved from [Link]
-
Ashour, A. (2013). Response to "How to deal with the poor solubility of tested compounds in MTT assay?". ResearchGate. Retrieved from [Link]
-
Katt, W. P. (2017). Response to "How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?". ResearchGate. Retrieved from [Link]
-
Popa, M. I., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
MDPI. (n.d.). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. Retrieved from [Link]
-
Zhang, P., et al. (n.d.). Quinazoline derivatives: synthesis and bioactivities. PubMed Central. Retrieved from [Link]
-
Biology LibreTexts. (2023). 1.8: Serial Dilutions and Standard Curve. Retrieved from [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PubMed Central. (n.d.). Retrieved from [Link]
-
Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PubMed Central. (2021). Retrieved from [Link]
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
Integra Biosciences. (2023). How to do serial dilutions (including calculations). Retrieved from [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. (n.d.). Retrieved from [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Retrieved from [Link]
-
MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved from [Link]
-
Henrik's Lab. (2023). How to prepare a Serial Dilution. YouTube. Retrieved from [Link]
- BenchChem. (n.d.). Minimizing ML418 precipitation in aqueous solutions.
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of some novel quinazolinone derivatives. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Retrieved from [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]
-
ACS Publications. (n.d.). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Retrieved from [Link]
-
Insoluble drug delivery strategies: review of recent advances and business prospects. PubMed Central. (n.d.). Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 13. Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients [mdpi.com]
- 14. ziath.com [ziath.com]
- 15. youtube.com [youtube.com]
- 16. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming Resistance to 2-Cyclopropylquinazolin-4(3H)-one and its Analogs
Welcome to the technical support center for researchers utilizing 2-cyclopropylquinazolin-4(3H)-one and related quinazolinone-based compounds. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the emergence of resistance in preclinical models. As drug development professionals, we understand that overcoming resistance is a critical hurdle. This resource synthesizes established principles of drug resistance with specific, actionable experimental guidance.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers encounter when working with 2-cyclopropylquinazolin-4(3H)-one and observing a decrease in its efficacy.
Q1: We are observing a reduced sensitivity to our 2-cyclopropylquinazolin-4(3H)-one derivative in our cancer cell line model. How can we confirm and quantify this resistance?
A1: A decrease in sensitivity, often manifesting as a reduced impact on cell viability or proliferation, is the primary indicator of potential resistance. To systematically confirm and quantify this, a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) is essential.
Initial Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure your stock solution of 2-cyclopropylquinazolin-4(3H)-one is fresh and has been stored under appropriate conditions (e.g., protected from light, at the recommended temperature). Compound degradation can mimic cellular resistance.
-
Cell Line Authentication: It is crucial to verify the identity of your cell line using Short Tandem Repeat (STR) profiling. Cell line misidentification or cross-contamination is a common source of unexpected experimental results.
-
Perform a Comparative Cell Viability Assay: Utilize a standard cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) to compare the dose-response curve of your potentially resistant cell line to the parental (sensitive) cell line. A significant rightward shift in the dose-response curve and a corresponding increase in the IC50 value for the resistant line provide quantitative evidence of resistance.
Data Presentation: IC50 Values for Parental and Resistant Cell Lines
| Cell Line | 2-Cyclopropylquinazolin-4(3H)-one IC50 (µM) | Fold Resistance |
| Parental Cancer Cell Line | 0.2 | 1 |
| Resistant Cancer Cell Line | 2.5 | 12.5 |
Q2: What are the most probable mechanisms of action for a 2-cyclopropylquinazolin-4(3H)-one compound?
A2: The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with several key cellular targets. For a 2-substituted quinazolinone, the most likely mechanisms of action fall into two primary categories:
-
Kinase Inhibition: Many quinazolinone derivatives are potent inhibitors of protein kinases. The specific kinase target is determined by the substitutions on the quinazolinone core. Prominent targets include members of the receptor tyrosine kinase family, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as intracellular kinases like Cyclin-Dependent Kinases (CDKs).[1][2] One study has specifically detailed the synthesis of 2-cyclopropyl quinazoline derivatives as potential inhibitors of the EGF receptor tyrosine kinase.[3]
-
Tubulin Polymerization Inhibition: Certain quinazolinone analogs have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[4][5]
Understanding the primary mechanism of action is the first step in diagnosing the mechanism of resistance.
Q3: What are the common molecular mechanisms that drive resistance to quinazolinone-based inhibitors?
A3: Resistance to targeted therapies, including those based on the quinazolinone scaffold, can be broadly categorized into three main areas:
-
On-Target Alterations: These are genetic changes in the drug's direct molecular target that reduce binding affinity. The most well-documented example for quinazoline-based EGFR inhibitors is the T790M "gatekeeper" mutation in the EGFR kinase domain.[6] This mutation sterically hinders the binding of the inhibitor without significantly compromising the kinase's enzymatic activity.
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by upregulating parallel signaling pathways that bypass the inhibited target. For instance, if 2-cyclopropylquinazolin-4(3H)-one inhibits EGFR, cells might amplify the MET receptor tyrosine kinase, which can then activate downstream signaling pathways like PI3K/AKT and MAPK, rendering the inhibition of EGFR ineffective.
-
Drug Efflux and Reduced Bioavailability: This involves mechanisms that reduce the intracellular concentration of the drug. A primary mechanism is the upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2), which actively pump the drug out of the cell.[7][8]
Part 2: Troubleshooting Guides
This section provides structured, step-by-step experimental workflows to identify the specific resistance mechanism at play in your model system.
Guide 1: Investigating On-Target Modifications
This guide is for situations where you hypothesize that a mutation in the target protein is responsible for the observed resistance.
Workflow Diagram: Investigating On-Target Modifications
Caption: Workflow to determine if on-target mutations are the cause of resistance.
Experimental Protocol: Target Gene Sequencing
-
Cell Culture: Culture both the parental (sensitive) and resistant cell lines to 80-90% confluency.
-
RNA Extraction: Isolate total RNA from both cell lines using a TRIzol-based method or a commercial kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.
-
PCR Amplification: Amplify the coding region of the putative target gene (e.g., the kinase domain of EGFR) from the cDNA using high-fidelity DNA polymerase.
-
DNA Sequencing: Send the purified PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the resistant cell line to the parental cell line and a reference sequence to identify any mutations.
Causality and Interpretation: If a mutation is identified in the resistant cell line that is absent in the parental line, particularly in a region known to be critical for inhibitor binding, this is strong evidence for on-target resistance. The functional consequence of the mutation can be confirmed by introducing it into the sensitive parental line via site-directed mutagenesis and re-evaluating the IC50.
Guide 2: Assessing Bypass Signaling Pathway Activation
This guide is for scenarios where no on-target mutations are found, or when resistance develops rapidly, suggesting a more dynamic adaptation.
Workflow Diagram: Assessing Bypass Signaling
Caption: Workflow to investigate the activation of bypass signaling pathways.
Experimental Protocol: Phospho-Receptor Tyrosine Kinase (RTK) Array
-
Cell Lysis: Lyse parental and resistant cells, with and without treatment with 2-cyclopropylquinazolin-4(3H)-one, using the lysis buffer provided with the phospho-RTK array kit.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Array Incubation: Incubate equal amounts of protein lysate with the membranes from the phospho-RTK array kit. These membranes are spotted with antibodies against various phosphorylated RTKs.
-
Detection: Detect the bound phosphorylated RTKs using a chemiluminescent substrate and imaging system.
-
Analysis: Compare the signal intensities between the parental and resistant cell lines to identify RTKs that are hyper-phosphorylated in the resistant cells.
Causality and Interpretation: A significant increase in the phosphorylation of an RTK (e.g., MET, AXL, HER2) in the resistant line, especially in the presence of the 2-cyclopropylquinazolin-4(3H)-one inhibitor, strongly suggests the activation of a bypass pathway. This can be validated by Western blotting for the specific phosphorylated protein and its downstream effectors (e.g., p-AKT, p-ERK).
Guide 3: Evaluating Drug Efflux via ABC Transporters
This guide is for investigating whether increased drug efflux is contributing to resistance.
Workflow Diagram: Evaluating Drug Efflux
Caption: Workflow to assess the role of ABC transporter-mediated drug efflux.
Experimental Protocol: Rhodamine 123 Efflux Assay (for P-gp)
-
Cell Seeding: Seed parental and resistant cells in a 96-well plate.
-
Dye Loading: Incubate the cells with Rhodamine 123, a fluorescent substrate of P-gp.
-
Wash and Incubate: Wash the cells to remove excess dye and incubate them in a dye-free medium.
-
Fluorescence Measurement: Measure the intracellular fluorescence at various time points using a plate reader.
-
Analysis: Compare the rate of fluorescence decrease between the parental and resistant lines. A faster decrease in the resistant cells indicates increased efflux.
-
Inhibitor Control: As a control, repeat the experiment in the presence of a known P-gp inhibitor (e.g., verapamil). The inhibitor should reduce the rate of efflux in the resistant cells.
Causality and Interpretation: If the resistant cells show a significantly faster efflux of the fluorescent substrate, which is reversible by a known ABC transporter inhibitor, it is strong evidence for this mechanism of resistance. This can be further confirmed by Western blotting to show increased protein expression of P-gp or BCRP.
Part 3: Strategies for Overcoming Resistance
Once a resistance mechanism has been identified, the following strategies can be employed.
Strategy 1: Combination Therapy to Target Bypass Pathways
If a bypass signaling pathway is activated, a synergistic combination of drugs can restore sensitivity.[9][10] The goal is to inhibit both the primary target and the compensatory pathway simultaneously.
Data Presentation: Synergistic Drug Combination
| Treatment | Parental IC50 (µM) | Resistant IC50 (µM) |
| 2-Cyclopropylquinazolin-4(3H)-one | 0.2 | 2.5 |
| MET Inhibitor (e.g., Crizotinib) | >10 | 1.5 |
| Combination (1:1 Ratio) | 0.1 | 0.3 |
Experimental Protocol: Combination Index (CI) Calculation
-
Determine IC50s: Establish the IC50 values for your 2-cyclopropylquinazolin-4(3H)-one and the inhibitor of the identified bypass pathway (e.g., a MET inhibitor) individually in both parental and resistant cell lines.
-
Combination Dosing: Treat the resistant cells with a matrix of concentrations of both drugs, keeping the ratio of the drugs constant (based on their individual IC50s).
-
Cell Viability Assay: Perform a cell viability assay after the treatment period.
-
Calculate CI: Use software such as CompuSyn to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Strategy 2: Co-administration with an Efflux Pump Inhibitor
If resistance is due to increased drug efflux, co-administration with an inhibitor of the specific ABC transporter can restore intracellular drug concentrations and therapeutic efficacy.
Experimental Protocol: Re-sensitization Assay
-
Select Inhibitor: Choose a known inhibitor for the identified transporter (e.g., verapamil for P-gp, Ko143 for BCRP).
-
Dose-Response with Inhibitor: Perform a dose-response experiment for your 2-cyclopropylquinazolin-4(3H)-one in the resistant cell line, both in the presence and absence of a fixed, non-toxic concentration of the efflux pump inhibitor.
-
Analyze IC50 Shift: A significant leftward shift in the IC50 curve and a decrease in the IC50 value in the presence of the efflux pump inhibitor confirms that this strategy can overcome the resistance.
Strategy 3: Rational Design of Next-Generation Inhibitors
In the case of on-target mutations, a long-term strategy involves the design and synthesis of new analogs of 2-cyclopropylquinazolin-4(3H)-one that can effectively bind to and inhibit the mutant protein. This is a significant medicinal chemistry effort but has been highly successful in the field of kinase inhibitors.[6]
References
-
Di, L. (2020). The impact of efflux transporters on drug absorption, distribution, and elimination. Acta Pharmaceutica Sinica B, 10(6), 974-984. [Link]
-
Robey, R. W., Pluchino, K. M., Hall, M. D., Fojo, A. T., Bates, S. E., & Gottesman, M. M. (2018). Revisiting the role of ABC transporters in multidrug resistance. Nature Reviews Cancer, 18(7), 452-464. [Link]
-
Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912. [Link]
-
Palmer, A. C., & Sorger, P. K. (2017). Combination cancer therapy can confer benefit via patient-to-patient variability without drug additivity or synergy. Cell, 171(7), 1678-1691.e13. [Link]
-
Mokhtari, R. B., Homayouni, T. S., Baluch, N., Morgatskaya, E., Kumar, S., Das, B., & Yeger, H. (2017). Combination therapy in combating cancer. Oncotarget, 8(23), 38022–38043. [Link]
-
Rocha, C. R. R., et al. (2021). Synergistic Drug Combinations for Cancer Treatment. Pharmaceuticals, 14(10), 999. [Link]
-
Mishra, S., et al. (2023). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 13(1), 1-16. [Link]
-
Al-Suhaimi, E. A., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(3), 698. [Link]
-
Sun, C., Wang, L., & Wang, J. (2018). A review on the progress of synergistic drug combinations for cancer therapy. Journal of Cancer, 9(16), 2829–2836. [Link]
-
Patel, H. M., et al. (2017). Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Bioorganic & Medicinal Chemistry, 25(10), 2829-2838. [Link]
-
International Journal of Scientific Research & Technology. (2025). Insilico Studies and Synthesis of New 2-Cycloproply Quinazoline Derivatives as Potential Anticancer Agents. International Journal of Scientific Research & Technology, 14(3). [Link]
-
Meck, C., et al. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. European Journal of Medicinal Chemistry, 97, 103-115. [Link]
-
Wu, C. P., Hsieh, C. H., & Wu, P. E. (2019). Proteomics of cancer cell lines resistant to microtubule stabilizing agents. Journal of Proteomics, 192, 22-32. [Link]
-
Al-Obeidi, F. A., et al. (2023). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors. Molecules, 28(3), 1335. [Link]
-
Chen, K. C., et al. (2021). Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions. Nature Biotechnology, 39(8), 962-970. [Link]
-
Unzue, A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18816. [Link]
-
Kamal, A., et al. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. European Journal of Medicinal Chemistry, 101, 531-540. [Link]
-
International Journal of Scientific Research & Technology. (2025). Insilico Studies and Synthesis of New 2-Cycloproply Quinazoline Derivatives as Potential Anticancer Agents. International Journal of Scientific Research & Technology. [Link]
-
Wang, D., et al. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(19), 6688. [Link]
-
Patel, H., et al. (2017). Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Bioorganic & Medicinal Chemistry, 25(10), 2829-2838. [Link]
Sources
- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]
- 6. Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming Multidrug Resistance (MDR): Design, Biological Evaluation and Molecular Modelling Studies of 2,4‐Substituted Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4,6-Substituted Quinazolines with Extraordinary Inhibitory Potency toward ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic Drug Combinations Promote the Development of Resistance in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic drug combinations improve therapeutic selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of 2-cyclopropylquinazolin-4(3H)-one in solution
Welcome to the dedicated technical support center for 2-cyclopropylquinazolin-4(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on enhancing the stability of this compound in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experimental work.
Introduction: The Stability Challenge
2-Cyclopropylquinazolin-4(3H)-one is a promising heterocyclic compound, and like many quinazolinone derivatives, it is recognized for the general stability of its core structure.[1] However, when working with this molecule in solution, its limited aqueous solubility and potential for chemical degradation under various experimental conditions can present significant hurdles. This guide provides a systematic approach to identifying and resolving these stability issues, ensuring the integrity and reproducibility of your research.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and stability of 2-cyclopropylquinazolin-4(3H)-one.
Q1: My 2-cyclopropylquinazolin-4(3H)-one won't dissolve in my aqueous buffer. What should I do?
A1: This is a very common issue. The quinazolinone scaffold is often associated with poor water solubility.[2] Your first step should be to prepare a concentrated stock solution in a water-miscible organic solvent.[3]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most common and effective choice. For particularly resistant compounds, gentle warming (37-50°C) or ultrasonication can be employed to aid dissolution in DMSO.[3]
-
Dilution Strategy: When diluting the DMSO stock into your aqueous buffer, do so dropwise while vortexing or stirring vigorously to minimize immediate precipitation. This phenomenon, known as "precipitation upon dilution," occurs when the compound rapidly leaves the soluble organic environment for the less favorable aqueous one.[3]
Q2: I've successfully dissolved the compound in DMSO, but it precipitates when I add it to my cell culture medium or assay buffer. How can I prevent this?
A2: This is a classic case of "precipitation upon dilution" and indicates that the final concentration in the aqueous medium exceeds the compound's thermodynamic solubility limit. Here are several strategies to overcome this:[3]
-
Reduce Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.
-
Introduce a Co-solvent: Incorporating a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) in your final aqueous solution can significantly increase the solubility of your compound.[3]
-
Utilize Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants such as Polysorbate 80 (Tween® 80) can form micelles that encapsulate the hydrophobic compound, thereby keeping it in solution.[3]
-
Employ Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing solubility.[3][4] Pre-incubating your compound with HP-β-CD before final dilution is often an effective strategy.
Q3: How does pH affect the stability and solubility of 2-cyclopropylquinazolin-4(3H)-one?
A3: The 4(3H)-quinazolinone structure contains basic nitrogen atoms, making its derivatives' solubility highly dependent on pH.[3]
-
Acidic pH: At a lower, more acidic pH, the nitrogen atoms can become protonated (ionized), which generally leads to a significant increase in aqueous solubility.
-
Neutral to Basic pH: Conversely, as the pH increases towards neutral and basic, the compound is typically in its less soluble, non-ionized form.
-
Practical Implication: Adjusting the pH of your buffer system can be a powerful tool to enhance solubility. However, you must ensure that the chosen pH does not compromise the compound's chemical stability or the integrity of your biological assay.[3][4]
Q4: My stock solution in DMSO shows precipitation after being stored at -20°C. Is the compound degrading?
A4: While degradation is a possibility, it is more likely that the compound's solubility in DMSO is temperature-dependent. Many compounds are less soluble at lower temperatures and will crystallize or precipitate out of solution upon freezing.
-
Recommended Action: Before each use, allow the stock solution to thaw completely to room temperature. Then, warm it gently (e.g., in a 37°C water bath) and vortex thoroughly to ensure the compound is fully redissolved. Visually inspect the solution for any particulate matter before making your dilutions. If stability at room temperature is confirmed, storing the DMSO stock at ambient temperature might be a better option to avoid freeze-thaw cycles.[3]
Part 2: Troubleshooting Guide: Degradation in Solution
If you suspect your compound is chemically degrading over time, this guide will help you diagnose and mitigate the issue.
| Observation / Problem | Probable Cause(s) | Recommended Solution(s) & Rationale |
| Loss of Potency in Assays Over Time | Hydrolytic Degradation: The lactam bond in the quinazolinone ring can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. | 1. pH Control: Maintain the pH of your solution within a stable range (typically near neutral, e.g., pH 6-8) using a suitable buffer system (e.g., phosphate, citrate).[4] Perform a pH-rate profile study to identify the pH of maximum stability. 2. Aprotic Solvents: For long-term storage, use anhydrous aprotic solvents like DMSO or DMF. |
| Discoloration of Solution (e.g., Yellowing) | Oxidative Degradation: The quinazolinone ring or the cyclopropyl group may be susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or trace metal ions. | 1. Use Antioxidants: Add antioxidants to your formulation. Chelating agents like EDTA can sequester metal ions that catalyze oxidation.[4] 2. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[4] 3. Amber Vials: Protect the solution from light by using amber vials or by wrapping containers in aluminum foil.[4] |
| Appearance of New Peaks in HPLC Analysis | Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to the formation of degradants. | 1. Light Protection: As with oxidation, strictly limit light exposure during all handling and storage steps. Use low-actinic glassware. 2. Photostability Testing: Conduct formal photostability studies (e.g., ICH Q1B guidelines) to understand the compound's sensitivity to light and to develop appropriate handling procedures. |
Part 3: Experimental Protocols & Workflows
Protocol 1: Basic Solubility Assessment
This protocol provides a step-by-step method to determine the approximate solubility of 2-cyclopropylquinazolin-4(3H)-one in various solvent systems.
-
Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different solvent system (e.g., water, PBS pH 7.4, 5% DMSO in PBS, 10% HP-β-CD in water).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent (e.g., acetonitrile or methanol), and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV or LC-MS.
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is essential to understand the potential degradation pathways and to develop a stability-indicating analytical method.
// Nodes start [label="Prepare Stock Solution\nin Acetonitrile/Water", fillcolor="#F1F3F4", fontcolor="#202124"];
// Stress Conditions acid [label="Acid Hydrolysis\n(e.g., 0.1M HCl, 60°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; base [label="Base Hydrolysis\n(e.g., 0.1M NaOH, 60°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxidation [label="Oxidation\n(e.g., 3% H2O2, RT)", fillcolor="#FBBC05", fontcolor="#202124"]; thermal [label="Thermal Stress\n(e.g., 80°C in solution)", fillcolor="#FBBC05", fontcolor="#202124"]; photo [label="Photolytic Stress\n(UV/Vis light, ICH Q1B)", fillcolor="#FBBC05", fontcolor="#202124"];
// Analysis analysis [label="Analyze all samples by\nHPLC-UV/MS at t=0, 2, 4, 8, 24h", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Outcome outcome [label="Identify Degradants\nEstablish Degradation Profile\nValidate Stability-Indicating Method", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> {acid, base, oxidation, thermal, photo} [label="Expose aliquots to\nstress conditions"]; {acid, base, oxidation, thermal, photo} -> analysis; analysis -> outcome; } } Caption: Workflow for a forced degradation study.
Logical Relationship: Solubility Enhancement Strategies
The selection of a solubility enhancement strategy depends on the experimental context, moving from simple to more complex formulation approaches.
// Nodes problem [label="Poor Aqueous Solubility", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Step 1: Simple Solubilization\n- Use Organic Stock (DMSO)\n- Optimize Dilution Technique", fillcolor="#F1F3F4", fontcolor="#202124"]; step2 [label="Step 2: Formulation Adjustment\n- pH Modification\n- Add Co-solvents (e.g., Ethanol, PEG)", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Step 3: Advanced Formulation\n- Add Surfactants (e.g., Tween® 80)\n- Use Complexing Agents (e.g., Cyclodextrins)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; goal [label="Stable Solution for Assay", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges problem -> step1 [label="Initial Approach"]; step1 -> step2 [label="If precipitation persists"]; step2 -> step3 [label="For highly insoluble cases"]; step3 -> goal; step2 -> goal [style=dashed]; step1 -> goal [style=dashed]; } } Caption: Decision tree for enhancing solubility.
References
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central. (2024-12-06).
- Strategies to enhance pharmaceutical formul
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Overcoming poor solubility of 4(3H)-quinazolinone compounds. Benchchem.
- Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
- Strategies for Resolving Stability Issues in Drug Formul
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.
- Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry.
- Quinazolinones, the Winning Horse in Drug Discovery. MDPI. (2023-01-18).
- Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. NIH.
- A review on quinazolinone and its derivatives with diverse biological activities. World Journal of Pharmacy and Pharmaceutical Sciences.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. (2024-02-16).
- Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
- Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
- Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.
Sources
Technical Support Center: Proactively Addressing Off-Target Effects of 2-Cyclopropylquinazolin-4(3H)-one and Its Analogs
Introduction: The 2-cyclopropylquinazolin-4(3H)-one scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein families, most notably kinases.[1][2][3][4][5] Its rigid, planar structure and hydrogen bonding capabilities make it an excellent pharmacophore. However, these same features can lead to unintended interactions with other proteins, resulting in off-target effects that can confound experimental results and introduce toxicity.
This guide is designed for researchers, scientists, and drug development professionals to proactively identify, troubleshoot, and mitigate potential off-target effects associated with this class of compounds. Our approach is rooted in a systematic, tiered strategy, moving from broad, predictive methods to specific, validated experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
Here, we address common initial queries and concerns that researchers might have when working with 2-cyclopropylquinazolin-4(3H)-one and related compounds.
Q1: My compound is showing unexpected cellular toxicity or a phenotype that doesn't align with its intended target. Could this be an off-target effect?
A1: Absolutely. Discrepancies between the expected and observed phenotype are a classic indicator of off-target activity. This could manifest as cytotoxicity at concentrations where the on-target effect should be minimal, or the activation/inhibition of unexpected signaling pathways. It's crucial to validate that the observed phenotype is a direct result of on-target inhibition and not an unintended interaction.
Q2: What are the most common off-targets for quinazolinone-based inhibitors?
A2: Due to their structural similarity to the ATP-binding pocket of kinases, the most common off-targets for quinazolinone derivatives are other kinases.[6][7][8][9][10] The human kinome is extensive, and even subtle structural similarities can lead to cross-reactivity. Other potential off-targets include GPCRs, ion channels, and metabolic enzymes like Cytochrome P450s (CYPs).[11][12][13]
Q3: How can I quickly get an idea of the potential off-target liabilities of my compound?
A3: A good first step is in silico profiling.[14][15][16] There are numerous computational tools and platforms, some of which are publicly available, that can predict potential off-target interactions based on the chemical structure of your compound.[17][18][19][20][21] While not a substitute for experimental validation, these tools can provide a valuable roadmap for subsequent in vitro screening.
Q4: I've identified a potential off-target. What's the best way to confirm this interaction in a cellular context?
A4: The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement in intact cells.[22][23][24][25][26] This method relies on the principle that a protein's thermal stability increases upon ligand binding. By observing a thermal shift in the suspected off-target protein in the presence of your compound, you can gain direct evidence of a cellular interaction.
Part 2: A Tiered Troubleshooting Guide to Identify and Mitigate Off-Target Effects
This section provides a structured, multi-tiered approach to systematically investigate and address off-target effects.
Tier 1: Initial Assessment & In Silico Profiling
The goal of this initial tier is to generate a hypothesis-driven list of potential off-targets with minimal resource expenditure.
Rationale: Before embarking on extensive and costly in vitro screening, computational methods can rapidly scan large databases of protein structures and known ligand interactions to predict the most likely off-targets for your 2-cyclopropylquinazolin-4(3H)-one analog.[14][15][16]
Workflow:
-
Utilize Multiple Prediction Platforms: Employ a combination of ligand-based and structure-based in silico tools to broaden the scope of your search. Examples include public databases like ChEMBL and commercial platforms that offer predictive services.
-
Analyze the Predictions: Look for consensus predictions across different platforms. Pay close attention to proteins that are highly expressed in your experimental cell line or tissue of interest.
-
Prioritize Based on Biological Plausibility: Consider the known biology of the predicted off-targets. Could an interaction with this protein plausibly explain your unexpected phenotype?
Tier 2: Broad In Vitro Profiling
This tier involves screening your compound against panels of known biological targets to experimentally identify off-target interactions.
Rationale: In vitro safety pharmacology panels provide a cost-effective way to screen for liabilities against a wide range of targets known to be associated with adverse drug reactions.[11][12][13][27][28]
Recommended Screening Panels:
| Panel Type | Description | Key Targets |
| Kinome Profiling | Assesses the selectivity of your compound against a broad range of human kinases. This is the most critical panel for quinazolinone-based compounds.[6][7][8][9][10] | >300 human kinases, including tyrosine and serine/threonine kinases. |
| Safety Pharmacology Panel | A broad panel covering major target classes implicated in adverse drug events.[11][12][13][27][28] | GPCRs, ion channels (including hERG), transporters, and various enzymes. |
| CYP Inhibition Panel | Evaluates the potential for your compound to inhibit major Cytochrome P450 isoforms, which can lead to drug-drug interactions.[13] | CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4. |
Experimental Workflow Diagram:
Caption: On-target vs. off-target effects on signaling pathways.
Tier 4: Mitigation through Medicinal Chemistry
Once an off-target has been confirmed, medicinal chemistry efforts can be employed to design it out.
Strategies:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test a focused library of analogs to understand which structural features are responsible for the off-target activity.
-
Structure-Based Design: If a crystal structure of the off-target protein is available, use computational docking to guide the design of new analogs that disrupt the binding to the off-target while maintaining affinity for the on-target.
-
Scaffold Hopping: In some cases, it may be necessary to move to a different chemical scaffold to achieve the desired selectivity profile.
By following this systematic and evidence-based approach, researchers can confidently identify, understand, and mitigate the off-target effects of 2-cyclopropylquinazolin-4(3H)-one and its derivatives, ultimately leading to the development of more selective and effective chemical probes and therapeutic candidates.
References
-
Specialized In Vitro Safety Pharmacology Profiling Panels - Eurofins Discovery. [Link]
-
In Vitro Safety Panel I Binding & Functional Assays - Pharmaron. [Link]
-
Kinome Profiling Service | MtoZ Biolabs. [Link]
-
Safety Pharmacology Services - ICE Bioscience. [Link]
-
Kinase Panel Screening and Profiling Service - Reaction Biology. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. [Link]
-
Kinetic Insights with AssayQuant's Fully Automated KinSight™ Kinome Profiling Services - BioSpace. [Link]
-
Kinome Profiling - Oncolines B.V. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
-
Computational Tools and Resources for CRISPR/Cas Genome Editing - Oxford Academic. [Link]
-
In Vitro Safety Pharmacology Services - Reaction Biology. [Link]
-
Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. [Link]
-
Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang. [Link]
-
Advancing CRISPR Technology with Accurate Off-Target Predictions Using RNA-DNA Interaction Fingerprints - Bridge Informatics. [Link]
-
Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals | Semantic Scholar. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI. [Link]
-
Tools and software packages related to finding off-target sites. - ResearchGate. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - NIH. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. [Link]
-
Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. [Link]
-
CETSA. [Link]
-
Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and t. [Link]
-
New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC - NIH. [Link]
-
Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - MDPI. [Link]
-
Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - NIH. [Link]
-
Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH. [Link]
-
The precision paradox: Off-target effects in gene editing | Drug Discovery News. [Link]
-
Anti-CRISPR proteins decrease off-target side effects of CRISPR-Cas9 - Berkeley News. [Link]
-
Off-target interactions in the CRISPR-Cas9 Machinery: mechanisms and outcomes. [Link]
-
How to Reduce Off-Target Effects of Genome Editing - YouTube. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repository.unar.ac.id [repository.unar.ac.id]
- 3. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 9. Kinetic Insights with AssayQuant's Fully Automated KinSight™ Kinome Profiling Services - BioSpace [biospace.com]
- 10. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 11. pharmaron.com [pharmaron.com]
- 12. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 15. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
- 16. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tools for sgRNA Target Finding and Evaluation, and Prediction of Off-Target Effects - Creative Biogene [creative-biogene.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR | Huang | Computational Molecular Biology [bioscipublisher.com]
- 20. bridgeinformatics.com [bridgeinformatics.com]
- 21. researchgate.net [researchgate.net]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. news-medical.net [news-medical.net]
- 26. CETSA [cetsa.org]
- 27. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 28. wuxibiology.com [wuxibiology.com]
Validation & Comparative
A Comparative Analysis of 2-Cyclopropylquinazolin-4(3H)-one and Other 2-Substituted Quinazolinone Analogs: A Guide for Researchers
The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This guide provides a detailed comparison of 2-cyclopropylquinazolin-4(3H)-one with other key 2-substituted quinazolinone analogs, offering insights into their synthesis, biological activities, and structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced impact of substitutions at the 2-position on the pharmacological profile of this versatile heterocycle.
The Quinazolin-4(3H)-one Core: A Privileged Scaffold
The quinazolin-4(3H)-one nucleus, a fusion of a benzene ring and a pyrimidinone ring, is a versatile pharmacophore that has given rise to a multitude of compounds with diverse biological activities. These include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The substitutions at the 2 and 3-positions are particularly crucial in modulating the biological activity of these compounds, allowing for the fine-tuning of their potency and selectivity.[4]
Synthesis of 2-Substituted Quinazolin-4(3H)-ones: A General Overview
A common and efficient method for the synthesis of 2-substituted quinazolin-4(3H)-ones involves the condensation of anthranilamide with an appropriate aldehyde. This reaction is often carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) under heating.[1]
Experimental Protocol: General Synthesis of 2-Substituted Quinazolin-4(3H)-ones
Objective: To synthesize a 2-substituted quinazolin-4(3H)-one derivative.
Materials:
-
Anthranilamide
-
Substituted aldehyde (e.g., cyclopropanecarbaldehyde, benzaldehyde, acetaldehyde)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve anthranilamide (1 equivalent) in a minimal amount of DMSO.
-
Add the desired substituted aldehyde (1.1 equivalents) to the solution.
-
Heat the reaction mixture at 100-120 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-substituted quinazolin-4(3H)-one.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
A Comparative Look at 2-Substituted Quinazolinones
2-Cyclopropylquinazolin-4(3H)-one: A Focus on a Unique Moiety
The introduction of a cyclopropyl group at the 2-position of the quinazolinone core is of significant interest due to the unique conformational and electronic properties of the cyclopropyl ring. This small, strained ring can act as a "bioisostere" for a phenyl ring or a double bond, potentially influencing binding affinity and metabolic stability.
Based on structure-activity relationship (SAR) studies of other 2-alkyl quinazolinones, it can be inferred that the 2-cyclopropyl substituent is likely to confer a distinct pharmacological profile. The compact and lipophilic nature of the cyclopropyl group may enhance membrane permeability and interaction with hydrophobic pockets in target proteins.
2-Methylquinazolin-4(3H)-one: A Foundational Analog
The 2-methyl substituted quinazolinone is one of the simplest analogs and has been extensively studied. It serves as a valuable benchmark for understanding the impact of small alkyl substitutions.
Biological Activities:
-
Antiviral: 2-Methylquinazolin-4(3H)-one has shown significant antiviral activity against the influenza A virus, reducing lung index and the expression of pro-inflammatory molecules in mice.[5]
-
Anti-inflammatory and Analgesic: Derivatives of 2-methyl-quinazolin-4(3H)-one have demonstrated notable anti-inflammatory and analgesic properties.[6]
-
Antimicrobial: Various 2-methyl quinazolinone derivatives exhibit significant antibacterial and antifungal activities.[6]
2-Phenylquinazolin-4(3H)-one: The Aromatic Counterpart
The 2-phenyl substituted quinazolinones represent a class of compounds where an aromatic moiety is directly attached to the core. This substitution significantly influences the molecule's overall shape, and electronic properties, and potential for π-π stacking interactions with biological targets.
Biological Activities:
-
Anticancer: Numerous 2-phenylquinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anticancer activity, with some compounds showing potent cytotoxic effects against various cancer cell lines.[7]
-
Anti-inflammatory and Analgesic: This class of compounds has also been investigated for its anti-inflammatory and analgesic potential, with several derivatives showing promising activity.[1]
-
Antimicrobial: 2-Phenylquinazolin-4(3H)-one derivatives have been reported to possess antibacterial and antifungal properties.[8]
Comparative Performance and Experimental Data
The following table summarizes the reported biological activities of various 2-substituted quinazolin-4(3H)-one derivatives, providing a basis for comparison. It is important to note the absence of direct experimental data for 2-cyclopropylquinazolin-4(3H)-one in the current literature.
| 2-Substituent | Biological Activity | Key Findings | Reference(s) |
| Cyclopropyl | Predicted: Anticancer, Antimicrobial | The cyclopropyl group is present in more complex quinazoline derivatives with dual BCRP and P-gp inhibitory activity. Its compact, lipophilic nature suggests potential for favorable interactions with biological targets. | |
| Methyl | Antiviral, Anti-inflammatory, Analgesic, Antimicrobial | Demonstrates significant in vitro and in vivo activity against influenza A virus.[5] Derivatives show potent anti-inflammatory and antimicrobial effects.[6] | [5][6] |
| Phenyl | Anticancer, Anti-inflammatory, Analgesic, Antimicrobial | Derivatives exhibit potent cytotoxicity against various cancer cell lines.[7] Shows promising anti-inflammatory and antimicrobial activities.[1][8] | [1][7][8] |
| Amino | Antibacterial | Derivatives show potent activity against methicillin-resistant Staphylococcus aureus (MRSA). | |
| Mercapto | Anticancer, Anti-inflammatory | Derivatives exhibit antitumor activity and potent COX-2 inhibition. |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of 2-substituted quinazolinones is intricately linked to the nature of the substituent at the 2-position.
Caption: Structure-Activity Relationship of 2-Substituted Quinazolinones.
-
Small Alkyl Groups (e.g., Methyl): Generally lead to compounds with a broad spectrum of activity, including antiviral and anti-inflammatory effects. Their small size allows them to fit into various binding pockets.
-
Aromatic Groups (e.g., Phenyl): The presence of an aromatic ring can facilitate π-π stacking interactions with aromatic residues in target proteins, often leading to potent anticancer activity.
-
Hydrogen-Bonding Groups (e.g., Amino): The introduction of groups capable of hydrogen bonding can enhance interactions with polar residues in the active site of enzymes, which is often observed in potent antibacterial agents.
-
Cyclopropyl Group: As a small, rigid, and lipophilic group, the cyclopropyl moiety can offer a unique combination of steric and electronic properties. It can enhance binding to hydrophobic pockets while maintaining a more constrained conformation compared to a flexible alkyl chain. This can lead to improved potency and selectivity. While direct evidence is lacking, its role in complex quinazoline derivatives suggests it is a promising substituent for future exploration.
Conclusion and Future Directions
This guide has provided a comparative overview of 2-cyclopropylquinazolin-4(3H)-one and other key 2-substituted analogs. While 2-methyl and 2-phenyl quinazolinones are well-characterized with a range of biological activities, the pharmacological profile of 2-cyclopropylquinazolin-4(3H)-one remains largely unexplored.
Based on the principles of SAR and the known activities of related compounds, it is reasonable to hypothesize that 2-cyclopropylquinazolin-4(3H)-one will possess significant biological activity, potentially in the anticancer and antimicrobial arenas. The unique properties of the cyclopropyl ring may confer advantages in terms of potency, selectivity, and metabolic stability.
Future research should focus on the synthesis and comprehensive biological evaluation of 2-cyclopropylquinazolin-4(3H)-one to validate these predictions. Such studies will not only elucidate the specific contributions of the cyclopropyl moiety but also pave the way for the development of novel and potent therapeutic agents based on the versatile quinazolin-4(3H)-one scaffold.
References
- Alagarsamy, V., et al. (2018). Quinazolinone and its derivatives: A review on pharmacological activities. International Journal of Pharmaceutical Sciences and Research, 9(8), 3105-3121.
- Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637.
- Bhat, M. A., et al. (2021). 2-Methyl-quinazolin-4(3H)-one derivatives: A comprehensive review on its synthesis and pharmacological activities. Journal of the Indian Chemical Society, 98(9), 100115.
- Hameed, A., et al. (2019). Quinazolinone and Quinazoline Derivatives as Potential Anticancer Agents. Current Pharmaceutical Design, 25(3), 269-283.
- Khan, I., et al. (2015). Synthesis, antimicrobial and cytotoxic activity of some novel 2-phenyl-quinazolin-4(3H)-one derivatives. Journal of the Chemical Society of Pakistan, 37(1), 131-138.
- Raghavendra, N. M., et al. (2005). Synthesis and biological activity of some substituted 2-phenyl-quinazolin-4-ones. Asian Journal of Chemistry, 17(1), 57-65.
- Saeedi, M., et al. (2019). Quinazolinone and quinazoline derivatives as promising anticancer agents: A review. Archives of Pharmacal Research, 42(4), 295-310.
- Sharma, P. C., et al. (2013). A review on synthesis and pharmacological activities of quinazolinone derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(Suppl 2), 103-112.
- Wang, Y., et al. (2022). Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice. Molecules, 27(22), 7857.
- Zareef, M., et al. (2007). Synthesis and antibacterial activity of some new 2-substituted-quinazolin-4-(3H)-ones. Journal of the Chinese Chemical Society, 54(2), 483-488.
- Abdel Gawad, N. M., et al. (2010). Synthesis and antitumor activity of some 2, 3-disubstituted quinazolin-4(3H)-ones and 4, 6- disubstituted- 1, 2, 3, 4-tetrahydroquinazolin-2H-ones. European Journal of Medicinal Chemistry, 45(12), 6058-6067.
- Al-Omar, M. A., et al. (2010). Substituted Quinazolines and Structurally Related Compounds as Potential Antitumor Agents. Molecules, 15(10), 7137-7151.
- Bawa, S., & Kumar, S. (2010). Synthesis and antimicrobial activity of some new 2,3-disubstituted-4(3H)-quinazolinone derivatives. Indian Journal of Chemistry - Section B, 49B(1), 109-114.
- Jatav, V., et al. (2008). Synthesis and antimicrobial activity of some new 3-(substituted-phenyl)-2-(substituted-phenyl-amino)-4(3H)-quinazolinones. Journal of the Indian Chemical Society, 85(1), 101-104.
- Kumar, A., et al. (2012). Synthesis and in vitro antimicrobial evaluation of some new 2,3-disubstituted quinazolin-4(3H)-ones. Bioorganic & Medicinal Chemistry Letters, 22(1), 540-544.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazolinones, the Winning Horse in Drug Discovery | MDPI [mdpi.com]
- 5. Therapeutic Potential of 2-Methylquinazolin-4(3H)-one as an Antiviral Agent against Influenza A Virus-Induced Acute Lung Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
The Unseen Potential: A Comparative Analysis of 2-Cyclopropylquinazolin-4(3H)-one's Anticancer Activity
In the relentless pursuit of novel anticancer therapeutics, the quinazolinone scaffold has emerged as a privileged structure, forming the backbone of several clinically approved drugs.[1][2] Modifications at the 2-position of the quinazolin-4(3H)-one core have been a fertile ground for modulating pharmacological activity, leading to potent inhibitors of key oncogenic pathways.[2][3] While extensive research has focused on 2-aryl and 2-heteroaryl substituted quinazolinones, the potential of smaller, conformationally constrained substituents like the cyclopropyl group remains an area of significant untapped potential. This guide provides a comparative analysis of the projected anticancer activity of 2-cyclopropylquinazolin-4(3H)-one, drawing upon experimental data from structurally related analogs and established structure-activity relationships (SAR).
The Quinazolinone Core: A Versatile Platform in Oncology
The quinazolinone nucleus, a fusion of benzene and pyrimidine rings, offers a unique combination of structural rigidity and synthetic tractability.[1] This has allowed for the development of a diverse library of derivatives targeting various hallmarks of cancer.[1] Notably, quinazolinone-based drugs have been successful as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), and as disruptors of microtubule dynamics through tubulin polymerization inhibition.[2][4]
Comparative Anticancer Activity: Projecting the Efficacy of the 2-Cyclopropyl Moiety
While direct experimental data for 2-cyclopropylquinazolin-4(3H)-one is not extensively reported in publicly available literature, we can infer its potential activity by analyzing the performance of analogs with different 2-position substituents. The following table summarizes the cytotoxic activity (IC50 values) of various 2-substituted quinazolin-4(3H)-ones against a panel of human cancer cell lines. This comparative data provides a framework for postulating the efficacy of the cyclopropyl analog.
| Compound ID/Series | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical | Cyclopropyl | MCF-7 (Breast) | - | - |
| Hypothetical | Cyclopropyl | HCT-116 (Colon) | - | - |
| Hypothetical | Cyclopropyl | HepG2 (Liver) | - | - |
| Compound 17 | 2-(2-methoxyphenyl) | Multiple cell lines | Potent activity reported | [2] |
| 2-Styrylquinazolin-4(3H)-one | 2-styryl | HT29 (Colon) | <1 | [5] |
| 2-(Naphthalen-1-yl) | 2-(naphthalen-1-yl) | HT29 (Colon) | 0.02 | [5] |
| Compound 6 | 2-(substituted phenyl) | Jurkat (Leukemia) | Selective potent activity | [3] |
| Compound 17 | 2-(substituted phenyl) | Jurkat & NB4 (Leukemia) | < 5 | [3] |
| Compound 5d | 2-(substituted urea) | HCT-116, HePG2, Hela, MCF-7 | 2.39 - 8.94 | [6] |
Analysis of Structure-Activity Relationships (SAR):
The data from these analogs suggest that the nature of the 2-substituent is a critical determinant of anticancer potency. Aromatic and extended conjugated systems at the 2-position often confer significant cytotoxic activity.[2][5] The high potency of the 2-naphthyl and 2-styryl analogs suggests that a hydrophobic pocket in the target protein favorably accommodates these larger groups.
The cyclopropyl group, while small, introduces unique stereoelectronic properties. Its rigid, three-membered ring structure can act as a "bioisostere" for a double bond or a small phenyl ring, potentially fitting into similar binding pockets. Furthermore, the cyclopropyl ring can participate in favorable hydrophobic interactions and its unique electronic nature may influence the overall conformation and target engagement of the molecule. It is plausible that the cyclopropyl moiety could position the quinazolinone core optimally for interaction with its biological target.
Predicted Mechanisms of Action: Targeting the Pillars of Cancer Progression
Based on the known mechanisms of 2-substituted quinazolinones, 2-cyclopropylquinazolin-4(3H)-one is likely to exert its anticancer effects through one or both of the following pathways:
EGFR Tyrosine Kinase Inhibition
Many 2-substituted quinazolinones function as ATP-competitive inhibitors of EGFR, a key driver of proliferation and survival in many cancers.[4] The quinazolinone scaffold mimics the adenine portion of ATP, binding to the hinge region of the kinase domain. The 2-substituent extends into a hydrophobic pocket, and variations in this group can significantly impact binding affinity and selectivity.
Diagram of the EGFR Signaling Pathway
Caption: Predicted inhibition of the EGFR signaling pathway.
The compact nature of the cyclopropyl group could allow for a snug fit within the hydrophobic pocket of the EGFR kinase domain, potentially leading to potent inhibition.
Tubulin Polymerization Inhibition
Another well-established mechanism for quinazolinone derivatives is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[7] These compounds often bind to the colchicine binding site on β-tubulin, preventing the assembly of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[3]
Diagram of Tubulin Polymerization Inhibition
Caption: Mechanism of cell cycle arrest via tubulin inhibition.
The structure of 2-cyclopropylquinazolin-4(3H)-one could be favorable for binding to the colchicine site, with the cyclopropyl group potentially making key hydrophobic contacts within the binding pocket.
Experimental Protocols for Evaluation
To empirically determine the anticancer activity of 2-cyclopropylquinazolin-4(3H)-one and validate these hypotheses, a series of well-established in vitro assays are essential.
Cell Viability Assay (MTT Assay)
This assay is a fundamental first step to assess the cytotoxic effect of a compound on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 2-cyclopropylquinazolin-4(3H)-one in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of the compound on the progression of the cell cycle.
Principle: Cells are stained with a fluorescent dye that intercalates into the DNA. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with 2-cyclopropylquinazolin-4(3H)-one at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of tubulin polymerization inhibition.
Apoptosis Assay by Annexin V/PI Staining
This assay quantifies the induction of apoptosis (programmed cell death).
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
Protocol:
-
Cell Treatment: Treat cells with 2-cyclopropylquinazolin-4(3H)-one at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Experimental Workflow Diagram
Caption: A typical workflow for evaluating a novel anticancer compound.
Conclusion and Future Directions
While direct experimental evidence remains to be established, a comparative analysis based on the extensive body of research on 2-substituted quinazolin-4(3H)-ones suggests that 2-cyclopropylquinazolin-4(3H)-one is a promising candidate for anticancer drug discovery. Its unique structural and electronic properties may enable potent inhibition of key cancer targets such as EGFR and tubulin. The detailed experimental protocols provided herein offer a clear roadmap for the comprehensive evaluation of this and other novel quinazolinone derivatives. Future research should focus on the synthesis and rigorous biological testing of 2-cyclopropylquinazolin-4(3H)-one to validate its therapeutic potential and to further elucidate the nuanced structure-activity relationships of this versatile scaffold.
References
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]
-
Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). [Link]
-
Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents. [Link]
-
Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. [Link]
-
Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]
-
Some new quinazolin-4(3 H)-one derivatives, synthesis and antitumor activity. [Link]
-
Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. [Link]
-
Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. [Link]
-
Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. [Link]
-
Six dose growth inhibition percent and IC 50 values of the test compounds against HepG2 cell line. [Link]
-
Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. [Link]
-
Full article: Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. [Link]
-
New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. [Link]
-
Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. [Link]
Sources
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities [mdpi.com]
- 3. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validating the target of 2-cyclopropylquinazolin-4(3H)-one in cancer cells
As a Senior Application Scientist in the field of oncology drug discovery, I've witnessed firsthand the critical importance of rigorous target validation. It's the bedrock upon which successful therapeutic development is built. A compound's journey from a promising hit in a screen to a clinical candidate is fraught with potential pitfalls, and a poorly validated target is a common and costly reason for failure.
This guide is designed for researchers, scientists, and drug development professionals who are navigating the complex process of validating the molecular target of a novel compound. We will use 2-cyclopropylquinazolin-4(3H)-one , a compound belonging to a class of molecules known for their cytotoxic effects in cancer cells, as our case study. While several quinazolinone derivatives have been shown to target tubulin, direct and conclusive evidence for this specific analogue may be lacking. This guide will, therefore, provide a comprehensive, multi-pronged strategy to definitively identify and validate its molecular target, with a strong focus on the hypothesized interaction with the microtubule network.
We will move beyond simple checklists and delve into the causality behind experimental choices, ensuring that each step provides a layer of evidence, creating a self-validating system of inquiry.
A Multi-Faceted Approach to Target Validation
A robust target validation strategy does not rely on a single experiment. Instead, it triangulates evidence from biochemical, cellular, and genetic approaches. This guide will detail a logical workflow, starting with direct biochemical assays and progressing to more complex cellular and genetic validation techniques.
Caption: A logical workflow for the multi-faceted validation of a hypothesized drug target.
Part 1: Biochemical Validation - Does it Hit the Target?
The most direct way to test our hypothesis that 2-cyclopropylquinazolin-4(3H)-one targets tubulin is to assess its effect on tubulin polymerization in a purified, cell-free system.
In Vitro Tubulin Polymerization Assay
This assay monitors the assembly of purified tubulin into microtubules.[1][2][3] The polymerization process can be tracked by measuring the increase in turbidity (light scattering) at 340 nm or through a more sensitive fluorescence-based method.[1] Compounds that inhibit tubulin polymerization will decrease the rate and extent of this signal increase.[1]
Principle: Purified tubulin, in the presence of GTP and at 37°C, polymerizes into microtubules.[1][3] The effect of 2-cyclopropylquinazolin-4(3H)-one on this process is compared to a known tubulin polymerization inhibitor (e.g., Nocodazole or Colchicine) and a polymerization promoter (e.g., Paclitaxel).
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a tubulin stock solution (e.g., ≥99% pure bovine tubulin) in a suitable polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9, with 10% glycerol).[2]
-
Prepare a 1 mM GTP working solution in the polymerization buffer.[2]
-
Prepare serial dilutions of 2-cyclopropylquinazolin-4(3H)-one, a positive control inhibitor (e.g., Nocodazole), and a vehicle control (e.g., DMSO) in polymerization buffer. The final DMSO concentration should not exceed 1%.[2]
-
-
Assay Setup (96-well plate format):
-
On ice, add 10 µL of the diluted test compounds, controls, or vehicle to the appropriate wells of a pre-chilled 96-well plate.[2]
-
Prepare a tubulin/GTP reaction mixture on ice by combining the tubulin solution and GTP working solution.
-
To initiate polymerization, add 90 µL of the tubulin/GTP mixture to each well for a final volume of 100 µL.[2]
-
-
Data Acquisition:
Data Analysis and Comparison:
The resulting data will be polymerization curves (absorbance vs. time). The effect of 2-cyclopropylquinazolin-4(3H)-one can be quantified by determining its half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit the rate of tubulin polymerization by 50%.[2]
| Compound | Mechanism of Action | Reported IC50 (in vitro Tubulin Polymerization) | Reference |
| 2-cyclopropylquinazolin-4(3H)-one | Hypothesized: Tubulin Polymerization Inhibitor | To be determined | N/A |
| Nocodazole | Tubulin Polymerization Inhibitor (Colchicine site) | ~0.2-1 µM | [4] |
| Colchicine | Tubulin Polymerization Inhibitor | ~1-5 µM | [5][6] |
| Vincristine | Tubulin Polymerization Inhibitor (Vinca alkaloid site) | ~0.1-0.5 µM | [6][7] |
| Paclitaxel | Microtubule Stabilizer | N/A (Promotes polymerization) | [6] |
Note: IC50 values can vary depending on experimental conditions.
A significant inhibition of tubulin polymerization by 2-cyclopropylquinazolin-4(3H)-one in this assay provides strong initial evidence for a direct interaction with tubulin.
Part 2: Cellular Validation - Does it Work in a Biological Context?
Observing a direct biochemical interaction is a crucial first step. However, it is essential to demonstrate that the compound engages its target within the complex environment of a living cell and elicits the expected downstream biological effects.
Immunofluorescence Microscopy of Microtubules
This technique allows for the direct visualization of the microtubule network within cells. Treatment with a tubulin polymerization inhibitor is expected to lead to a disruption and depolymerization of these structures.[8][9]
Principle: Cells are treated with the compound, fixed, and then stained with an antibody specific for tubulin (e.g., anti-α-tubulin). A fluorescently labeled secondary antibody is then used to visualize the microtubule network using a fluorescence microscope.
Caption: A streamlined workflow for immunofluorescence staining of microtubules.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Seed adherent cancer cells (e.g., HeLa, A549) on glass coverslips in a petri dish and allow them to attach overnight.
-
Treat the cells with varying concentrations of 2-cyclopropylquinazolin-4(3H)-one, a positive control (e.g., 500 nM Nocodazole), and a vehicle control for a suitable duration (e.g., 2-4 hours).[10]
-
-
Fixation and Permeabilization:
-
Remove the culture medium and briefly wash the cells with PBS.
-
Fix the cells with 10% formalin for 10 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating in 10% normal goat serum for 1 hour.
-
Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) overnight at 4°C.[8]
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse DyLight488) for 1 hour at room temperature, protected from light.[10]
-
Counterstain the nuclei with a DNA dye like DAPI if desired.
-
-
Imaging:
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Expected Results: Untreated cells should display a well-defined network of filamentous microtubules. In contrast, cells treated with an effective tubulin polymerization inhibitor like Nocodazole will show a diffuse, unpolymerized tubulin staining pattern. A similar effect observed with 2-cyclopropylquinazolin-4(3H)-one would strongly support its role as a microtubule-destabilizing agent.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for confirming target engagement in intact cells.[11] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[12][13]
Principle: Cells are treated with the compound of interest and then heated. The soluble fraction of proteins is then analyzed. If the compound binds to its target protein, the protein will be stabilized and remain in the soluble fraction at higher temperatures compared to the unbound protein in control cells.
Experimental Protocol:
-
Cell Treatment and Heating:
-
Treat cultured cancer cells with 2-cyclopropylquinazolin-4(3H)-one or a vehicle control.
-
Harvest the cells and resuspend them in a buffer.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).
-
-
Protein Extraction and Analysis:
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble tubulin in each sample using quantitative Western blotting with an anti-tubulin antibody.[12]
-
Data Analysis: A plot of the amount of soluble tubulin as a function of temperature is generated. A shift in the melting curve to a higher temperature for the compound-treated cells compared to the vehicle-treated cells indicates that 2-cyclopropylquinazolin-4(3H)-one binds to and stabilizes tubulin in the cellular environment.
Pull-Down Assay with Mass Spectrometry
To identify the direct binding partners of 2-cyclopropylquinazolin-4(3H)-one in an unbiased manner, a pull-down assay followed by mass spectrometry can be employed.[14][15]
Principle: A "bait" molecule, which is a modified version of 2-cyclopropylquinazolin-4(3H)-one (e.g., biotinylated), is used to capture its interacting proteins ("prey") from a cell lysate.[15][16] The captured proteins are then identified by mass spectrometry.
Experimental Protocol:
-
Bait Preparation:
-
Synthesize a derivative of 2-cyclopropylquinazolin-4(3H)-one that is conjugated to an affinity tag, such as biotin.
-
-
Pull-Down:
-
Incubate the biotinylated compound with a cell lysate from the cancer cell line of interest.
-
Use streptavidin-coated beads to "pull down" the biotinylated compound along with any bound proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands and digest them with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[14]
-
Expected Results: If tubulin is a primary target of 2-cyclopropylquinazolin-4(3H)-one, it should be significantly enriched in the pull-down eluate compared to control experiments (e.g., using an inactive analog as bait or no bait).
Part 3: Genetic Validation - Is the Target Essential for the Compound's Activity?
Genetic approaches are the gold standard for validating that the engagement of a specific target is responsible for the observed phenotype (e.g., cytotoxicity).
siRNA-mediated Knockdown
Small interfering RNA (siRNA) can be used to transiently reduce the expression of a target protein.[17][18] If the cytotoxicity of 2-cyclopropylquinazolin-4(3H)-one is mediated through its interaction with tubulin, then reducing the levels of tubulin should, in theory, alter the cell's sensitivity to the compound.
Principle: Transfecting cells with siRNA molecules specifically targeting the mRNA of a tubulin isoform will lead to the degradation of that mRNA and a subsequent decrease in the corresponding protein levels.[19]
Experimental Protocol:
-
siRNA Transfection:
-
Transfect cancer cells with siRNAs targeting a specific tubulin isoform (e.g., β-tubulin) or a non-targeting control siRNA.
-
Allow sufficient time for the knockdown of the target protein (typically 48-72 hours).
-
-
Validation of Knockdown:
-
Confirm the reduction in tubulin protein levels using quantitative Western blotting.[19]
-
-
Cytotoxicity Assay:
-
Treat the tubulin-knockdown cells and control cells with a range of concentrations of 2-cyclopropylquinazolin-4(3H)-one.
-
Measure cell viability using a standard assay (e.g., MTT or CellTiter-Glo).
-
Expected Results: The interpretation of these results can be complex. A decrease in tubulin levels might sensitize cells to the compound if the remaining tubulin is more critical. Conversely, it could confer resistance if the total amount of target is the limiting factor for the compound's effect. The key is to observe a significant change in the IC50 value in the knockdown cells compared to the control cells, which would indicate that tubulin is indeed involved in the compound's mechanism of action.
CRISPR/Cas9-mediated Knockout
CRISPR-Cas9 technology allows for the permanent knockout of a gene, providing a more definitive genetic validation than transient knockdown.[20][21]
Principle: The CRISPR-Cas9 system is used to introduce a frameshift mutation in the gene encoding a specific tubulin isoform, leading to a complete loss of protein expression.
Experimental Protocol:
-
Generation of Knockout Cell Line:
-
Design and clone a guide RNA (gRNA) that targets a critical exon of the tubulin gene of interest.
-
Co-transfect cancer cells with the gRNA and a Cas9 nuclease expression vector.
-
Select and expand single-cell clones.
-
-
Validation of Knockout:
-
Screen the clones for the absence of the target tubulin isoform by Western blotting and confirm the gene editing by sequencing.
-
-
Phenotypic Analysis:
-
Compare the sensitivity of the tubulin-knockout cells and the parental (wild-type) cells to 2-cyclopropylquinazolin-4(3H)-one in a cytotoxicity assay.
-
Expected Results: If tubulin is the essential target for the cytotoxic activity of 2-cyclopropylquinazolin-4(3H)-one, the knockout cells should exhibit significant resistance to the compound compared to the wild-type cells. This would be a powerful piece of evidence validating tubulin as the primary target.[20]
Comparative Analysis with Alternative Tubulin Inhibitors
To position 2-cyclopropylquinazolin-4(3H)-one within the landscape of microtubule-targeting agents, it is crucial to compare its activity with that of established drugs.
| Compound | Binding Site | Primary Effect on Microtubules | Key Clinical Indications | Reference |
| 2-cyclopropylquinazolin-4(3H)-one | Hypothesized: Colchicine | Hypothesized: Destabilization | N/A | N/A |
| Vincristine | Vinca Alkaloid | Destabilization | Leukemia, Lymphoma | [7] |
| Paclitaxel (Taxol®) | Taxane | Stabilization | Breast, Ovarian, Lung Cancer | [7] |
| Colchicine | Colchicine | Destabilization | Gout | [4] |
| Eribulin (Halaven®) | Vinca Alkaloid | Destabilization | Metastatic Breast Cancer | [7] |
This comparative analysis provides context for the potency and potential therapeutic niche of 2-cyclopropylquinazolin-4(3H)-one.
Conclusion
The validation of a drug's target is a cornerstone of modern drug discovery. By employing a multi-pronged approach that combines biochemical, cellular, and genetic methodologies, researchers can build a robust and compelling case for a compound's mechanism of action. For 2-cyclopropylquinazolin-4(3H)-one, the systematic application of the techniques outlined in this guide – from in vitro polymerization assays to CRISPR-mediated gene editing – will provide a definitive answer to the question of its molecular target in cancer cells. This rigorous validation process is not merely an academic exercise; it is an essential step in de-risking a drug discovery program and paving the way for the development of novel and effective cancer therapies.
References
-
Evident Scientific. (n.d.). Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains. Retrieved from [Link]
-
Protocols.io. (n.d.). Immunofluorescence Protocol: Plating Cells and Staining for Tubulin, F-Actin, and DNA. Retrieved from [Link]
- Andreu-Carbó, M., et al. (2022). Two-color in vitro assay to visualize and quantify microtubule shaft dynamics. STAR Protocols.
-
Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]
-
ResearchGate. (2025, August 7). SiRNAs in drug discovery: Target validation and beyond. Retrieved from [Link]
-
Baite Paike Biotechnology. (n.d.). pull down + Mass Spectrometry Drug Target Identification. Retrieved from [Link]
- Ramirez, C., et al. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1.
-
SlideShare. (n.d.). ROLE OF siRNA IN MODERN DRUG DISCOVERY PROCESS (3).pptx. Retrieved from [Link]
-
Alpha Lifetech. (2023, December 14). Pull-down target protein profiling identification. Medium. Retrieved from [Link]
- Shi, J., et al. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains.
-
Patsnap Synapse. (2025, March 11). What are the therapeutic candidates targeting Tubulin? Retrieved from [Link]
-
Alpha Lifetech. (n.d.). Understanding Pull-Down Protocol: Key FAQs for Users. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Expediting target identification and validation through RNAi. Retrieved from [Link]
- Wang, Y., et al. (2011). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Medicinal Research Reviews.
-
ResearchGate. (2025, August 5). The impact of CRISPR–Cas9 on target identification and validation. Retrieved from [Link]
- Song, E., et al. (2005). Harnessing in vivo siRNA delivery for drug discovery and therapeutic development. Journal of Controlled Release.
-
Mtoz Biolabs. (n.d.). Fusion Protein Interaction Analysis Service | Pull-Down and MS. Retrieved from [Link]
- Behan, F. M., et al. (2018). Prioritisation of oncology therapeutic targets using CRISPR-Cas9 screening. bioRxiv.
-
Vick, B. (2025, April 14). Using CRISPR/Cas9 to identify potential therapeutic targets in acute leukemia PDX cells. VJHemOnc. Retrieved from [Link]
- Risinger, A. L., et al. (2020). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy. Medicinal Research Reviews.
- Lin, C. M., et al. (1991). Investigation of the mechanism of the interaction of tubulin with derivatives of 2-styrylquinazolin-4(3H)-one. Molecular Pharmacology.
-
ResearchGate. (n.d.). Immunofluorescence and SNAP-tubulin staining of microtubules in A549.... Retrieved from [Link]
- MedChemComm. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
-
LI-COR Biosciences. (n.d.). Confirm Target Gene Knockdown or Knockout with Fluorescent RNAi Studies. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.). Optimization of the 2-arylquinazoline-4(3H)
- Hamel, E., et al. (1996). Antitumor 2,3-dihydro-2-(aryl)-4(1H)-quinazolinone Derivatives. Interactions With Tubulin. Biochemical Pharmacology.
- Suzuki, Y., et al. (2019).
- PNAS. (2022, May 4). Structural convergence for tubulin binding of CPAP and vinca domain microtubule inhibitors.
- Nature Protocols. (n.d.).
- PubMed. (n.d.). Novel quinazolin-4(3H)-one linked to 1,2,3-triazoles: Synthesis and anticancer activity.
- Taylor & Francis Online. (2021, September 22). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity.
- PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- PubMed. (2024, March 6). ones and quinazolin-4(3 H)
- MDPI. (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery.
- The Institute of Cancer Research. (2014, October 10).
- PubMed. (2014, August 7).
- MDPI. (2022, July 4). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties.
-
CETSA. (n.d.). Publications. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. What are the therapeutic candidates targeting Tubulin? [synapse.patsnap.com]
- 8. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
- 15. pull down + Mass Spectrometry Drug Target Identification | Baite Paike Biotechnology [en.biotech-pack.com]
- 16. Fusion Protein Interaction Analysis Service | Pull-Down and MS | MtoZ Biolabs [mtoz-biolabs.com]
- 17. researchgate.net [researchgate.net]
- 18. ROLE OF siRNA IN MODERN DRUG DISCOVERY PROCESS (3).pptx [slideshare.net]
- 19. licorbio.com [licorbio.com]
- 20. biocompare.com [biocompare.com]
- 21. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Potential of 2-Cyclopropylquinazolin-4(3H)-one: A Comparative Analysis Against Standard-of-Care Drugs
In the landscape of modern medicinal chemistry, the quinazolin-4(3H)-one scaffold has consistently emerged as a privileged structure, demonstrating a remarkable breadth of pharmacological activities.[1][2][3][4] This guide delves into the prospective efficacy of a specific derivative, 2-cyclopropylquinazolin-4(3H)-one, by drawing comparisons with established standard-of-care drugs in key therapeutic areas. While direct experimental data for this precise molecule is nascent in publicly available literature, a comprehensive analysis of structurally related 2-substituted quinazolinones provides a strong foundation for projecting its potential and guiding future research. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth, data-supported perspective.
The Quinazolin-4(3H)-one Core: A Scaffold of Versatility
The bicyclic heterocycle of quinazolin-4(3H)-one is a cornerstone in the design of bioactive molecules. Its derivatives have been extensively investigated and have shown promise as anticancer[5][6][7][8][9][10][11][12][13][14], anticonvulsant[15], anti-inflammatory[2], antibacterial[1][16], and even as potential therapeutics for Alzheimer's disease.[17] The versatility of this scaffold lies in its ability to be readily functionalized at various positions, with the 2-position being a particularly critical determinant of biological activity.
The Significance of the 2-Position Substitution
Substituents at the 2-position of the quinazolinone ring play a pivotal role in modulating the compound's interaction with biological targets. Research has shown that variations at this position can significantly influence potency and selectivity. For instance, different aryl and alkyl groups at the 2-position have been shown to be crucial for the anticancer and anti-inflammatory activities of these compounds.[18] The introduction of a cyclopropyl group, a small, rigid, and lipophilic moiety, is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. It is therefore hypothesized that 2-cyclopropylquinazolin-4(3H)-one could exhibit potent and selective biological activity.
Comparative Efficacy in Oncology: A Primary Focus
The most extensively studied therapeutic application for quinazolin-4(3H)-one derivatives is oncology.[3][4] Numerous analogues have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[5][6][10][11] Therefore, this guide will focus on comparing the potential efficacy of 2-cyclopropylquinazolin-4(3H)-one to standard-of-care anticancer agents.
Mechanism of Action: Kinase Inhibition and Beyond
A predominant mechanism of action for many anticancer quinazolinone derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[13] Specifically, various derivatives have been shown to target key kinases in oncogenic signaling pathways:
-
Epidermal Growth Factor Receptor (EGFR): Several 2,4-disubstituted quinazolines, such as the approved drug Gefitinib, are potent EGFR inhibitors.[6]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a key mediator of angiogenesis, has been reported for quinazolin-4(3H)-one derivatives.[8][19]
-
AKT (Protein Kinase B): The AKT signaling pathway, often dysregulated in cancer, is another target for this class of compounds.[5]
-
Tubulin Polymerization: Some quinazolinone derivatives have been shown to disrupt microtubule dynamics by inhibiting tubulin polymerization, a mechanism distinct from kinase inhibition.[7][14]
The cyclopropyl moiety in 2-cyclopropylquinazolin-4(3H)-one could potentially enhance its binding to the ATP-binding pocket of these kinases, leading to potent inhibition.
Data-Driven Comparison with Standard-of-Care Drugs
To contextualize the potential of 2-cyclopropylquinazolin-4(3H)-one, it is essential to compare the efficacy of its structural analogues with established anticancer drugs.
| Compound Class/Drug | Mechanism of Action | Target Cancer Cell Lines | Reported IC50 Values | Reference(s) |
| Quinazolin-4(3H)-one Derivatives | Kinase Inhibition (EGFR, VEGFR-2, AKT), Tubulin Polymerization Inhibition | MCF-7 (Breast), HepG2 (Liver), A549 (Lung), PC-3 (Prostate), Caco-2 (Colon) | Ranging from sub-micromolar to low micromolar | [5][6][7][8][9][10][13][14][19] |
| Gefitinib | EGFR Tyrosine Kinase Inhibitor | A549 (Lung), SMMC-7721 (Liver), PC-3 (Prostate) | Inhibition of 27.41% at 10 µM (A549) | [6] |
| Sorafenib | Multi-kinase Inhibitor (VEGFR, PDGFR, RAF) | HepG2 (Liver) | Used as a positive control | [8][19] |
| Doxorubicin | Topoisomerase II Inhibitor, DNA Intercalator | MCF-7 (Breast) | Used as a positive control | [9] |
| 5-Fluorouracil | Thymidylate Synthase Inhibitor | A549 (Lung), SMMC-7721 (Liver), PC-3 (Prostate) | Used as a positive control | [6] |
| Lapatinib | Dual Tyrosine Kinase Inhibitor (EGFR and HER2) | MCF-7 (Breast), A2780 (Ovarian) | 5.9 ± 0.74 µM (MCF-7), 12.11 ± 1.03 µM (A2780) | [13] |
The data indicates that quinazolin-4(3H)-one derivatives have demonstrated cytotoxic activities comparable to, and in some cases exceeding, those of standard-of-care drugs in preclinical studies.[6][13] The specific substitution at the 2-position is critical in determining this activity.
Experimental Protocols for Evaluation
To rigorously assess the efficacy of novel compounds like 2-cyclopropylquinazolin-4(3H)-one, standardized and validated experimental protocols are imperative.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6][9][10]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 2-cyclopropylquinazolin-4(3H)-one) and a positive control (e.g., Doxorubicin) for a specified period (typically 48-72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vivo Antitumor Efficacy: Xenograft Models
To evaluate the in vivo efficacy of a promising compound, a tumor xenograft model is often employed.[8][20]
Step-by-Step Methodology:
-
Cell Implantation: Human cancer cells (e.g., breast cancer cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: The mice are then randomized into treatment groups and administered the test compound (e.g., 2-cyclopropylquinazolin-4(3H)-one), a vehicle control, and a positive control (e.g., Olaparib in combination with temozolomide for certain cancer types) via a suitable route (e.g., intraperitoneal or oral).[20]
-
Tumor Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be used for further histological or molecular analysis.
-
Efficacy Calculation: The tumor growth inhibition (TGI) is calculated to determine the antitumor efficacy of the compound.
Visualizing the Science: Pathways and Workflows
Signaling Pathway: Targeting the VEGFR-2 Pathway
Caption: Inhibition of the VEGFR-2 signaling pathway by 2-substituted quinazolin-4(3H)-one derivatives.
Experimental Workflow: From Synthesis to In Vivo Testing
Caption: A streamlined workflow for the preclinical evaluation of novel quinazolinone derivatives.
Logical Comparison: Mechanism of Action
Caption: A logical comparison of the hypothesized mechanisms of action.
Conclusion and Future Directions
While direct experimental evidence for 2-cyclopropylquinazolin-4(3H)-one is still to be established, the extensive body of research on the quinazolin-4(3H)-one scaffold provides a compelling rationale for its investigation. The known importance of the 2-position substituent in dictating biological activity, coupled with the favorable properties of the cyclopropyl group, suggests that this novel derivative holds significant promise, particularly in the field of oncology.
Future research should focus on the synthesis and systematic in vitro and in vivo evaluation of 2-cyclopropylquinazolin-4(3H)-one against a panel of cancer cell lines and in relevant animal models. A direct comparison with standard-of-care drugs in these studies will be crucial to ascertain its therapeutic potential. Furthermore, detailed mechanistic studies to identify its precise molecular targets will be essential for its continued development. The insights provided in this guide, grounded in the extensive literature on related compounds, offer a solid framework for embarking on this exciting avenue of drug discovery.
References
-
Al-Suwaidan, I. A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed Central. [Link]
-
Gherman, C. A., et al. (2021). Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives. PubMed Central. [Link]
-
Li, Y., et al. (2018). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. PubMed Central. [Link]
-
Wang, D., et al. (2022). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]
-
El-Sayed, N. F., et al. (2023). Novel quinazolinone Derivatives: Design, synthesis and in vivo evaluation as potential agents targeting Alzheimer disease. PubMed. [Link]
-
Abdel-Mohsen, H. T., et al. (2021). Design, synthesis, molecular modeling, in vivo studies and anticancer evaluation of quinazolin-4(3H)-one derivatives as potential VEGFR-2 inhibitors and apoptosis inducers. PubMed. [Link]
-
Patel, H. M., et al. (2024). Synthesis, in silico and in vitro assessment of new quinazolinone tethered triazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
-
Thinh, T. D., et al. (2020). New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. ResearchGate. [Link]
-
Subramaniam, R., et al. (2010). Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. Journal of Chemical and Pharmaceutical Research. [Link]
-
El-Azab, A. S. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. ACG Publications. [Link]
-
Gobouri, A. A., et al. (2020). Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis. PubMed. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H) - ones. Journal of Chemical and Pharmaceutical Research. [Link]
-
Tzioumpara, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. PubMed Central. [Link]
-
Tzioumpara, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. ResearchGate. [Link]
-
Alam, M. M., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PubMed Central. [Link]
-
Lee, H., et al. (2024). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). National Institutes of Health. [Link]
-
Chen, K., et al. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI. [Link]
-
Ionescu, I. A., et al. (2024). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. PubMed Central. [Link]
-
Mortimore, M., et al. (2015). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Publishing. [Link]
-
Chen, K., et al. (2025). 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. PubMed. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, molecular modeling, in vivo studies and anticancer evaluation of quinazolin-4(3H)-one derivatives as potential VEGFR-2 inhibitors and apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel quinazolinone Derivatives: Design, synthesis and in vivo evaluation as potential agents targeting Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cross-Resistance Studies of 2-Cyclopropylquinazolin-4(3H)-one
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazolinone Scaffold and the Imperative of Resistance Profiling
The quinazolin-4(3H)-one core is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that serves as a versatile foundation for developing compounds with a wide spectrum of biological activities.[1][2][3] Derivatives have demonstrated potent antibacterial, anticancer, antiviral, and anti-inflammatory properties, with several compounds entering clinical use.[4][5][6] The compound 2-cyclopropylquinazolin-4(3H)-one represents a specific iteration of this class, and like any novel therapeutic candidate, its potential is intrinsically linked to its resilience against drug resistance.
The emergence of resistance is an inevitable evolutionary response to therapeutic pressure.[7][8] Therefore, a proactive and rigorous assessment of a compound's resistance profile is not merely a regulatory hurdle but a critical step in defining its clinical utility and longevity. This guide provides an in-depth framework for designing and executing cross-resistance studies for 2-cyclopropylquinazolin-4(3H)-one. We will move beyond rote protocols to explain the causal logic behind experimental choices, ensuring a scientifically robust approach to predicting and understanding potential resistance landscapes.
Part 1: Mechanistic Grounding & The Rationale for Comparator Selection
Understanding the mechanism of action (MoA) is the cornerstone of a logical cross-resistance study. The quinazolin-4(3H)-one class is known to engage multiple targets depending on its specific functionalization and the pathological context.
-
Antibacterial Context (Primary Focus): A significant body of research points to the ability of non-β-lactam quinazolinones to inhibit Penicillin-Binding Proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.[9] Some derivatives have been shown to bind not only to the active site but also to allosteric sites on PBP2a in Methicillin-Resistant Staphylococcus aureus (MRSA), a mechanism that mimics advanced cephalosporins.[9][10] Other potential bacterial targets include DNA gyrase, a topoisomerase crucial for DNA replication.[11]
-
Anticancer Context: In oncology, quinazolinone derivatives frequently function as kinase inhibitors, targeting key signaling proteins like EGFR, VEGFR-2, and CDK2 that drive cell proliferation.[2][12][13]
This mechanistic diversity dictates the selection of appropriate comparator compounds. The goal is to challenge a 2-cyclopropylquinazolin-4(3H)-one-resistant phenotype against agents with related scaffolds, related targets, or those susceptible to common, broad-spectrum resistance mechanisms like efflux pumps.
Table 1: Rationale for Comparator Compound Selection
| Category | Example Compound(s) | Rationale for Inclusion |
|---|---|---|
| Same Scaffold, Different R-Group | Other 2-substituted or 3-substituted quinazolin-4(3H)-ones | To determine if resistance is specific to the 2-cyclopropyl moiety or extends to the entire quinazolinone scaffold. |
| Same Target, Different Scaffold | Ceftaroline, Piperacillin (β-lactams) | To test for cross-resistance at the PBP target. If the MoA is PBP inhibition, resistance mutations may confer cross-resistance.[9][10] |
| Different Target, Potential for Shared Resistance Mechanism | Ciprofloxacin (a Fluoroquinolone) | Fluoroquinolones are common substrates for bacterial efflux pumps. Cross-resistance could indicate an upregulation of efflux pumps rather than target-specific modification.[10] |
| Different Target, Different Scaffold | Linezolid, Vancomycin | These represent different classes of antibiotics. A lack of cross-resistance helps confirm that the induced resistance mechanism is specific.[9] |
Part 2: The Experimental Framework for Assessing Cross-Resistance
A comprehensive cross-resistance study follows a logical progression: first, generating a resistant cell line or bacterial strain, and second, characterizing its susceptibility profile against the panel of selected comparators.
Caption: Experimental workflow for a cross-resistance study.
Step 1: In Vitro Generation of Resistant Strains
The most common method for selecting for resistance in vitro is through continuous exposure to gradually increasing drug concentrations.[8][14] This process mimics the selective pressure that can occur during prolonged therapy and allows for the step-wise acquisition of resistance mutations.[15][16]
For a detailed, step-by-step protocol, see the "Protocols" section below.
Step 2: Susceptibility Testing and Data Interpretation
Once a stable resistant strain is isolated, its susceptibility must be quantified and compared to the original, sensitive parental strain. The standard method is determining the Minimum Inhibitory Concentration (MIC) for bacteria or the half-maximal inhibitory concentration (IC50) for eukaryotic cells.[17][18]
The results are typically summarized in a table, and the Resistance Factor (RF) is calculated for each compound:
-
RF = MIC (Resistant Strain) / MIC (Parental Strain)
Table 2: Hypothetical Cross-Resistance Profile of a 2-Cyclopropylquinazolin-4(3H)-one-Resistant S. aureus Strain
| Compound | Class/Target | Parental Strain MIC (µg/mL) | Resistant Strain MIC (µg/mL) | Resistance Factor (RF) | Interpretation |
|---|---|---|---|---|---|
| 2-Cyclopropylquinazolin-4(3H)-one | Quinazolinone | 1 | 32 | 32 | High-level resistance (Selector) |
| Quinazolinone Analog 'X' | Quinazolinone | 2 | 32 | 16 | Complete Cross-Resistance (Scaffold) |
| Ceftaroline | β-lactam / PBP | 0.5 | 8 | 16 | Complete Cross-Resistance (Target) |
| Ciprofloxacin | Fluoroquinolone / DNA Gyrase | 0.25 | 0.25 | 1 | No Cross-Resistance |
| Linezolid | Oxazolidinone / Ribosome | 2 | 2 | 1 | No Cross-Resistance |
Interpreting the Results:
-
Complete Cross-Resistance (RF >> 1): As seen with the Quinazolinone Analog 'X' and Ceftaroline, the mechanism of resistance is effective against other compounds, suggesting it may be related to the scaffold or, more likely, the PBP target.[19]
-
No Cross-Resistance (RF ≈ 1): As seen with Ciprofloxacin and Linezolid, the resistance mechanism is highly specific to the selector drug's structure or target. This is a favorable outcome.
-
Partial Cross-Resistance (1 < RF < Selector RF): This indicates some overlap in the resistance mechanism, but the alternative compound may still retain some utility.
-
Collateral Sensitivity (RF < 1): In rare but highly advantageous cases, the mutation that confers resistance to one drug makes the organism more susceptible to another.
Step 3: Investigating the Underlying Resistance Mechanism
Identifying the "how" behind the resistance is crucial for long-term drug development. The data from the cross-resistance profile provides strong clues.
Caption: Potential mechanisms of antimicrobial resistance.
-
Target Modification: If cross-resistance is observed with compounds that share the same molecular target (e.g., β-lactams), the most probable cause is a mutation in the target protein's gene (e.g., mecA which encodes PBP2a). This can be confirmed by sequencing the relevant genes from the resistant and parental strains.[20][21]
-
Increased Efflux: If cross-resistance is seen with structurally unrelated drugs known to be efflux pump substrates, this points to the upregulation of one or more efflux pumps. This hypothesis can be tested by repeating the MIC assay in the presence of a known efflux pump inhibitor (EPI). A significant reduction in the MIC in the presence of the EPI confirms this mechanism.[10]
-
Drug Inactivation: Less common for this class, but possible, is the expression of an enzyme that chemically modifies and inactivates the drug. This can be investigated using techniques like mass spectrometry to analyze the compound after incubation with the resistant strain.
Part 3: Detailed Experimental Protocols
These protocols are designed to be self-validating by including necessary controls and clear endpoints.
Protocol 1: In Vitro Resistance Selection by Serial Passage
-
Objective: To generate a bacterial strain with stable, high-level resistance to 2-cyclopropylquinazolin-4(3H)-one.
-
Materials:
-
Parental bacterial strain (e.g., S. aureus ATCC 29213).
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
2-cyclopropylquinazolin-4(3H)-one stock solution.
-
Sterile 96-well microtiter plates.
-
Incubator (37°C).
-
-
Methodology:
-
Baseline MIC Determination: First, determine the initial MIC of 2-cyclopropylquinazolin-4(3H)-one against the parental strain using a standard broth microdilution assay (see Protocol 2).
-
Initiate Passage: In a 96-well plate, prepare serial twofold dilutions of the compound around the MIC, for example, from 0.125x MIC to 4x MIC.
-
Inoculate the wells with the parental strain to a final density of ~5 x 10⁵ CFU/mL. Include a drug-free growth control well.
-
Incubate the plate at 37°C for 18-24 hours.
-
Subculture: Identify the well with the highest drug concentration that still shows visible growth (this is the sub-MIC culture).
-
Use an aliquot from this well to inoculate a fresh plate of serial dilutions of the compound. The concentration range for this new plate should be shifted higher.
-
Repeat: Repeat this process of daily subculturing (passaging) for at least 20-30 days.[16]
-
Monitor MIC: Periodically (e.g., every 5 passages), perform a full MIC determination on the passaged culture to track the increase in resistance.
-
Stabilize Phenotype: Once a significant increase in MIC is observed (e.g., ≥16-fold), culture the bacteria for several days (~5) in drug-free media. Then, re-determine the MIC. If the MIC remains high, the resistance phenotype is considered stable.
-
Isolate and Store: Isolate a single colony from the stable resistant culture and prepare frozen glycerol stocks for future experiments.
-
Protocol 2: MIC Determination by Broth Microdilution
-
Objective: To quantify the minimum inhibitory concentration of a compound against a bacterial strain.[19][22]
-
Materials:
-
Bacterial strains (parental and resistant).
-
Test compounds (stock solutions in DMSO).
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
-
Methodology:
-
Prepare Compound Plate: Add 50 µL of CAMHB to all wells of a 96-well plate except the first column. To the first column, add 100 µL of the test compound at 2x the highest desired final concentration.
-
Perform a twofold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to column 3, and so on. Discard the final 50 µL from the last column. This creates a plate with serially diluted compounds in a 50 µL volume.
-
Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that when 50 µL is added to the wells, the final inoculum density will be ~5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well of the compound plate. The final volume in each well is now 100 µL.
-
Controls: Include a positive control (bacteria in broth, no drug) and a negative control (broth only, no bacteria) on every plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Read Results: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).[17]
-
Conclusion
A thorough investigation of cross-resistance is non-negotiable in the preclinical development of any new therapeutic agent. For 2-cyclopropylquinazolin-4(3H)-one, this process provides a predictive lens into its potential clinical performance, informs its positioning relative to existing therapies, and can guide the development of next-generation analogs designed to circumvent identified resistance pathways. By employing the structured, mechanistically-grounded approach outlined in this guide, researchers can build a robust data package that not only satisfies regulatory requirements but also lays the scientific groundwork for the compound's successful clinical translation.
References
-
Eco-Vector Journals Portal. (n.d.). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro resistance selection assessment. Retrieved from [Link]
-
ACS Publications. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2016). How will you calculate the IC50 and MIC for antimicrobial/anti-infective agents? Retrieved from [Link]
-
JoVE. (2015). Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms. Retrieved from [Link]
-
PubMed Central (PMC). (2024). In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective. Retrieved from [Link]
-
Crown Bioscience. (n.d.). How to use in vitro models to study and overcome drug resistance in oncology. Retrieved from [Link]
-
PubMed Central (PMC). (2016). Automation of antimicrobial activity screening. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]
-
PubMed. (1992). The IC50: an exactly defined measure of antibiotic sensitivity. Retrieved from [Link]
-
PubMed Central (PMC). (2015). Development of a Protocol for Predicting Bacterial Resistance to Microbicides. Retrieved from [Link]
-
ASM Journals. (n.d.). In Vitro Selection of Remdesivir-Resistant SARS-CoV-2 Demonstrates High Barrier to Resistance. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]
-
ResearchGate. (2024). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives. Retrieved from [Link]
-
ASM Journals. (n.d.). Molecular Methods for Detection of Antimicrobial Resistance. Microbiology Spectrum. Retrieved from [Link]
-
Emery Pharma. (n.d.). Antibiotic Resistance Testing. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Retrieved from [Link]
-
ScienceDirect. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. Retrieved from [Link]
-
PubMed. (2025). Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Retrieved from [Link]
-
Clinicalinfo.HIV.gov. (n.d.). Laboratory Testing: Drug-Resistance Testing. Retrieved from [Link]
-
ResearchGate. (2024). Quinazoline scaffold as a target for combating microbial resistance: Synthesis and antimicrobial profiling of quinazoline derivatives. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Critical view on antimicrobial, antibiofilm and cytotoxic activities of quinazolin-4(3H)-one derived schiff bases and their Cu(II) complexes. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Retrieved from [Link]
-
PubMed Central (PMC). (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Retrieved from [Link]
-
MDPI. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Retrieved from [Link]
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 5. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives [mdpi.com]
- 6. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 11. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Resistance-Predicting Studies and In Vitro Resistance-Related Parameters—A Hit-to-Lead Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 16. emerypharma.com [emerypharma.com]
- 17. researchgate.net [researchgate.net]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 22. Development of a Protocol for Predicting Bacterial Resistance to Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the 2-Position in Quinazolin-4(3H)-one Scaffolds: A Comparative Guide to In Vitro and In Vivo Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals
The quinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1] Among these, its derivatives have garnered significant attention in oncology for their potent anticancer properties.[2][3] The therapeutic efficacy of these molecules is profoundly influenced by the nature of substituents at various positions of the quinazolinone ring, with the 2-position being a critical determinant of their biological action.[4][5] This guide provides a comparative analysis of the in vitro and in vivo anticancer activity of 2-substituted quinazolin-4(3H)-ones, with a particular focus on elucidating the structure-activity relationships that govern their efficacy. While direct experimental data for 2-cyclopropylquinazolin-4(3H)-one is not extensively available in the public domain, this guide will leverage data from closely related 2-alkyl and 2-aryl analogs to provide a comprehensive and insightful comparison.
Mechanistic Insights: How 2-Substituted Quinazolinones Exert Their Anticancer Effects
The anticancer activity of 2-substituted quinazolin-4(3H)-ones is often attributed to their ability to interfere with key cellular processes essential for tumor growth and proliferation. Two of the most well-documented mechanisms of action are the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the disruption of tubulin polymerization.
EGFR Inhibition: Overexpression and mutation of EGFR are implicated in various cancers, making it a prime target for anticancer drug development.[6] Several quinazolinone-based derivatives have been designed as potent EGFR tyrosine kinase inhibitors (TKIs).[7][8] These compounds typically compete with ATP at the kinase domain of EGFR, thereby blocking downstream signaling pathways that regulate cell proliferation, survival, and migration.[8]
Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, motility, and intracellular transport.[9] A number of 2-substituted quinazolinones have been identified as tubulin polymerization inhibitors.[10] These agents bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][9]
Caption: Mechanisms of anticancer action for 2-substituted quinazolinones.
In Vitro Comparative Analysis: Unraveling Structure-Activity Relationships
The in vitro cytotoxic activity of 2-substituted quinazolin-4(3H)-ones has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are a key metric for comparison. The following table summarizes the IC50 values for a selection of 2-substituted analogs.
| Compound ID/Series | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 2-Methyl | MCF-7 (Breast) | 10.82 - 29.46 | [6] |
| Compound 2 | 2-Methyl | HepG2 (Liver) | 7.09 - 31.85 | [6] |
| Compound 3 | 2-Phenyl (6c) | HeLa (Cervical) | < Adriamycin | [1] |
| Compound 4 | 2-Styryl (51) | HT29 (Colon) | < 1 | [11] |
| Compound 5 | 2-(Naphthalen-1-yl) | HT29 (Colon) | 0.02 | [11] |
| Compound 6 | 2-(2-methoxyphenyl) (17) | Multiple Cell Lines | Potent Activity | [8] |
Analysis of Structure-Activity Relationships (SAR):
The data reveals that the nature of the substituent at the 2-position significantly impacts the cytotoxic potency. Aromatic and extended conjugated systems at the 2-position, such as phenyl, styryl, and naphthyl groups, generally confer higher anticancer activity compared to smaller alkyl groups like methyl.[1][11] For instance, the 2-(naphthalen-1-yl) derivative (Compound 5) exhibits a remarkably low IC50 value of 0.02 µM against the HT29 colon cancer cell line.[11] This suggests that the larger, more hydrophobic aromatic moieties may engage in more favorable interactions with the target proteins. The introduction of a styryl group at the 2-position also leads to potent sub-micromolar activity.[11] While the 2-methyl substituted analogs (Compounds 1 and 2) show activity, their IC50 values are in the higher micromolar range.[6]
In Vivo Efficacy: From Cell Cultures to Animal Models
Translating in vitro potency to in vivo efficacy is a critical step in drug development. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical tool to evaluate the antitumor activity of novel compounds.
| Compound Series | 2-Substituent | Animal Model | Key Efficacy Findings | Comparator | Reference |
| Quinazoline Derivatives | Covalent quinazoline inhibitors | NCI-H1975 Lung Cancer Xenografts | Potent EGFR kinase inhibitory activity on L858R and T790M mutations. | Afatinib, Osimertinib | [12] |
| Quinazolin-4(3H)-one derivatives | Not specified | Not specified | Not specified | Not specified | [13] |
Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)
Establishing a robust in vitro-in vivo correlation is a key objective in preclinical and clinical drug development. For anticancer agents, this involves correlating in vitro metrics like IC50 with in vivo outcomes such as tumor growth inhibition. A good IVIVC can facilitate the prediction of clinical efficacy from preclinical data and aid in the selection of optimal dosing regimens. However, this correlation can be complex and is influenced by a multitude of factors including the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), the tumor microenvironment, and the specific animal model used.
Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation
To ensure the reliability and reproducibility of experimental data, standardized protocols are essential.
In Vitro Cytotoxicity Assessment: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[11]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the 2-substituted quinazolinone compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: A simplified workflow of the MTT cytotoxicity assay.
In Vivo Antitumor Efficacy: Mouse Xenograft Model
General Protocol Outline:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the 2-substituted quinazolinone compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Caption: A general workflow for an in vivo mouse xenograft study.
Conclusion
The 2-position of the quinazolin-4(3H)-one scaffold is a critical locus for modulating anticancer activity. Structure-activity relationship studies consistently demonstrate that larger, aromatic substituents at this position enhance cytotoxic potency in vitro. While in vivo data is more limited, the available evidence suggests that potent in vitro activity can translate to significant tumor growth inhibition in preclinical models. The continued exploration of diverse substitutions at the 2-position, guided by a thorough understanding of the underlying mechanisms of action and a robust correlation between in vitro and in vivo data, holds significant promise for the development of novel and effective quinazolinone-based anticancer therapeutics.
References
-
MDPI. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. [Link]
-
MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. [Link]
-
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Link]
-
Taylor & Francis Online. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. [Link]
-
Semantic Scholar. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. [Link]
-
RSC Publishing. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. [Link]
-
PubMed Central. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]
-
Spandidos Publications. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). [Link]
-
Synthesis and cytotoxic evaluation of some new 4(3H)-quinazolinones on HeLa cell line. [Link]
-
ResearchGate. Synthesis and cytotoxicity of 2-phenylquinazolin-4(3H)-one derivatives. [Link]
-
NIH. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. [Link]
-
ResearchGate. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]
-
PubMed Central. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. [Link]
-
PubMed Central. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. [Link]
-
PubMed. In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models. [Link]
-
PubMed Central. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. [Link]
-
MDPI. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. [Link]
-
ResearchGate. (PDF) Synthesis and biological properties of selected 2-aryl-4(3H)-quinazolinones. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and cytotoxic evaluation of some new 4(3H)-quinazolinones on HeLa cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Head-to-head comparison of 2-cyclopropylquinazolin-4(3H)-one with known inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Prepared by a Senior Application Scientist
Initial Inquiry: A head-to-head comparison of 2-cyclopropylquinazolin-4(3H)-one with known inhibitors.
Finding: Extensive literature review did not yield any publicly available data to suggest that 2-cyclopropylquinazolin-4(3H)-one is an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The quinazolin-4(3H)-one scaffold is known for its diverse biological activities, including kinase inhibition, but its 2-cyclopropyl derivative has not been characterized as an IDO1 inhibitor in the reviewed literature.
Revised Focus: In light of this finding, this guide has been repurposed to provide a comprehensive, head-to-head comparison of three well-characterized and clinically relevant IDO1 inhibitors: Epacadostat , Linrodostat (BMS-986205) , and Indoximod . This comparison will delve into their mechanisms of action, inhibitory potencies, selectivity, and clinical context, supported by detailed experimental protocols.
Introduction: The Rationale for Targeting IDO1 in Cancer Immunotherapy
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint regulator in the tumor microenvironment. IDO1 catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. This enzymatic activity has profound immunosuppressive consequences through two primary mechanisms: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[1] By hijacking this pathway, tumors can evade immune surveillance and destruction. Consequently, the inhibition of IDO1 has been a major focus of drug development efforts in immuno-oncology.[2]
This guide provides a detailed comparison of three prominent IDO1-targeting agents that have been extensively studied in preclinical and clinical settings.
The Inhibitors: A Mechanistic Overview
The three inhibitors discussed herein represent distinct mechanistic classes, each with unique implications for their biological activity and therapeutic potential.
-
Epacadostat (INCB024360): A potent and selective, competitive, reversible inhibitor of IDO1.[3] It directly binds to the heme cofactor within the active site of the IDO1 enzyme, thereby blocking the binding of its substrate, L-tryptophan.[4]
-
Linrodostat (BMS-986205): A highly potent, irreversible inhibitor of IDO1.[1][5] Its mechanism involves binding to the apo-IDO1 enzyme (the enzyme without its heme cofactor), preventing the formation of the active holoenzyme.[6] This irreversible inhibition leads to a sustained pharmacodynamic effect.
-
Indoximod (1-Methyl-D-tryptophan): Unlike the other two, Indoximod is not a direct enzymatic inhibitor of IDO1.[7][8] Instead, it acts as a tryptophan mimetic.[8] Its primary mechanism is believed to be the reversal of the downstream immunosuppressive effects of tryptophan depletion by reactivating the mTORC1 signaling pathway in T-cells.[7][9] This unique mode of action suggests it may counteract the effects of both IDO1 and Tryptophan-2,3-dioxygenase (TDO), another tryptophan-catabolizing enzyme.[9]
Comparative Performance Data
The following table summarizes the key in vitro potency data for Epacadostat, Linrodostat, and Indoximod. It is crucial to note that direct comparison of IC50 values across different studies and assay conditions should be done with caution.
| Inhibitor | Target | Mechanism of Action | Biochemical IC50 | Cell-Based IC50 | Selectivity |
| Epacadostat | IDO1 | Competitive, Reversible | ~10-72 nM | ~10-75 nM (HeLa, SKOV-3 cells) | >1000-fold vs. IDO2/TDO[10] |
| Linrodostat (BMS-986205) | IDO1 | Irreversible | ~1.7 nM[5] | ~1.1 nM (HEK293-IDO1 cells)[1][5] | Highly selective for IDO1 over TDO[5] |
| Indoximod | IDO1 Pathway | Tryptophan Mimetic | Not a direct inhibitor | Not applicable (reverses suppression) | Also affects TDO pathway[9] |
Experimental Protocols for Inhibitor Evaluation
To ensure the robust and reproducible evaluation of IDO1 inhibitors, standardized biochemical and cell-based assays are essential. Below are detailed protocols for these key experiments.
Recombinant Human IDO1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.
Principle: Recombinant human IDO1 catalyzes the conversion of L-tryptophan to N-formylkynurenine. The reaction is monitored by measuring the formation of a fluorescent product upon reaction with a developer or by direct spectrophotometric measurement of kynurenine.
Workflow Diagram:
Caption: Workflow for the recombinant human IDO1 enzymatic assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5.
-
Reaction Cocktail: Prepare a mixture containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase in assay buffer.
-
Substrate Solution: Prepare a stock solution of L-tryptophan in assay buffer. The final concentration in the assay is typically around 400 µM.
-
Enzyme Solution: Dilute recombinant human IDO1 in assay buffer to the desired concentration.
-
Test Compound: Prepare serial dilutions of the test compound in DMSO, then dilute further in assay buffer.
-
-
Assay Procedure:
-
To a 96-well plate, add the test compound, recombinant IDO1, and the reaction cocktail.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the L-tryptophan substrate solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA).
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[4]
-
-
Detection:
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer the supernatant to a new plate.
-
For colorimetric detection, add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and measure the absorbance at 480 nm.
-
Alternatively, for direct detection of kynurenine, measure the absorbance at 321 nm.
-
For fluorescent detection, use a commercially available kit that employs a developer to create a fluorescent product.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell-Based IDO1 Activity Assay
This assay measures the inhibitory activity of a compound in a more physiologically relevant cellular context.
Principle: Human cancer cell lines, such as HeLa or SKOV-3, are stimulated with interferon-gamma (IFN-γ) to induce the expression of endogenous IDO1. The activity of IDO1 is determined by measuring the amount of kynurenine secreted into the cell culture medium.[4]
Workflow Diagram:
Caption: Workflow for the cell-based IDO1 activity assay.
Step-by-Step Protocol:
-
Cell Culture and IDO1 Induction:
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the IFN-γ-containing medium and replace it with the medium containing the test compound.
-
Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Epacadostat).
-
Incubate for an additional 24-48 hours.
-
-
Kynurenine Measurement:
-
Carefully collect 140 µL of the cell culture supernatant from each well.[4]
-
Add 10 µL of 6.1 N TCA to each sample and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[4]
-
Centrifuge the plate to pellet any precipitate.
-
Transfer the supernatant to a new plate and add Ehrlich's reagent.
-
Measure the absorbance at 480 nm using a microplate reader.
-
A kynurenine standard curve should be prepared to quantify the concentration in the samples.[4]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of kynurenine production for each concentration of the test compound.
-
Determine the cell-based IC50 value.
-
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug are critical for its clinical success. The following table provides a summary of key pharmacokinetic parameters for the discussed inhibitors.
| Inhibitor | Route of Administration | Half-life (t1/2) | Bioavailability (F%) | Key Metabolic Pathways |
| Epacadostat | Oral | 2.4 - 3.9 hours[10] | Moderate | Primarily metabolized by CYP3A4 and UGT enzymes |
| Linrodostat (BMS-986205) | Oral | Favorable PK profile with potential for once-daily dosing[9] | Good | Information not widely available |
| Indoximod | Oral | ~10.5 hours[9] | Good | Information not widely available |
Clinical Context and Future Directions
The clinical development of IDO1 inhibitors has been met with both promise and disappointment. The phase III ECHO-301 trial, which evaluated the combination of Epacadostat with the anti-PD-1 antibody pembrolizumab in patients with metastatic melanoma, unfortunately, failed to meet its primary endpoint of improving progression-free survival. This result led to a significant re-evaluation of the clinical strategy for targeting IDO1.
Despite this setback, the rationale for inhibiting the IDO1 pathway remains strong. Several factors may have contributed to the outcome of the ECHO-301 trial, including patient selection, the specific tumor type, and the potential for compensatory upregulation of other immunosuppressive pathways.
Linrodostat, with its irreversible mechanism of action, and Indoximod, with its distinct downstream mode of action, continue to be investigated in clinical trials. The development of dual IDO1/TDO inhibitors is also an active area of research, aiming to more comprehensively block tryptophan catabolism.
Future research will likely focus on:
-
Identifying predictive biomarkers to select patients most likely to respond to IDO1 inhibition.
-
Exploring rational combination therapies that target complementary immune escape mechanisms.
-
Further elucidating the complex biology of the kynurenine pathway in different cancer types.
Conclusion
Epacadostat, Linrodostat, and Indoximod represent three distinct approaches to targeting the immunosuppressive IDO1 pathway. While Epacadostat is a potent, reversible, competitive inhibitor, Linrodostat offers the potential for sustained target engagement through its irreversible mechanism. Indoximod provides a unique, non-enzymatic inhibitory strategy by acting as a tryptophan mimetic. The clinical journey of these inhibitors highlights the complexities of translating preclinical promise into patient benefit. A thorough understanding of their distinct mechanisms, coupled with robust preclinical evaluation using the assays detailed in this guide, is paramount for the future development of effective IDO1-targeted cancer immunotherapies.
References
-
Max Planck Institute of Molecular Physiology. (2021). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Drug Target Review. [Link]
-
National Cancer Institute. (n.d.). Clinical Trials Using IDO1 Inhibitor. Retrieved from [Link]
-
Tang, K., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. [Link]
-
Cambridge Bioscience. (n.d.). Linrodostat. Retrieved from [Link]
-
Muller, A. J., et al. (2015). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research. [Link]
-
Ace Therapeutics. (n.d.). Linrodostat. Retrieved from [Link]
-
Amsbio. (n.d.). Epacadostat - IDO1 inhibitor. Retrieved from [Link]
-
Prendergast, G. C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research. [Link]
-
Alberati-Giani, D., et al. (2023). The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1. Frontiers in Immunology. [Link]
-
Patsnap. (2024). What is Indoximod used for?. Synapse. [Link]
-
Tang, K., et al. (2021). Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy. Journal of Hematology & Oncology. [Link]
-
Zhai, L., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. [Link]
-
Gu, Y., et al. (2021). Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2. Molecules. [Link]
-
Chen, Y., et al. (2019). Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening. Scientific Reports. [Link]
-
Al-Hussaini, K., & Al-Hussaini, I. (2023). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers in Immunology. [Link]
-
Pan, W., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget. [Link]
-
Cies ´lak, M., et al. (2020). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports. [Link]
-
Jochems, C., et al. (2016). The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells. Oncotarget. [Link]
-
ResearchGate. (2021). Determination of epacadostat, a novel IDO1 inhibitor in mice plasma by LC‐MS/MS and its application to a pharmacokinetic study in mice. [Link]
-
Hayashi, T., et al. (2021). A selective IDO1 inhibitor, KHK2455, improves efficacy of PD-L1 blockade by modulating both innate and adaptive immunity in a mouse melanoma model. Cancer Immunology, Immunotherapy. [Link]
-
ResearchGate. (2018). Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers. [Link]
-
ResearchGate. (2021). Determination of epacadostat, a novel IDO1 inhibitor in mice plasma by LC‐MS/MS and its application to a pharmacokinetic study in mice | Request PDF. [Link]
-
Royal Society of Chemistry. (2020). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. [Link]
-
Qian, F., et al. (2020). What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past. ecancermedicalscience. [Link]
-
PubMed. (2021). Pharmacokinetics of S-epacadostat, an indoleamine 2,3-dioxygenase 1 inhibitor, in dog plasma and identification of its metabolites in vivo and in vitro. [Link]
-
Liu, X., et al. (2010). Hydroxyamidine inhibitors of indoleamine-2,3-dioxygenase potently suppress systemic tryptophan catabolism and the growth of IDO-expressing tumors. Blood. [Link]
-
OncLive. (2019). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. [Link]
-
Liu, X., et al. (2010). Hydroxyamidine inhibitors of indoleamine-2,3-dioxygenase potently suppress systemic tryptophan catabolism and the growth of IDO-expressing tumors. Blood, The Journal of the American Society of Hematology. [Link]
-
Al-Suwaidan, I. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Refubium - Synthesis and structure-activity relationship study of novel quinazolin-4(3H)-one derivatives as Toll-like receptor 7 and 8 agonists with immunomodulatory activity [refubium.fu-berlin.de]
- 6. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: A Genetic Approach to Confirming the Mechanism of Action of 2-cyclopropylquinazolin-4(3H)-one
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, identifying a compound with promising therapeutic activity is merely the first step. The subsequent, and arguably more critical, phase is to definitively elucidate its mechanism of action (MOA). This guide provides an in-depth, technically-focused comparison of genetic approaches to confirm the MOA of a novel investigational compound, 2-cyclopropylquinazolin-4(3H)-one . While the quinazolinone scaffold is known to exhibit a range of biological activities, including anticancer effects often linked to kinase inhibition, the precise molecular target of this specific derivative remains to be unequivocally established.[1][2][3][4][5][6][7][8]
This guide will navigate the intricate process of target validation, moving beyond theoretical postulation to concrete experimental strategies. We will explore how leveraging powerful genetic tools can provide the requisite evidence to either substantiate or refute a hypothesized MOA, thereby de-risking subsequent developmental stages.
The Prevailing Hypothesis: Targeting the PI3K/Akt/mTOR Signaling Pathway
Based on the well-documented anticancer properties of numerous quinazolinone derivatives, a prevailing hypothesis is that 2-cyclopropylquinazolin-4(3H)-one exerts its effects by inhibiting a key kinase within a critical cell signaling pathway.[1][7][8][9] A primary candidate for such a pathway is the PI3K/Akt/mTOR cascade, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.
Our working hypothesis is that 2-cyclopropylquinazolin-4(3H)-one directly inhibits the activity of Akt1 , a serine/threonine kinase and a pivotal node in this pathway. This guide will outline a series of genetic experiments designed to rigorously test this hypothesis.
Figure 1: Hypothesized signaling pathway and the putative inhibitory action of 2-cyclopropylquinazolin-4(3H)-one on Akt1.
A Multi-Pronged Genetic Strategy for Target Validation
To robustly confirm Akt1 as the direct target of 2-cyclopropylquinazolin-4(3H)-one, a multi-faceted approach employing complementary genetic techniques is essential. This strategy is designed to create a self-validating system where the results of one experiment corroborate the findings of another. We will compare three cornerstone genetic methodologies:
-
CRISPR/Cas9-mediated Gene Knockout: For complete and permanent removal of the target protein.[10][11][12][13][14]
-
siRNA/shRNA-mediated Gene Knockdown: For transient reduction of target protein expression.[15][][17][18][19]
-
Target Overexpression: To assess the impact of increased target protein levels on compound sensitivity.[20][21]
The logical framework for this validation process is illustrated below:
Figure 2: Logical workflow for validating the mechanism of action of 2-cyclopropylquinazolin-4(3H)-one through genetic approaches.
Comparative Analysis of Genetic Validation Techniques
| Technique | Principle | Pros | Cons | Application in this Study |
| CRISPR/Cas9 Knockout | Permanent gene disruption via DNA double-strand breaks and error-prone repair.[14] | Complete loss of function; stable cell lines.[13] | Potential for off-target effects; can be lethal if the gene is essential. | To create an Akt1-null cell line and assess for complete resistance to 2-cyclopropylquinazolin-4(3H)-one. |
| siRNA/shRNA Knockdown | Transient degradation of target mRNA through RNA interference.[] | Rapid and relatively easy to implement; titratable knockdown levels. | Incomplete knockdown; potential for off-target effects; transient effect.[13] | To observe a dose-dependent rescue from the compound's effects corresponding to the degree of Akt1 knockdown. |
| Target Overexpression | Introduction of an expression vector to produce high levels of the target protein. | Can demonstrate a direct relationship between target levels and compound efficacy.[20][21] | Overexpression may lead to non-physiological artifacts; does not distinguish between on-target and off-target effects of the compound. | To determine if increased Akt1 levels can titrate out the inhibitory effect of the compound, leading to increased resistance. |
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of Akt1
Objective: To generate a stable Akt1 knockout cell line and evaluate its response to 2-cyclopropylquinazolin-4(3H)-one.
Methodology:
-
sgRNA Design and Cloning: Design and clone two to three unique single-guide RNAs (sgRNAs) targeting early exons of the AKT1 gene into a Cas9 expression vector (e.g., lentiCRISPRv2).
-
Lentiviral Production and Transduction: Produce lentiviral particles and transduce the target cancer cell line (e.g., MCF-7, which has high PI3K/Akt pathway activity).
-
Selection and Clonal Isolation: Select transduced cells with puromycin and perform single-cell cloning to isolate clonal populations.
-
Validation of Knockout: Screen individual clones for Akt1 protein knockout by Western blot. Sequence the genomic DNA of knockout clones to confirm frameshift mutations.
-
Phenotypic Assays: Treat wild-type and Akt1 knockout cells with a dose range of 2-cyclopropylquinazolin-4(3H)-one. Assess cell viability (e.g., using a CellTiter-Glo® assay) and apoptosis (e.g., by Annexin V staining and flow cytometry).
Expected Outcome:
| Cell Line | 2-cyclopropylquinazolin-4(3H)-one IC50 | % Apoptosis (at 10 µM) |
| Wild-Type | 5 µM | 60% |
| Akt1 Knockout | > 100 µM | < 5% |
siRNA-Mediated Knockdown of Akt1
Objective: To transiently reduce Akt1 expression and assess the impact on the efficacy of 2-cyclopropylquinazolin-4(3H)-one.
Methodology:
-
siRNA Transfection: Transfect target cells with a validated Akt1-targeting siRNA or a non-targeting control siRNA using a suitable lipid-based transfection reagent.
-
Confirmation of Knockdown: Harvest a subset of cells at 48 and 72 hours post-transfection to confirm Akt1 protein knockdown by Western blot.
-
Compound Treatment and Phenotypic Analysis: At 24 hours post-transfection, treat the remaining cells with 2-cyclopropylquinazolin-4(3H)-one or a vehicle control. After an additional 48 hours, assess cell viability and apoptosis.
Expected Outcome:
| siRNA Treatment | Akt1 Protein Level (relative to control) | 2-cyclopropylquinazolin-4(3H)-one IC50 |
| Non-targeting control | 100% | 5 µM |
| Akt1 siRNA | 20% | 50 µM |
Overexpression of Akt1
Objective: To determine if increased levels of Akt1 confer resistance to 2-cyclopropylquinazolin-4(3H)-one.
Methodology:
-
Vector Transfection: Transfect target cells with an expression vector encoding wild-type Akt1 or an empty vector control.
-
Confirmation of Overexpression: At 48 hours post-transfection, confirm overexpression of Akt1 by Western blot.
-
Compound Treatment and Viability Assay: Treat transfected cells with a dose range of 2-cyclopropylquinazolin-4(3H)-one and measure cell viability after 72 hours.
Expected Outcome:
| Transfected Vector | Akt1 Protein Level (relative to control) | 2-cyclopropylquinazolin-4(3H)-one IC50 |
| Empty Vector | 100% | 5 µM |
| Akt1 Overexpression | 500% | 25 µM |
Comparative Analysis with an Alternative Compound
To further strengthen the evidence for a specific MOA, it is beneficial to compare the effects of 2-cyclopropylquinazolin-4(3H)-one with a well-characterized inhibitor of a different target in the same pathway, such as the mTOR inhibitor, rapamycin.
| Treatment | Wild-Type Cells IC50 | Akt1 Knockout Cells IC50 | Interpretation |
| 2-cyclopropylquinazolin-4(3H)-one | 5 µM | > 100 µM | The compound's activity is dependent on the presence of Akt1. |
| Rapamycin | 10 nM | 10 nM | The compound's activity is independent of Akt1, as it acts downstream. |
Conclusion
The definitive confirmation of a drug's mechanism of action is a cornerstone of successful drug development. By employing a rigorous and multi-pronged genetic approach, as outlined in this guide, researchers can systematically and robustly validate the molecular target of novel compounds like 2-cyclopropylquinazolin-4(3H)-one. The convergence of evidence from CRISPR-mediated knockout, siRNA-mediated knockdown, and target overexpression studies provides a powerful and self-validating framework for confirming the on-target activity of a compound, thereby paving the way for its confident advancement through the drug development pipeline.
References
- Styrylquinoline Derivatives as IGF1R Inhibitors. ACS Medicinal Chemistry Letters.
- Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry.
- 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences.
- Opposing effects of target overexpression reveal drug mechanisms. Science.
- Knocking down disease: a progress report on siRNA therapeutics.
- The impact of CRISPR-Cas9 on target identification and valid
- Genetic-Driven Druggable Target Identification and Validation. Trends in Pharmacological Sciences.
- Chemical genetic approaches for target valid
- Principle, mechanism, and application of siRNA knockdown in gene silencing. BOC Sciences.
- Opposing effects of target overexpression reveal drug mechanisms.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
- CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Valid
- Target identification and mechanism of action in chemical biology and drug discovery.
- Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. MDPI.
- Target Valid
- The Art of Finding the Right Drug Target: Emerging Methods and Str
- Clinical pharmacology of siRNA therapeutics: current status and future prospects. Expert Opinion on Drug Metabolism & Toxicology.
- 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. European Journal of Medicinal Chemistry.
- BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.
- Network Analysis to Identify MicroRNAs Involved in Alzheimer's Disease and to Improve Drug Prioritiz
- RNAi-based drug design: considerations and future directions.
- Illumina introduces Billion Cell Atlas to acceler
- Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. MDPI.
- Quinazoline derivatives & pharmacological activities: a review. SciSpace.
- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
- Recent Update on siRNA Therapeutics. Pharmaceuticals.
- Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. PubMed.
- CRISPR Cas9 Gene Editing.
- Mechanism-of-action and target identification in chemical genetics.(a)...
- Cornerstones of CRISPR-Cas in drug development and therapy.
Sources
- 1. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 12. biocompare.com [biocompare.com]
- 13. criver.com [criver.com]
- 14. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Knocking down disease: a progress report on siRNA therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. RNAi-based drug design: considerations and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Recent Update on siRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Opposing effects of target overexpression reveal drug mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Benchmarking the Safety Profile of 2-Cyclopropylquinazolin-4(3H)-one: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, the early and accurate assessment of a compound's safety profile is paramount. A promising therapeutic candidate must not only exhibit potent efficacy but also a wide therapeutic window, minimizing the potential for adverse effects. This guide provides a comprehensive framework for benchmarking the safety profile of 2-cyclopropylquinazolin-4(3H)-one, a novel quinazolinone derivative, against structurally related analogs and established therapeutic agents.
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1] However, this chemical class is not without its safety considerations. Therefore, a rigorous and multi-faceted approach to safety evaluation is essential to de-risk a lead candidate and guide its progression through the drug development pipeline.
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed examination of key in vitro safety assays, presents a comparative analysis based on available literature data for analogous compounds, and provides standardized protocols to enable reproducible and robust safety assessment. It is important to note that direct experimental data for 2-cyclopropylquinazolin-4(3H)-one is not yet publicly available. Consequently, this guide serves as a predictive benchmarking tool, leveraging data from structurally similar compounds to forecast its potential safety liabilities and guide future experimental work.
Comparative Safety Profile Analysis
To contextualize the potential safety profile of 2-cyclopropylquinazolin-4(3H)-one, we will compare it against two categories of compounds:
-
Structurally Related Comparators: These are quinazolinone derivatives with substitutions at the 2-position, providing insight into how modifications at this position influence the safety profile.
-
Reference Drugs: These are FDA-approved quinazolinone-based drugs with well-characterized safety profiles, offering a benchmark against clinically relevant therapeutics.
Table 1: Comparative In Vitro Cytotoxicity Data
Cytotoxicity is a critical initial screen to assess a compound's potential to cause cell death. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Structure | Cell Line | Assay | IC50 (µM) | Reference |
| 2-Cyclopropylquinazolin-4(3H)-one (Target) | Structure not available | Various | MTT/LDH | Data not available | - |
| Comparator 1: 2-Phenylquinazolin-4(3H)-one derivative (6c) | Structure not available | HeLa | Not Specified | More potent than Adriamycin | [2] |
| Comparator 2: 2,3-disubstituted quinazolinone (5d) | Structure not available | WI-38 (Normal) | MTT | 64.29 | [3] |
| Reference 1: Gefitinib | Structure not available | Various | ATP-TCA | Median IC50: 3.98 | [4] |
| Reference 2: Erlotinib | Structure not available | A549 | MTT | Dose-dependent cytotoxicity | [5] |
| Reference 3: Lapatinib | Structure not available | MDA-MB-231 | MTT | 32.5 | [6] |
Expert Interpretation: The available data on quinazolinone derivatives indicates that the substitution at the 2-position can significantly influence cytotoxicity. For instance, certain 2-phenyl derivatives show potent activity against cancer cell lines.[2] Importantly, some derivatives, like compound 5d, exhibit a favorable selectivity profile, with lower toxicity towards normal cells compared to cancer cells.[3] The reference drugs, all tyrosine kinase inhibitors, display a range of cytotoxic potencies, which is expected given their targeted mechanism of action.[4][5][6] For 2-cyclopropylquinazolin-4(3H)-one, it will be crucial to assess its cytotoxicity against a panel of both cancerous and non-cancerous cell lines to determine its therapeutic index.
Table 2: Comparative Genotoxicity, Cardiotoxicity, and Off-Target Kinase Inhibition
Beyond general cytotoxicity, specific safety liabilities such as genotoxicity, cardiotoxicity (often assessed via hERG channel inhibition), and off-target kinase activity are critical to evaluate.
| Compound | Genotoxicity (Ames Test) | Cardiotoxicity (hERG IC50) | Off-Target Kinase Profile | Reference |
| 2-Cyclopropylquinazolin-4(3H)-one (Target) | Data not available | Data not available | Data not available | - |
| Comparator 1: General Quinazolinones | Not generally reported as a class liability | Can be a concern; dependent on structure | Varies with substitution | [7][8] |
| Reference 1: Gefitinib | Not specified | Not a primary concern | Selective for EGFR | [9] |
| Reference 2: Lapatinib | Not clastogenic or mutagenic | Not a primary concern | Dual inhibitor of HER2 and EGFR | [10] |
| Reference 3: Doxorubicin (Positive Control) | Genotoxic | hERG inhibition >30 µM | Not applicable | [11][12] |
Expert Interpretation: While comprehensive safety data for simple 2-substituted quinazolinones is sparse in the public domain, the broader class of quinazolines has been associated with hERG inhibition, a key indicator of potential cardiotoxicity.[8] The approved quinazolinone-based drugs, Gefitinib and Lapatinib, have generally favorable genotoxicity and cardiotoxicity profiles, which is a positive indicator for the scaffold.[9][10] Off-target kinase activity is a key consideration for any kinase inhibitor and should be assessed early. For 2-cyclopropylquinazolin-4(3H)-one, a proactive assessment of these key safety endpoints is highly recommended.
Experimental Protocols for In Vitro Safety Assessment
To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.
In Vitro Cytotoxicity Assessment: MTT and LDH Assays
These two assays provide complementary information on cell viability and membrane integrity.
Workflow for Cytotoxicity Assessment
Caption: Workflow for the Ames test to assess mutagenicity.
Detailed Protocol: Ames Test (Plate Incorporation Method)
-
Strain Preparation: Culture the appropriate strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) overnight in nutrient broth. [13]2. Metabolic Activation: Prepare the S9 fraction from the liver of induced rodents to mimic mammalian metabolism. [3]3. Plate Preparation: To molten top agar, add the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer control.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count. [13]
Cardiotoxicity Assessment: hERG Inhibition Assay
Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. [7] Workflow for hERG Inhibition Assay (Automated Patch Clamp)
Caption: Workflow for assessing hERG channel inhibition using automated patch clamp.
Detailed Protocol: Automated Patch Clamp hERG Assay
-
Cell Preparation: Use a cell line stably expressing the hERG channel, such as HEK293-hERG. [11]2. Electrophysiology: Utilize an automated patch-clamp system (e.g., QPatch) to perform whole-cell voltage-clamp recordings. [7]3. Compound Application: Apply a range of concentrations of 2-cyclopropylquinazolin-4(3H)-one and control compounds to the cells.
-
Data Acquisition: Measure the hERG tail current in response to a specific voltage protocol before and after compound application.
-
Data Analysis: Calculate the percentage inhibition of the hERG current at each concentration and determine the IC50 value. An IC50 value below a certain threshold (e.g., 10 µM) may indicate a potential for cardiotoxicity.
Off-Target Selectivity: Kinase Profiling
Assessing the selectivity of a compound against a broad panel of kinases is crucial to identify potential off-target effects. [14] Workflow for Kinase Profiling
Caption: Workflow for kinase selectivity profiling.
Detailed Protocol: Kinase Profiling Assay
-
Panel Selection: Choose a diverse panel of kinases representing different branches of the human kinome. Many commercial services offer panels of hundreds of kinases. [8]2. Assay Format: Utilize either biochemical assays (measuring enzymatic activity) or cell-based assays (measuring target engagement in a cellular context). [5]3. Screening: Initially screen 2-cyclopropylquinazolin-4(3H)-one at a single high concentration (e.g., 1 or 10 µM) against the kinase panel.
-
Data Analysis: Identify any kinases that are inhibited above a certain threshold (e.g., >50% inhibition).
-
Follow-up: For any significant off-target hits, perform dose-response experiments to determine the IC50 values. This provides a quantitative measure of the compound's selectivity.
Conclusion and Future Directions
This guide provides a structured approach to benchmarking the safety profile of 2-cyclopropylquinazolin-4(3H)-one. By employing a battery of standardized in vitro assays and comparing the results to structurally related compounds and clinically approved drugs, researchers can gain valuable insights into the potential liabilities of this novel molecule.
The absence of direct experimental data for 2-cyclopropylquinazolin-4(3H)-one underscores the importance of conducting the described assays. The initial focus should be on in vitro cytotoxicity against a panel of cell lines to establish a preliminary therapeutic index. Subsequently, genotoxicity, hERG inhibition, and off-target kinase profiling will provide a more comprehensive understanding of its safety profile.
Ultimately, a thorough and early assessment of these safety parameters will enable a data-driven approach to the continued development of 2-cyclopropylquinazolin-4(3H)-one, maximizing its potential as a safe and effective therapeutic agent.
References
-
Evaluation of lapatinib cytotoxicity and genotoxicity on MDA-MB-231 breast cancer cell line. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]
-
Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved January 18, 2026, from [Link]
-
Bio-protocol. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Retrieved January 18, 2026, from [Link]
-
Appgreatlakes. (n.d.). The Importance of Screening Against the hERG Assay. Retrieved January 18, 2026, from [Link]
-
Cyprotex. (n.d.). hERG Safety. Retrieved January 18, 2026, from [Link]
-
Microbe Online. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved January 18, 2026, from [Link]
-
SciSpace. (2018, March 20). Microbial Mutagenicity Assay: Ames Test. Retrieved January 18, 2026, from [Link]
-
Charles River. (n.d.). Ames Test. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). Lapatinib. Retrieved January 18, 2026, from [Link]
- Priest, B. T., Bell, I. M., & Garcia, M. L. (2008). Role of HERG Potassium Channel Assays in Drug Development. Channels, 2(2), 87–93.
-
Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Retrieved January 18, 2026, from [Link]
- Gupta, M., Goswami, K., Marwaha, R. K., & Dureja, H. (2014). SAFETY AND ANTITUMOR ACTIVITY OF GEFITINIB: AN OVERVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(10), 4129-4140.
- Nguyen, T. P. T., Nguyen, T. C., Huynh, T. N. C., Tran, T. D., Thai, K. M., & Tran, T. D. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. Vietnam Journal of Science and Technology, 58(5).
- Al-Ostath, A., Al-Qaisi, Z., & Al-Soud, Y. A. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4785.
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
-
Spandidos Publications. (n.d.). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Retrieved January 18, 2026, from [Link]
- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Obaid, A. M., Al-Abdullah, E. S., Al-Salahi, R., & El-Azab, A. S. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 125.
- Smith, S. M., Wunder, M. B., Norris, D. A., & Shellman, Y. G. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 6(11), e26908.
-
MDPI. (n.d.). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Retrieved January 18, 2026, from [Link]
- Nguyen, T. K. C., Nguyen, T. C. H., Nguyen, T. P., Le, T. H., Nguyen, T. H., & Vo, D. D. (2023). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. RSC Advances, 13(37), 25937-25950.
-
Journal of ICRCR. (2024, November 10). Biologics vs. Small Molecule Drugs: Comparing Efficacy and Safety. Retrieved January 18, 2026, from [Link]
- Daskalaki, E., Vetsiou, E., & Gkizis, P. L. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Pharmaceuticals, 16(12), 1690.
-
MDPI. (n.d.). Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. Retrieved January 18, 2026, from [Link]
- Al-Salem, H. S., & El-Dahmy, R. M. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Pharmaceuticals, 16(4), 589.
- Al-Suwaidan, I. A., Abdel-Aziz, A. A.-M., Al-Obaid, A. M., Al-Abdullah, E. S., Al-Salahi, R., & El-Azab, A. S. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1957-1973.
- A comparative analysis of the safety profiles between inclisiran and other PCSK9 inhibitors from real-world evidence - what have we learned recently?. (2024). Expert Opinion on Drug Safety.
- Hricovíniová, Z., & Kozics, K. (2021). Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure-Activity Relationship Study. International Journal of Molecular Sciences, 22(2), 610.
- Gherase, A., Ionescu, M., & Avram, S. (2021). Antioxidant and Cytotoxic Activity of New Polyphenolic Derivatives of Quinazolin-4(3H). Antioxidants, 10(6), 948.
- Synthesis and Cytotoxicity of 2-phenylquinazolin-4(3H)-one Derivatives. (2011). European Journal of Medicinal Chemistry, 46(9), 3900-3908.
- Ionescu, M., Gherase, A., & Avram, S. (2023). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Pharmaceuticals, 16(12), 1729.
-
MDPI. (n.d.). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Retrieved January 18, 2026, from [Link]
-
ResearchGate. (n.d.). Chemical structures of some quinazolines and quinazolinones with pharmacological potential. Retrieved January 18, 2026, from [Link]
- A network comparison on efficacy and safety profiling of PD-1/PD-L1 inhibitors in first-line treatment of advanced non-small cell lung cancer. (2025). Cancer.
- Update on genotoxicity and carcinogenicity testing of 472 marketed pharmaceuticals. (2025).
-
ResearchGate. (n.d.). In silico off-target profiling for enhanced drug safety assessment. Retrieved January 18, 2026, from [Link]
-
PubChem. (n.d.). 3-Cyclopropyl-2-sulfanyl-3,4-dihydroquinazolin-4-one. Retrieved January 18, 2026, from [Link]
-
Genotoxicity of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b]t[6][7]riazine Sulfonamides in Normal and Cancer Cells In Vitro. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dexrazoxane protects the heart from acute doxorubicin-induced QT prolongation: a key role for I(Ks) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The in vitro effect of gefitinib ('Iressa') alone and in combination with cytotoxic chemotherapy on human solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Augmented antitumor effects of erlotinib and cabozantinib on A549 non-small cell lung cancer: In vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of lapatinib cytotoxicity and genotoxicity on MDA-MB-231 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Workflow for Defining Reference Chemicals for Assessing Performance of In Vitro Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijpsr.com [ijpsr.com]
- 9. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Dexrazoxane protects the heart from acute doxorubicin-induced QT prolongation: a key role for IKs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of AMPK signalling by doxorubicin: at the crossroads of the cardiac responses to energetic, oxidative, and genotoxic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identifying Candidate Reference Chemicals for In Vitro Testing of the Retinoid Pathway for Predictive Developmental Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Erlotinib Activates Different Cell Death Pathways in EGFR-mutant Lung Cancer Cells Grown in 3D Versus 2D Culture Systems | Anticancer Research [ar.iiarjournals.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-cyclopropylquinazolin-4(3H)-one
For researchers and drug development professionals, the synthesis and application of novel compounds like 2-cyclopropylquinazolin-4(3H)-one are milestones in scientific advancement. However, the lifecycle of these compounds extends beyond the laboratory bench. Proper disposal is not merely a regulatory hurdle; it is a critical component of responsible research, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-cyclopropylquinazolin-4(3H)-one, grounded in scientific principles and best practices for laboratory safety.
Understanding the Hazard Profile: A Cautious Approach
Immediate Safety and Handling Precautions:
Before initiating any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemical-impermeable gloves that have been inspected for integrity before use.
-
Body Protection: A fire-resistant and impervious lab coat is mandatory.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or aerosols.[1]
The Disposal Workflow: A Systematic Approach
The proper disposal of 2-cyclopropylquinazolin-4(3H)-one is a multi-step process that requires careful planning and execution. The following workflow provides a clear path from waste generation to final disposal.
Figure 1: A step-by-step workflow for the proper disposal of 2-cyclopropylquinazolin-4(3H)-one, from the point of generation to final disposition.
Step 1: Waste Segregation
All waste materials contaminated with 2-cyclopropylquinazolin-4(3H)-one must be segregated from non-hazardous waste streams. It is crucial to maintain separate waste streams to ensure proper treatment and disposal.
-
Solid Waste: This category includes any residual 2-cyclopropylquinazolin-4(3H)-one powder, contaminated PPE (gloves, disposable lab coats), weighing papers, and any absorbent materials used for cleaning up spills.
-
Liquid Waste: This includes any solutions containing 2-cyclopropylquinazolin-4(3H)-one. It is important not to mix these solutions with other waste streams unless their compatibility has been verified.[3]
-
Sharps: Any contaminated sharps, such as needles or broken glassware, must be placed in a designated puncture-resistant sharps container.[3][4]
Step 2: Waste Container Selection and Labeling
The choice of waste container is critical to prevent leaks and ensure the safety of all personnel handling the waste.
-
Select appropriate, leak-proof, and sealable containers for each type of waste.
-
All containers must be clearly labeled as "Hazardous Waste."
-
The label must also include the full chemical name, "2-cyclopropylquinazolin-4(3H)-one," and an indication of the potential hazards (e.g., "Irritant," "Harmful if Swallowed").[3]
| Waste Type | Container Type | Labeling Requirements |
| Solid Waste | Sealable, chemical-resistant pail or drum | "Hazardous Waste," "2-cyclopropylquinazolin-4(3H)-one," Hazard Symbols |
| Liquid Waste | Leak-proof, screw-cap bottle (chemically compatible) | "Hazardous Waste," "2-cyclopropylquinazolin-4(3H)-one," Hazard Symbols, Solvent(s) |
| Contaminated Sharps | Puncture-resistant sharps container | "Hazardous Waste," "Sharps," "2-cyclopropylquinazolin-4(3H)-one" |
Step 3: Waste Accumulation and Storage
Accumulate hazardous waste in a designated satellite accumulation area within the laboratory. This area should be clearly marked and secure. To prevent overfilling and potential spills, a general rule is to fill containers to no more than 90% of their capacity. Containers should be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area.[1]
Step 4: Arrange for Professional Disposal
The final disposal of 2-cyclopropylquinazolin-4(3H)-one must be conducted by a licensed hazardous waste disposal company.[1] Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup. Provide them with an accurate and complete description of the waste. The most common and effective method for the final disposition of such organic compounds is high-temperature incineration, which ensures complete destruction.[3]
Emergency Procedures: Spill Management
In the event of a spill, a swift and organized response is crucial to mitigate any potential hazards.
Figure 2: A clear and concise workflow for responding to a spill of 2-cyclopropylquinazolin-4(3H)-one.
-
Evacuate and Secure the Area: Alert colleagues and restrict access to the spill area.[1]
-
Don Appropriate PPE: Before any cleanup is attempted, ensure you are wearing the full PPE as described above.[1]
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material, avoiding the generation of dust. For liquid spills, use an inert absorbent material to contain the spill.[1]
-
Clean the Spill: Collect all contaminated materials and place them in a designated hazardous waste container for disposal.[1]
-
Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the area according to your laboratory's standard operating procedures.
-
Report the Spill: Report the incident to your supervisor and your institution's EHS office.
Scientific Rationale and Chemical Stability
The quinazolinone ring system is generally stable under normal laboratory conditions.[5] However, it can be degraded by boiling in strong acidic or alkaline solutions.[5] This stability underscores the importance of not disposing of this compound down the drain, as it is likely to persist in the environment. The potential for some quinazolinone derivatives to be harmful to aquatic life further reinforces the need for controlled disposal.[6] High-temperature incineration is the preferred disposal method because it ensures the complete thermal decomposition of the molecule, breaking it down into simpler, less harmful components. The organic moieties of similar structures have been shown to degrade at temperatures in the range of 300-360°C.[7]
By adhering to these procedures, researchers can ensure that their groundbreaking work is conducted not only with scientific rigor but also with the utmost respect for safety and environmental stewardship.
References
-
Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH. National Institutes of Health.
-
Proper Disposal of 2,4-Dichloroquinazoline: A Guide for Laboratory Professionals. Benchchem.
-
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. U.S. Environmental Protection Agency.
-
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
-
One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC. National Institutes of Health.
-
Environmental hazard assessment of pharmaceuticals - PubMed. National Institutes of Health.
-
Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria - ResearchGate. ResearchGate.
-
Medical & Pharmaceutical Waste Disposal for Research Labs - Easy RX Cycle. Easy RX Cycle.
-
2-(2-Hydroxyphenyl)-4(3H)-quinazolinone SDS, 1026-04-6 Safety Data Sheets - ECHEMI. ECHEMI.
-
Guidance for Disposal of Drugs Used in Clinical Research - WashU. Washington University in St. Louis.
-
MATERIAL SAFETY DATA SHEET - Pfizer. Pfizer.
-
SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
-
(PDF) Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. ResearchGate.
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. University of Pennsylvania.
-
Quinazolinones, the Winning Horse in Drug Discovery - PMC - PubMed Central. National Institutes of Health.
-
Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. MDPI.
-
Appendix E - Lab Decommissioning Process | Environment, Health and Safety. Cornell University.
-
Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals. Benchchem.
-
Chemical Compatibility Chart | Applications - Jehbco Silicones. Jehbco Silicones.
-
Viton Chemical Compatibility Chart. Mykin Inc.
-
Chemical compatibility table - RS-online.com. RS Components.
-
2-cyclopropylquinazolin-4(3H)-one suppliers & manufacturers in China - ChemicalBook. ChemicalBook.
-
Chemical Compatibility Database from Cole-Parmer. Cole-Parmer.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. easyrxcycle.com [easyrxcycle.com]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15 with natural material ellagic acid as a novel nanocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Safe Handling of 2-cyclopropylquinazolin-4(3H)-one: Personal Protective Equipment and Operational Protocols
The quinazolinone scaffold is a well-known "privileged structure" in medicinal chemistry, meaning it is a common core in a wide variety of biologically active compounds. Molecules in this class have been shown to exhibit a range of activities, including sedative, hypnotic, and anticonvulsant effects. Given this, we must assume that 2-cyclopropylquinazolin-4(3H)-one could be pharmacologically active and take all necessary precautions to prevent accidental exposure.
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific Personal Protective Equipment (PPE), it is essential to understand the hierarchy of controls, a fundamental concept in laboratory safety. This framework prioritizes the most effective safety measures. PPE, while critical, is the last line of defense.
Caption: The hierarchy of controls prioritizes safety measures from most to least effective.
Core Personal Protective Equipment (PPE) Requirements
Given the unknown toxicological profile of 2-cyclopropylquinazolin-4(3H)-one, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, ingestion, or skin contact.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | The outer glove provides primary protection and can be removed immediately upon suspected contamination. The inner glove offers secondary protection against tears or unnoticed breaches in the outer glove. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum). | Protects the eyes from splashes and airborne particles. |
| Face Protection | A face shield should be worn over safety glasses. | Recommended when handling more than a few milligrams of the solid or when there is a significant risk of splashing, providing a broader barrier of protection for the entire face. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | An N95-rated respirator (minimum). | Essential when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Operational Plan: From Weighing to Disposal
The following step-by-step workflow is designed to minimize the risk of exposure at every stage of handling 2-cyclopropylquinazolin-4(3H)-one. This entire process must be conducted within a certified chemical fume hood.
Caption: Standard workflow for handling potent compounds of unknown toxicity.
Step-by-Step Handling Protocol
-
Preparation: Before bringing the compound into the work area, ensure you are wearing all the prescribed PPE. Verify that the chemical fume hood has been certified within the last year. Prepare a designated waste container for all materials that will come into contact with the compound.
-
Weighing:
-
Conduct all weighing operations on an analytical balance located inside the fume hood.
-
Use a spatula to carefully transfer the solid 2-cyclopropylquinazolin-4(3H)-one to a tared weigh boat or directly into the reaction vessel.
-
Move slowly and deliberately to avoid creating airborne dust.
-
-
Dissolution and Reaction:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Keep the vessel covered whenever possible during the reaction.
-
-
Post-Reaction Work-up and Purification:
-
All subsequent steps, including extractions, chromatography, and solvent evaporation, must also be performed within the fume hood.
-
Spill and Emergency Procedures
In the event of a spill, your immediate response is critical.
-
Small Spills (inside a fume hood):
-
Alert others in the immediate vicinity.
-
Use a commercial spill kit or absorbent pads to gently cover the spill. Avoid spreading the contamination.
-
Wipe the area clean with a suitable solvent (e.g., ethanol or isopropanol), working from the outside in.
-
Place all contaminated materials into the designated hazardous waste container.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: Flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.
-
In all cases of personal exposure, seek immediate medical attention and be prepared to provide the name of the compound.
-
Disposal Plan
All waste generated from handling 2-cyclopropylquinazolin-4(3H)-one must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, weigh boats, absorbent pads, and any unused compound. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: All solutions containing the compound, as well as solvents used for cleaning, must be collected in a designated, sealed hazardous waste container.
-
Sharps: Contaminated needles or syringes must be placed in a designated sharps container for hazardous chemical waste.
Never dispose of this compound or its waste down the drain or in the regular trash. Follow all institutional and local regulations for hazardous waste disposal.
References
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (2011) , National Research Council. [Link]
-
OSHA Laboratory Safety Guidance , Occupational Safety and Health Administration. [Link]
-
Identifying and Evaluating Hazards in Research Laboratories , The American Chemical Society. [Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
